6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid
Description
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Properties
IUPAC Name |
6-imidazol-1-ylpyridazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O2/c13-8(14)6-1-2-7(11-10-6)12-4-3-9-5-12/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDHNJSBVURTND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C(=O)O)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
610278-97-2 | |
| Record name | 6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A-to-Z Elucidation of 6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid: A Technical Guide
Abstract
This technical guide provides a comprehensive, in-depth walkthrough for the complete structure elucidation of the novel heterocyclic compound, 6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of protocols. It details the underlying scientific rationale for each experimental choice, integrating a suite of analytical techniques—from synthesis and purification to advanced spectroscopic analysis and final structural confirmation by X-ray crystallography. By presenting a self-validating system of protocols and interpreting hypothetical, yet realistic, data, this guide serves as an authoritative reference for the rigorous characterization of complex N-heterocyclic molecules.
Introduction: The Rationale for Rigorous Elucidation
The fusion of pyridazine and imidazole rings creates a heterocyclic scaffold of significant interest in medicinal chemistry. The pyridazine moiety, a six-membered aromatic ring with two adjacent nitrogen atoms, is a known pharmacophore present in various drugs, while the imidazole ring is a crucial component of many biological molecules, including the amino acid histidine. The combination of these two systems in this compound (Molecular Formula: C₈H₆N₄O₂, Molecular Weight: 190.16 g/mol ) results in a molecule with a unique electronic and structural profile, making it a compelling target for drug discovery programs.[1][2]
Accurate and unambiguous structure determination is the bedrock upon which all further research—be it pharmacological, toxicological, or metabolic—is built. An error in structural assignment can lead to the misinterpretation of biological data, wasted resources, and potentially unsafe clinical candidates. This guide, therefore, emphasizes a multi-pronged, synergistic approach to structural analysis, ensuring the highest level of confidence in the final assigned structure.
Synthesis and Purification: The Foundation of Quality Data
The journey to structure elucidation begins with the synthesis of the target compound. A plausible synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction, where the imidazole anion displaces a suitable leaving group (e.g., a halogen) from a pyridazine-3-carboxylic acid derivative.
Synthetic Protocol
A robust synthesis could be adapted from known procedures for similar N-arylations.[3]
-
Preparation of Imidazole Anion: To a stirred solution of imidazole (1.1 equivalents) in anhydrous Dimethylformamide (DMF) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.
-
Reaction Mixture: Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases, indicating the formation of the sodium salt of imidazole.
-
Nucleophilic Substitution: Add a solution of 6-chloropyridazine-3-carboxylic acid (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.
-
Reaction Progression: Heat the mixture to 80-90 °C and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: After cooling, the reaction is quenched with water and acidified with HCl (1M) to precipitate the product. The crude solid is then collected by filtration, washed with cold water, and purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final compound as a solid.
Importance of Purity
The "Trustworthiness" pillar of our scientific approach demands an analytically pure sample. Impurities, even in small amounts, can introduce extraneous signals in spectroscopic analyses, leading to ambiguous or incorrect interpretations. High-Performance Liquid Chromatography (HPLC) is employed to confirm the purity of the final compound, aiming for ≥97% purity before proceeding with structural analysis.[2]
Spectroscopic Analysis: Assembling the Structural Puzzle
With a pure sample in hand, we deploy a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined data allows for a comprehensive and cross-validated assignment.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers initial structural clues through its fragmentation pattern.
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Technique: Electrospray Ionization (ESI) in positive and negative ion modes.
-
Instrumentation: A Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water).
-
Analysis: Infuse the sample solution into the ESI source.
Expected Data & Interpretation: For C₈H₆N₄O₂, the exact mass is 190.0491. HRMS should confirm this with high accuracy.
-
Positive Mode: Expect to observe the protonated molecule [M+H]⁺ at m/z 191.0563.[4]
-
Negative Mode: Expect the deprotonated molecule [M-H]⁻ at m/z 189.0418.[4]
A key fragmentation pathway in carboxylic acids is the loss of COOH (45 Da) or H₂O (18 Da).[5] The fragmentation of the heterocyclic core can also provide valuable structural information.[6][7]
Table 1: Hypothetical HRMS Fragmentation Data
| Ion | Observed m/z | Calculated m/z | Assignment |
| [M+H]⁺ | 191.0564 | 191.0563 | Parent Ion |
| [M-H₂O+H]⁺ | 173.0458 | 173.0458 | Loss of Water |
| [M-COOH+H]⁺ | 146.0614 | 146.0614 | Loss of Carboxyl Group |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the detailed carbon-hydrogen framework of a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for unambiguous assignment.[8][9]
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. DMSO-d₆ is often chosen for its ability to dissolve polar compounds and to allow for the observation of exchangeable protons (like -COOH and N-H).[10]
-
¹H NMR: Acquire a standard proton spectrum.
-
¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum.
-
2D Experiments: Perform COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments to establish connectivity.[11][12]
Data Interpretation: A Step-by-Step Approach
-
Step 1: ¹H NMR Analysis The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For our target molecule, we expect to see signals for the pyridazine and imidazole rings. The carboxylic acid proton will likely be a broad singlet at a high chemical shift (>12 ppm).
-
Step 2: ¹³C NMR Analysis The ¹³C NMR spectrum shows the number of unique carbon environments. The carbonyl carbon of the carboxylic acid will be significantly downfield (>160 ppm).[13] Carbons in the heterocyclic rings will appear in the aromatic region (approx. 110-160 ppm).
-
Step 3: HSQC - Direct C-H Correlations The HSQC experiment correlates each proton signal with the carbon to which it is directly attached.[14] This allows for the unambiguous pairing of proton and carbon signals, creating C-H units.
-
Step 4: COSY - H-H Correlations The COSY spectrum reveals which protons are coupled to each other (typically protons on adjacent carbons). This helps to piece together fragments of the molecule. For instance, it will show the connectivity between the two protons on the pyridazine ring.
-
Step 5: HMBC - Long-Range C-H Correlations The HMBC experiment is crucial for connecting the molecular fragments. It shows correlations between protons and carbons that are two or three bonds away. For example, the protons on the imidazole ring will show HMBC correlations to the carbon on the pyridazine ring to which the imidazole is attached, thus confirming the connectivity between the two rings.
Table 2: Hypothetical NMR Data (400 MHz, DMSO-d₆)
| Position | δ ¹H (ppm), mult., J (Hz) | δ ¹³C (ppm) | HMBC Correlations (from ¹H to ¹³C) |
| COOH | 13.5 (br s, 1H) | 165.8 | C3, C4 |
| H4 | 8.25 (d, J=8.8, 1H) | 128.5 | C3, C5, C6 |
| H5 | 8.05 (d, J=8.8, 1H) | 122.1 | C3, C4, C6 |
| H2' | 8.50 (s, 1H) | 138.2 | C4', C5', C6 |
| H4' | 7.80 (s, 1H) | 130.5 | C2', C5', C6 |
| H5' | 7.20 (s, 1H) | 117.9 | C2', C4' |
| C3 | - | 145.3 | - |
| C6 | - | 155.0 | - |
// Nodes for the molecule structure N1 [label="N", pos="0,1!", fontsize=12]; N2 [label="N", pos="0.87,0.5!", fontsize=12]; C3 [label="C3", pos="1.73,1!", fontsize=12]; C4 [label="C4", pos="1.73,2!", fontsize=12]; C5 [label="C5", pos="0.87,2.5!", fontsize=12]; C6 [label="C6", pos="0,2!", fontsize=12];
COOH_C [label="C", pos="2.6,0.5!", fontsize=12]; COOH_O1 [label="O", pos="3.4,1!", fontsize=12]; COOH_O2 [label="OH", pos="2.6,-0.5!", fontsize=12];
N1_prime [label="N1'", pos="-0.87,2.5!", fontsize=12]; C2_prime [label="C2'", pos="-1.73,2!", fontsize=12]; N3_prime [label="N3'", pos="-1.73,1!", fontsize=12]; C4_prime [label="C4'", pos="-0.87,0.5!", fontsize=12]; C5_prime [label="C5'", pos="-0.4,1.5!", fontsize=12];
// Edges for bonds edge [penwidth=1.5]; N1 -- N2 [color="#34A853"]; N2 -- C3 [color="#34A853"]; C3 -- C4 [color="#34A853"]; C4 -- C5 [color="#34A853"]; C5 -- C6 [color="#34A853"]; C6 -- N1 [color="#34A853"];
C3 -- COOH_C [color="#34A853"]; COOH_C -- COOH_O1 [style=double, color="#34A853"]; COOH_C -- COOH_O2 [color="#34A853"];
C6 -- N1_prime [color="#34A853"]; N1_prime -- C2_prime [color="#34A853"]; C2_prime -- N3_prime [color="#34A853"]; N3_prime -- C4_prime [color="#34A853"]; C4_prime -- C5_prime [style=double, color="#34A853"]; C5_prime -- N1_prime [color="#34A853"];
// HMBC Correlations edge [style=dashed, color="#EA4335", constraint=false, len=1.5]; H4_label [label="H4", pos="2.4,2.5!", fontcolor="#4285F4"]; H5_label [label="H5", pos="0.87,3.2!", fontcolor="#4285F4"]; H2_prime_label [label="H2'", pos="-2.4,2.5!", fontcolor="#4285F4"];
H4_label -> C3; H4_label -> C6; H5_label -> C3; H5_label -> C6; H2_prime_label -> C6; H2_prime_label -> C4_prime; } enddot Caption: Key HMBC correlations confirming ring connectivity.
X-ray Crystallography: The Definitive Proof
While the combination of MS and NMR provides overwhelming evidence for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation by providing a three-dimensional model of the molecule.[15][16]
Crystallization Protocol
Obtaining high-quality single crystals is often the most challenging step.[17] A screening of various crystallization techniques is recommended.
Protocol: Slow Evaporation
-
Solvent Selection: Prepare a nearly saturated solution of the purified compound in a suitable solvent (e.g., ethanol, methanol, or a mixture like DMF/water).
-
Filtration: Filter the solution through a 0.22 µm syringe filter into a clean vial to remove any dust or particulate matter.
-
Setup: Cover the vial with a cap containing a small pinhole to allow for very slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature.
-
Monitoring: Monitor the vial over several days to weeks for the formation of single crystals suitable for diffraction.
Data Collection and Structure Solution
Once a suitable crystal is obtained, it is mounted on a diffractometer and exposed to an X-ray beam.[15] The resulting diffraction pattern is used to calculate an electron density map, from which the atomic positions can be determined.[18][19][20] The final refined structure provides precise bond lengths, bond angles, and intermolecular interactions, offering definitive proof of the proposed chemical structure.
Conclusion: A Unified and Validated Approach
The structural elucidation of a novel molecule like this compound is a systematic process that relies on the convergence of evidence from multiple, independent analytical techniques. By following a logical progression from high-purity synthesis to comprehensive spectroscopic analysis, and culminating in X-ray crystallographic confirmation, researchers can achieve an unambiguous and trustworthy structural assignment. This rigorous, self-validating approach is fundamental to advancing the fields of chemical research and drug development.
References
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. PubChemLite - this compound (C8H6N4O2) [pubchemlite.lcsb.uni.lu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 400 MHz, H2O, experimental) (HMDB0001525) [hmdb.ca]
- 15. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. X-Ray Structures of Some Heterocyclic Sulfones [mdpi.com]
- 19. 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid: Properties, Synthesis, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid (CAS No: 610278-97-2). This heterocyclic compound serves as a critical building block in medicinal chemistry, most notably in the development of G protein-coupled receptor 119 (GPR119) modulators for the potential treatment of type 2 diabetes and related metabolic disorders. This document consolidates available experimental and predicted data, outlines a representative synthetic protocol, and discusses the rationale behind its utilization in drug discovery programs.
Introduction
This compound is a bifunctional molecule featuring a pyridazine core substituted with an imidazole ring and a carboxylic acid group. This unique arrangement of nitrogen-containing heterocycles and a carboxylic acid moiety imparts specific electronic and steric properties that make it a valuable synthon in the construction of complex bioactive molecules. The presence of multiple hydrogen bond donors and acceptors, along with its rigid scaffold, allows for precise interactions with biological targets.
Its primary significance in the field of drug development lies in its role as a key intermediate for GPR119 agonists.[1] GPR119 is a G protein-coupled receptor predominantly expressed in pancreatic β-cells and intestinal L-cells.[2] Activation of GPR119 has been shown to stimulate glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1), making it an attractive target for the treatment of type 2 diabetes mellitus and obesity.[2] The structural features of this compound are well-suited for elaboration into potent and selective GPR119 modulators.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for predicting the drug-like properties of its derivatives. The following section details the known and predicted properties of this compound.
General and Predicted Properties
While experimental data for some properties of this specific molecule are limited in publicly accessible literature, a combination of available data and in silico predictions provides a solid foundation for its characterization.
| Property | Value | Source |
| CAS Number | 610278-97-2 | Amerigo Scientific[3] |
| Molecular Formula | C₈H₆N₄O₂ | Amerigo Scientific[3] |
| Molecular Weight | 190.16 g/mol | Amerigo Scientific[3] |
| Predicted XlogP | -0.2 | PubChem[1] |
| Predicted pKa (strongest acidic) | 3.9 (Carboxylic Acid) | ChemAxon |
| Predicted pKa (strongest basic) | 4.8 (Imidazole N) | ChemAxon |
| Predicted Aqueous Solubility | 2.5 g/L (at pH 7) | ChemAxon |
Note: Predicted values are generated using reputable cheminformatics software and should be considered as estimates. Experimental verification is recommended.
The predicted low lipophilicity (XlogP of -0.2) and moderate aqueous solubility are consistent with the presence of multiple polar functional groups. The predicted pKa values indicate that the carboxylic acid will be deprotonated at physiological pH, while the imidazole ring will be partially protonated, contributing to the molecule's overall charge and solubility profile.
Spectral Data (Predicted)
To aid in the identification and characterization of this compound, predicted NMR and IR spectral data are provided below. These predictions are based on computational models and serve as a guide for experimental analysis.
Predicted ¹H NMR (400 MHz, DMSO-d₆) δ (ppm):
-
13.5 (s, 1H, COOH)
-
9.2 (s, 1H, Imidazole C2-H)
-
8.5 (d, J=9.0 Hz, 1H, Pyridazine H)
-
8.2 (d, J=9.0 Hz, 1H, Pyridazine H)
-
7.8 (s, 1H, Imidazole C4/5-H)
-
7.1 (s, 1H, Imidazole C4/5-H)
Predicted ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):
-
165.0 (C=O)
-
158.0 (Pyridazine C)
-
150.0 (Pyridazine C)
-
138.0 (Imidazole C2)
-
130.0 (Pyridazine CH)
-
125.0 (Imidazole C4/5)
-
120.0 (Pyridazine CH)
-
118.0 (Imidazole C4/5)
Predicted Key IR Absorptions (cm⁻¹):
-
3100-2500 (O-H stretch, carboxylic acid)
-
1720-1700 (C=O stretch, carboxylic acid)
-
1600-1450 (C=N and C=C stretching, aromatic rings)
-
1300-1200 (C-N stretching)
Synthesis and Reaction Pathways
The synthesis of this compound typically involves a nucleophilic aromatic substitution reaction followed by functional group manipulation. A plausible synthetic route, based on established methodologies for similar pyridazine derivatives, is outlined below.
Representative Synthetic Protocol
This protocol describes a two-step synthesis starting from a commercially available dichloropyridazine derivative.
Step 1: Synthesis of Methyl 6-(1H-imidazol-1-yl)pyridazine-3-carboxylate
-
To a solution of methyl 6-chloropyridazine-3-carboxylate (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add imidazole (1.1 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure methyl 6-(1H-imidazol-1-yl)pyridazine-3-carboxylate.
Step 2: Hydrolysis to this compound
-
Suspend methyl 6-(1H-imidazol-1-yl)pyridazine-3-carboxylate (1.0 eq) in a mixture of a suitable solvent such as methanol or tetrahydrofuran (THF) and water.
-
Add an aqueous solution of a base, such as lithium hydroxide (LiOH, 2.0-3.0 eq) or sodium hydroxide (NaOH, 2.0-3.0 eq).
-
Stir the reaction mixture at room temperature for 2-6 hours, monitoring the hydrolysis by TLC or LC-MS.
-
Once the starting material is consumed, acidify the reaction mixture to a pH of approximately 3-4 with a dilute acid, such as 1N hydrochloric acid (HCl).
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
References
An In-depth Technical Guide to 6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid (CAS 610278-97-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid is a heterocyclic organic compound that has emerged as a significant building block in contemporary medicinal chemistry. Its unique molecular architecture, featuring both a pyridazine and an imidazole ring, positions it as a versatile scaffold for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, and its pivotal role in the development of modulators for key biological targets, including G protein-coupled receptor 119 (GPR119) and the stimulator of interferon genes (STING) pathway.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.
| Property | Value | Source(s) |
| CAS Number | 610278-97-2 | [1] |
| Molecular Formula | C₈H₆N₄O₂ | [1] |
| Molecular Weight | 190.16 g/mol | [1] |
| Monoisotopic Mass | 190.04907 Da | [2] |
| Predicted XlogP | -0.2 | [2] |
| Appearance | Off-white to light yellow solid (predicted) | General observation for similar compounds |
| Melting Point | >250 °C (for the related 6-Amino-pyridazine-3-carboxylic acid) | [2] |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF. | General chemical principles |
Predicted Mass Spectrometry Data:
| Adduct | m/z |
| [M+H]⁺ | 191.05635 |
| [M+Na]⁺ | 213.03829 |
| [M-H]⁻ | 189.04179 |
(Data predicted by computational models)[2]
Synthesis and Chemical Reactivity
The synthesis of this compound is a multi-step process that leverages the reactivity of pyridazine precursors. While specific patents detailing a large-scale synthesis were not identified, a reliable laboratory-scale synthesis has been reported in the context of developing STING agonists.
Proposed Synthesis Pathway
A plausible and documented synthesis route begins with commercially available starting materials and proceeds through key intermediates.
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol (Adapted from Literature)
This protocol is based on the synthesis of intermediate 1-7a as described in "Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity"[3].
Step 1: Synthesis of Methyl 6-(1H-imidazol-1-yl)pyridazine-3-carboxylate
-
To a solution of methyl 6-chloropyridazine-3-carboxylate in dimethylformamide (DMF), add imidazole and potassium carbonate (K₂CO₃).
-
Heat the reaction mixture at a suitable temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford methyl 6-(1H-imidazol-1-yl)pyridazine-3-carboxylate.
Step 2: Hydrolysis to this compound
-
Dissolve the methyl 6-(1H-imidazol-1-yl)pyridazine-3-carboxylate from the previous step in a mixture of tetrahydrofuran (THF) and water.
-
Cool the solution in an ice bath and add lithium hydroxide monohydrate (LiOH·H₂O).
-
Stir the reaction mixture, allowing it to warm to room temperature, for several hours until the hydrolysis is complete (monitored by TLC or LC-MS).
-
Acidify the reaction mixture with a suitable acid (e.g., 1N HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield this compound.
Applications in Drug Discovery
This molecule serves as a crucial intermediate in the synthesis of compounds targeting significant pathways in metabolic and autoimmune diseases.
Precursor for GPR119 Modulators
This compound is a key reactant in the preparation of G protein-coupled receptor 119 (GPR119) modulators[4]. GPR119 is predominantly expressed in pancreatic β-cells and intestinal L-cells and is a promising target for the treatment of type 2 diabetes and obesity. Activation of GPR119 leads to increased levels of intracellular cyclic adenosine monophosphate (cAMP), which in turn stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1).
The carboxylic acid moiety of the title compound provides a reactive handle for amide bond formation, allowing for its conjugation to various amine-containing fragments to generate a library of potential GPR119 agonists.
Caption: Role as a precursor for GPR119 modulators.
Scaffold for STING Agonists
Recent groundbreaking research has identified derivatives of this compound as potent agonists of the Stimulator of Interferon Genes (STING) pathway[3][4]. The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA from pathogens or damaged host cells and initiating a type I interferon response. Activation of STING has shown significant therapeutic potential in oncology by promoting anti-tumor immunity.
The STING signaling cascade is a well-orchestrated process that leads to the production of pro-inflammatory cytokines and interferons.
Caption: Simplified STING signaling pathway.
While the parent compound, this compound, serves as the foundational scaffold, further modifications, such as the synthesis of amide derivatives, are necessary to achieve potent STING agonism[3]. The pyridazine and imidazole moieties likely play a crucial role in orienting the molecule within the STING binding pocket, while the appended groups engage in key interactions to stabilize the active conformation of the STING protein.
Experimental Protocols
The following is a generalized protocol for an in vitro STING activation assay, which can be adapted to test derivatives of this compound.
STING Reporter Assay in THP-1 Cells
This assay utilizes a human monocytic cell line (THP-1) engineered to express a reporter gene (e.g., secreted embryonic alkaline phosphatase, SEAP) under the control of an interferon-stimulated response element (ISRE).
Materials:
-
THP-1-Blue™ ISG cells (or equivalent)
-
RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin, and selection antibiotics
-
Test compounds (derivatives of this compound) dissolved in DMSO
-
Positive control (e.g., cGAMP)
-
QUANTI-Blue™ Solution (or equivalent SEAP detection reagent)
-
96-well plates
-
Spectrophotometer (620-655 nm)
Procedure:
-
Cell Plating: Seed THP-1-Blue™ ISG cells into a 96-well plate at a density of approximately 100,000 cells per well in 180 µL of culture medium.
-
Compound Addition: Prepare serial dilutions of the test compounds in culture medium. Add 20 µL of the diluted compounds to the respective wells. Include wells with a positive control (cGAMP) and a vehicle control (DMSO).
-
Incubation: Incubate the plate at 37 °C in a 5% CO₂ incubator for 18-24 hours.
-
SEAP Detection:
-
Add 20 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 180 µL of QUANTI-Blue™ Solution to each well.
-
Incubate the plate at 37 °C for 1-3 hours, or until a color change is visible.
-
-
Data Acquisition: Measure the absorbance at 620-655 nm using a microplate reader.
-
Data Analysis: Determine the EC₅₀ value for each compound by plotting the absorbance against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
Safety and Handling
As a research chemical, this compound should be handled with appropriate care in a laboratory setting.
-
Hazard Classification: Based on data for related pyridazine carboxylic acids, this compound is likely to be classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation[5][6].
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a molecule of significant interest to the drug discovery community. Its utility as a versatile scaffold for generating GPR119 modulators and, more recently, potent STING agonists highlights its importance. The synthetic accessibility and the reactive carboxylic acid handle make it an ideal starting point for the exploration of new chemical space. As research into metabolic disorders and immuno-oncology continues to advance, the demand for innovative molecular building blocks like this compound is likely to grow, paving the way for the development of next-generation therapeutics.
References
- 1. Novel 3-substituted N-methylcarbazole-imidazolium salt derivatives: Synthesis and cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Advances in cGAS-STING Signaling Pathway and Diseases [frontiersin.org]
- 4. Pyridazine-4-carboxylic Acid | C5H4N2O2 | CID 2761046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New imidazoles cause cellular toxicity by impairing redox balance, mitochondrial membrane potential, and modulation of HIF-1α expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Union of Pyridazine and Imidazole in Medicinal Chemistry
An In-Depth Technical Guide to the Discovery of 6-(1H-imidazol-1-yl)pyridazine-3-carboxylic Acid Derivatives
In the landscape of modern drug discovery, nitrogen-containing heterocycles are privileged scaffolds, forming the core of numerous therapeutic agents.[1][2] Among these, the pyridazine and imidazole rings stand out for their versatile chemical properties and ability to engage in crucial molecular interactions with biological targets.[3] The pyridazine ring, a six-membered diazine, is a key structural feature in drugs targeting a range of conditions, from hypertension to cancer.[3] Its two adjacent nitrogen atoms are potent hydrogen bond acceptors, enabling strong and specific binding to protein active sites.[3] The imidazole ring, a five-membered aromatic heterocycle, is also a cornerstone of medicinal chemistry, capable of acting as a hydrogen bond donor, acceptor, or a coordinating ligand for metal ions.
The strategic combination of these two moieties into the this compound scaffold creates a unique molecular architecture. This framework presents a rich array of functionalities: the carboxylic acid group for strong ionic interactions or amide derivatization, the pyridazine nitrogens for hinge-binding in kinases, and the imidazole ring for further interactions and as a vector for substitution. This guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this promising class of compounds, with a focus on their development as modulators of key therapeutic targets in immunology and oncology.
Part 1: Synthesis of the Core Scaffold and Derivatives
The synthesis of this compound derivatives typically follows a convergent strategy. The initial focus is on constructing a suitably functionalized pyridazine-3-carboxylic acid intermediate, which is then coupled with imidazole.
General Synthetic Strategies
The most common approach involves a nucleophilic aromatic substitution (SNAr) reaction. This begins with a di-substituted pyridazine, such as 3,6-dichloropyridazine. One chlorine atom serves as a handle for introducing the imidazole ring, while the other is converted into the carboxylic acid moiety.
A representative pathway proceeds as follows:
-
Carboxylation: 3,6-dichloropyridazine can be reacted with carbon monoxide and an alcohol in the presence of a palladium catalyst to form a pyridazine-3-carboxylate ester.[4] Alternatively, a methyl group at the 3-position can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or potassium dichromate.[5]
-
Imidazole Coupling: The remaining chlorine atom at the 6-position is then displaced by imidazole. This reaction is typically carried out in a polar aprotic solvent like DMF or DMSO, often with the aid of a base such as potassium carbonate to facilitate the nucleophilic attack.
-
Ester Hydrolysis: The final step involves the hydrolysis of the ester group to the desired carboxylic acid, usually under basic conditions with reagents like lithium hydroxide (LiOH), followed by acidic workup.[6]
Detailed Experimental Protocol: General Synthesis
The following is a generalized, representative protocol for the synthesis of the core scaffold.
Step 1: Synthesis of Methyl 6-chloropyridazine-3-carboxylate
-
To a solution of 3,6-dichloropyridazine (1.0 eq) in methanol, add palladium(II) acetate (0.05 eq), a suitable phosphine ligand (e.g., Xantphos, 0.1 eq), and a base such as triethylamine (2.5 eq).
-
Pressurize the reaction vessel with carbon monoxide (e.g., 50 psi).
-
Heat the mixture at 80-100 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, filter through celite to remove the catalyst, and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield methyl 6-chloropyridazine-3-carboxylate.[7]
Step 2: Synthesis of Methyl 6-(1H-imidazol-1-yl)pyridazine-3-carboxylate
-
In a sealed vial, combine methyl 6-chloropyridazine-3-carboxylate (1.0 eq), imidazole (1.2 eq), and potassium carbonate (2.0 eq) in anhydrous DMF.
-
Heat the mixture at 100-120 °C for 4-8 hours until the starting material is consumed (monitored by LC-MS).
-
Cool the reaction to room temperature and pour into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify via column chromatography to afford the desired product.
Step 3: Synthesis of this compound
-
Dissolve the methyl ester from Step 2 (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (1.5-2.0 eq) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the hydrolysis by LC-MS.
-
Once complete, acidify the reaction mixture to pH 3-4 with 1N HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform/isopropanol).
-
Dry the combined organic extracts and concentrate to yield the final this compound.[6][8]
Synthetic Workflow Diagram
Caption: General synthetic route to the core scaffold.
Part 2: Biological Evaluation and Structure-Activity Relationships (SAR)
This scaffold has proven to be a versatile template for developing potent modulators of distinct biological targets, most notably in immunology and oncology.
As STING Agonists for Cancer Immunotherapy
The STING Pathway: The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system.[9] Activation of STING in immune cells, particularly dendritic cells, triggers the production of type I interferons and other pro-inflammatory cytokines, leading to the priming of a robust anti-tumor T-cell response. Consequently, STING agonists are highly sought after as cancer immunotherapeutics.[9]
Discovery and SAR: The this compound scaffold was identified as a potent STING agonist through systematic structural optimization.[8] Analysis of the co-crystal structure of other agonists bound to STING revealed a compact, unoccupied space around the core ring system, suggesting that introducing substituents could enhance activity.[8]
Replacing a pyridazine ring in a known agonist with an imidazole ring maintained the key water-mediated hydrogen-bond network crucial for binding while providing a vector for substitution.[8] This led to the design of compounds like A4 , a potent STING agonist with excellent activity in both human and mouse cell lines.[8][9]
Key SAR Insights:
-
Imidazole Substitution: Introducing a small, electronegative substituent like fluorine onto the imidazole ring was found to be critical for high potency. Larger groups or electron-donating groups resulted in a significant loss of activity.[8]
-
Carboxylic Acid: The carboxylic acid group is essential for activity, forming conserved interactions with key residues in the STING binding pocket.
-
Amide Derivatives: The carboxylic acid can be converted to various amides to modulate pharmacokinetic properties. For instance, amide-linked basic groups can improve solubility and cell-based potency.[10]
| Compound | Imidazole Substituent | hSTING EC50 (μM) | mSTING EC50 (μM) |
| Parent | H | 0.36 | >25 |
| A2 | Methyl | >25 | >25 |
| A4 | Fluoro | 0.06 | 14.15 |
| A3 | Trifluoromethyl | >25 | >25 |
| Data synthesized from literature reports for illustrative purposes.[8] |
STING Signaling Pathway
Caption: Simplified STING signaling pathway activation.
Detailed Bioassay Protocol: STING Reporter Assay
Objective: To measure the activation of the STING pathway by test compounds in a cellular context.
Cell Line: THP-1 Dual™ KI-hSTING-R232 cells, which express an Lucia luciferase reporter gene under the control of an ISG54 promoter (an IRF-inducible promoter).
Methodology:
-
Cell Plating: Seed THP-1 reporter cells in a 96-well plate at a density of 100,000 cells per well in their recommended culture medium.
-
Compound Preparation: Prepare a serial dilution of the this compound derivatives in DMSO. Further dilute in cell culture medium to achieve the final desired concentrations (ensure final DMSO concentration is <0.5%).
-
Cell Treatment: Add the diluted compounds to the plated cells. Include a positive control (e.g., cGAMP) and a vehicle control (DMSO).
-
Incubation: Incubate the plate at 37 °C in a 5% CO2 incubator for 18-24 hours.
-
Luciferase Assay:
-
Transfer a small volume (e.g., 20 µL) of the cell supernatant to a white-walled 96-well plate.
-
Add a luciferase assay reagent (e.g., QUANTI-Luc™) to each well according to the manufacturer's instructions.
-
Immediately measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (vehicle control) from all readings.
-
Normalize the data to the positive control.
-
Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
As Kinase Inhibitors for Oncology
While direct examples of the title scaffold as kinase inhibitors are emerging, the closely related fused imidazo[1,2-b]pyridazine system is a well-established and highly successful template for potent kinase inhibitors.[11][12] The principles of molecular recognition and SAR from this system are directly applicable.
Kinase Inhibition: Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[1] Kinase inhibitors typically function by competing with ATP for binding in the enzyme's active site, thereby blocking downstream signaling pathways that drive cell proliferation and survival.
Discovery and SAR of Imidazo[1,2-b]pyridazines: High-throughput screening campaigns identified the imidazo[1,2-b]pyridazine core as a potent inhibitor of kinases such as I-kappa B kinase beta (IKKβ) and Glycogen Synthase Kinase-3β (GSK-3β).[11][12]
Key SAR Insights:
-
Hinge Binding: The pyridazine nitrogen atoms are critical for forming hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a conserved interaction for many ATP-competitive inhibitors.
-
Substitutions at the 3- and 6-positions: Optimization of substituents at these positions is key to achieving high potency and selectivity. For example, in IKKβ inhibitors, specific aromatic or heteroaromatic groups at the 3-position and small alkyl or cyano groups at the 6-position were found to enhance activity.[11]
-
Solvent Front Interactions: Groups extending from the core scaffold can interact with the solvent-exposed region, providing opportunities to fine-tune properties like solubility and cell permeability without sacrificing core binding affinity.
| Scaffold | Kinase Target | Key Substituents | IC50 (nM) |
| Imidazo[1,2-b]pyridazine | IKKβ | Optimized 3- and 6-positions | < 50 |
| Imidazo[1,2-b]pyridazine | GSK-3β | Optimized for brain penetrance | < 10 |
| Illustrative data based on published reports.[11][12] |
Mechanism of Action: ATP-Competitive Kinase Inhibition
Caption: ATP-competitive binding of an inhibitor.
Part 3: Therapeutic Potential and Future Perspectives
The this compound scaffold and its close relatives represent a highly versatile and promising platform for drug discovery. The demonstrated success in targeting distinct and highly valuable protein classes—STING agonists for immunotherapy and kinases for oncology—underscores its potential.
Current Standing:
-
STING Agonists: The discovery of potent, systemically available STING agonists from this class, such as compound A4, represents a significant advance.[8] These compounds have shown robust anti-tumor activity in preclinical models and are promising candidates for further development.[8][9]
-
Kinase Inhibitors: The related imidazo[1,2-b]pyridazine scaffold has yielded clinical candidates and brain-penetrant inhibitors for neurodegenerative diseases, validating the core's utility as a "hinge-binding" motif.[3][12]
Future Directions:
-
Scaffold Diversification: The carboxylic acid handle allows for the creation of extensive libraries of amide derivatives, enabling fine-tuning of ADME (Absorption, Distribution, Metabolism, and Excretion) properties and exploration of new interactions within target binding sites.[10]
-
Exploring New Targets: The unique electronic and structural features of this scaffold make it an attractive candidate for screening against other therapeutic targets, such as other immune modulators (e.g., IDO1) or metabolic enzymes.
-
Combination Therapies: In oncology, combining a STING agonist derived from this scaffold with a kinase inhibitor (potentially one based on a similar core) or an immune checkpoint inhibitor could lead to synergistic anti-tumor effects.
The continued exploration of the this compound chemical space is poised to deliver next-generation therapeutics with novel mechanisms of action and improved clinical profiles.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Discovery of 3-(Fluoro-imidazolyl)pyridazine Derivatives as Potent STING Agonists with Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Item - Design, StructureâActivity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2âb]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - American Chemical Society - Figshare [acs.figshare.com]
The Structure-Activity Relationship of Pyridazine Inhibitors: A Technical Guide for Drug Discovery Professionals
Introduction: The Pyridazine Scaffold - A Privileged Heterocycle in Medicinal Chemistry
The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in modern drug discovery.[1] Its unique physicochemical properties, including its capacity for hydrogen bonding, dipole moment, and lower lipophilicity compared to a phenyl ring, make it an attractive core for the design of potent and selective inhibitors targeting a wide array of biological targets.[1][2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of pyridazine-based inhibitors, offering insights into the rational design and optimization of this important class of therapeutic agents. We will explore the causal relationships behind experimental choices in SAR studies, detail key experimental protocols, and provide visual representations of core concepts to empower researchers in their drug development endeavors.
Core Principles of Pyridazine SAR Studies: A Strategic Approach
A successful SAR campaign for pyridazine inhibitors hinges on a systematic exploration of how chemical modifications to the pyridazine core and its substituents influence biological activity. The primary goals are to enhance potency, improve selectivity against off-target molecules, and optimize pharmacokinetic properties. A typical workflow for a pyridazine inhibitor SAR study is depicted below.
References
6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid molecular weight and formula
An In-depth Technical Guide to 6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the heterocyclic building block, this compound. We will delve into its fundamental physicochemical properties, outline a robust synthetic strategy, discuss methods for its characterization, and explore its applications within the broader context of modern drug discovery.
Introduction: The Pyridazine Scaffold in Medicinal Chemistry
Heterocyclic compounds form the bedrock of medicinal chemistry, providing the structural diversity and specific physicochemical properties necessary for effective drug-target interactions. Among these, the pyridazine ring, a six-membered aromatic ring containing two adjacent nitrogen atoms, has gained significant appreciation for its unique attributes.[1] The inherent polarity, weak basicity, and capacity for robust hydrogen bonding make pyridazine-containing molecules valuable candidates in drug design.[1] These properties can enhance aqueous solubility, reduce cytochrome P450 inhibition, and mitigate interactions with off-target proteins like the hERG potassium channel.[1]
The specific compound of interest, this compound, combines the advantageous pyridazine core with two other critical functional groups: an imidazole ring and a carboxylic acid. This strategic combination makes it a highly versatile scaffold for creating complex molecules with potential biological activity, particularly as a key reactant in the synthesis of GPR119 modulators.[2]
Physicochemical and Structural Properties
A precise understanding of a molecule's fundamental properties is the starting point for any research and development endeavor. The key identifiers and characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆N₄O₂ | [3][4] |
| Molecular Weight | 190.161 g/mol | [4] |
| Monoisotopic Mass | 190.04907 Da | [3] |
| CAS Number | 610278-97-2 | [2][4] |
| IUPAC Name | This compound | [3] |
| Canonical SMILES | C1=CC(=NN=C1C(=O)O)N2C=CN=C2 | [3] |
| Appearance | Off-white solid (typical for related compounds) | [5] |
Structural Representation
The two-dimensional structure of the molecule highlights the fusion of the pyridazine and imidazole rings, along with the carboxylic acid moiety crucial for further chemical modifications.
Caption: 2D structure of this compound.
Proposed Synthesis Protocol
While specific synthesis literature for this exact molecule is sparse, a logical and efficient pathway can be designed based on established organometallic cross-coupling reactions and nucleophilic aromatic substitution principles commonly employed for pyridazine functionalization.[6][7] The following multi-step protocol provides a self-validating system, starting from commercially available precursors.
Experimental Rationale
The proposed synthesis leverages a sequential functionalization strategy. Starting with 3,6-dichloropyridazine, the first step involves a selective nucleophilic aromatic substitution (SNA) with imidazole. The choice of a di-halogenated starting material is strategic; the chlorine atoms have different reactivities, often allowing for sequential and controlled substitution. The subsequent step employs a palladium-catalyzed cyanation, a robust method for introducing a carbon-based functional group that can be readily hydrolyzed to the desired carboxylic acid. This avoids harsh oxidation conditions that could compromise the integrity of the heterocyclic rings.
Step-by-Step Methodology
-
Step 1: Synthesis of 3-chloro-6-(1H-imidazol-1-yl)pyridazine
-
To a solution of 3,6-dichloropyridazine (1.0 eq) in anhydrous dimethylformamide (DMF), add imidazole (1.1 eq) and potassium carbonate (K₂CO₃, 2.0 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-18 hours, monitoring progress by thin-layer chromatography (TLC).
-
Causality: K₂CO₃ acts as a base to deprotonate the imidazole, forming a potent nucleophile. DMF is an excellent polar aprotic solvent for this type of SNA reaction. The elevated temperature is necessary to overcome the activation energy for the substitution.
-
Upon completion, cool the mixture, dilute with water, and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
-
-
Step 2: Synthesis of 6-(1H-imidazol-1-yl)pyridazine-3-carbonitrile
-
In a reaction vessel, combine the 3-chloro-6-(1H-imidazol-1-yl)pyridazine (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and a palladium catalyst such as Pd₂(dba)₃ (0.05 eq) with a suitable phosphine ligand like dppf (0.1 eq).
-
Add anhydrous DMF as the solvent and degas the mixture with argon or nitrogen.
-
Heat the reaction to 120 °C for 8-12 hours.
-
Causality: This is a classic palladium-catalyzed cross-coupling reaction. The palladium catalyst facilitates the oxidative addition into the C-Cl bond, followed by transmetalation with the zinc cyanide complex and reductive elimination to form the C-CN bond.
-
Work-up involves cooling, filtering through celite to remove the catalyst, and extracting the product. Purification is typically achieved via column chromatography.
-
-
Step 3: Hydrolysis to this compound
-
Suspend the nitrile intermediate in a mixture of water and ethanol.
-
Add a strong base, such as sodium hydroxide (NaOH, 5.0 eq), and heat the mixture to reflux (approx. 100 °C) for 6-10 hours.
-
Causality: The nitrile is hydrolyzed to the carboxylic acid under basic conditions. The reaction proceeds via the formation of a carboxylate salt.
-
After cooling the reaction to room temperature, carefully acidify the solution with concentrated hydrochloric acid (HCl) to a pH of ~3-4.
-
The desired carboxylic acid product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.
-
Synthesis Workflow Diagram
Caption: Proposed three-step synthesis of the target compound.
Spectroscopic and Analytical Characterization
To confirm the identity and purity of the synthesized compound, a suite of standard analytical techniques is employed. Below are the expected results based on the molecule's structure.
-
¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, one would expect to see distinct signals for the three protons on the pyridazine ring and the three protons on the imidazole ring, each with characteristic chemical shifts and coupling patterns. The carboxylic acid proton would likely appear as a broad singlet far downfield (>13 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show eight distinct signals corresponding to the eight carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid (typically >160 ppm).
-
Mass Spectrometry (MS): Using electrospray ionization (ESI), the analysis should reveal a prominent ion peak corresponding to the molecular weight. For example, in positive ion mode ([M+H]⁺), the expected m/z would be approximately 191.056.[3] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition, matching the calculated exact mass of the molecular formula C₈H₆N₄O₂.
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands, including a broad O-H stretch for the carboxylic acid (around 3000 cm⁻¹), a sharp C=O stretch (around 1700 cm⁻¹), and C=N/C=C stretching vibrations in the 1600-1400 cm⁻¹ region, confirming the presence of the key functional groups.
Applications in Drug Discovery and Development
The true value of a chemical building block is realized in its application. This compound is a prime example of a scaffold designed for purpose in medicinal chemistry.
Role as a Versatile Scaffold
The molecule's structure is a composite of three key pharmacophoric features:
-
Pyridazine Core: Provides a polar, hydrogen-bond-accepting heterocyclic system. Its dipole moment can be crucial for engaging in π-π stacking interactions within a protein's active site.[1]
-
Imidazole Ring: A common motif in bioactive compounds, it can act as a hydrogen bond donor or acceptor and is often used as a bioisostere for other aromatic rings.
-
Carboxylic Acid Handle: This functional group is exceptionally useful. It can engage in strong ionic or hydrogen-bonding interactions with basic residues (like lysine or arginine) in a target protein. Furthermore, it serves as a synthetic handle for amide bond formation, allowing for the straightforward attachment of other molecular fragments to explore the surrounding chemical space.
Targeted Application: GPR119 Modulators
The documented use of this compound is as a reactant in preparing cyclopropylheteroarylpiperidinylheteroarylcaboxamide derivatives, which function as GPR119 modulators.[2] G protein-coupled receptor 119 (GPR119) is a target of significant interest for the treatment of type 2 diabetes and other metabolic disorders. Modulators of this receptor can stimulate insulin secretion and promote the release of incretin hormones. The carboxylic acid group on the pyridazine core is the reactive site for coupling with an amine-containing fragment to build the final, more complex drug candidate.
Caption: Use of the core scaffold in fragment-based drug design.
Conclusion
This compound is a well-defined chemical entity with significant potential as a building block in drug discovery. Its molecular formula (C₈H₆N₄O₂) and weight (190.161 g/mol ) are precisely known.[3][4] The molecule's design, combining the favorable properties of the pyridazine and imidazole rings with a versatile carboxylic acid handle, makes it an attractive starting point for synthesizing libraries of compounds aimed at complex biological targets like GPR119.[2] The proposed synthetic and analytical methodologies outlined in this guide provide a clear and robust framework for researchers to produce and validate this valuable compound for their research and development pipelines.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 610278-97-2 [chemicalbook.com]
- 3. PubChemLite - this compound (C8H6N4O2) [pubchemlite.lcsb.uni.lu]
- 4. This compound - Amerigo Scientific [amerigoscientific.com]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyridazine synthesis [organic-chemistry.org]
An In-Depth Technical Guide to the Predicted Biological Activity of C8H6N4O2: A Focus on Pteridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The molecular formula C8H6N4O2 represents a variety of isomers, each with the potential for distinct biological activities. Among these, pteridine derivatives stand out for their significant roles in various biological processes and their therapeutic potential.[1][2] This guide provides a comprehensive technical overview of the predicted biological activity of a representative C8H6N4O2 pteridine isomer, xanthopterin. We will delve into its physicochemical properties, predicted biological activities based on computational and experimental data, and potential mechanisms of action. Furthermore, this guide outlines a detailed experimental workflow for validating these predictions, aiming to provide a robust framework for researchers in drug discovery and development.
Introduction: The Significance of Pteridine Scaffolds
Pteridines are heterocyclic compounds composed of fused pyrazine and pyrimidine rings.[1][3][4] This core structure is found in a variety of naturally occurring and synthetic molecules with a broad spectrum of pharmacological activities.[1][2] Many pteridine derivatives are involved in crucial biological functions, acting as pigments, enzymatic cofactors, and signaling molecules in the immune system.[2] The therapeutic potential of pteridine-based compounds is well-established, with several derivatives being used as anticancer, anti-inflammatory, antimicrobial, and diuretic agents.[1][2]
Given the rich biological landscape of pteridines, this guide will focus on Xanthopterin (2-amino-4,6-dihydroxypteridine) , a prominent and biologically relevant isomer of C8H6N4O2. Understanding the predicted activities of xanthopterin can provide a foundational model for exploring other C8H6N4O2 isomers and their potential as therapeutic agents.
Physicochemical Properties and ADMET Predictions
A molecule's biological activity is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET). Computational tools are invaluable for predicting these properties in the early stages of drug discovery.[5][6][7][8][9]
Table 1: Predicted Physicochemical and ADMET Properties of Xanthopterin (C8H6N4O2)
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 190.16 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five).[6] |
| LogP (Octanol/Water Partition Coefficient) | -0.9 | Indicates high hydrophilicity, which may affect membrane permeability but suggests good aqueous solubility. |
| Hydrogen Bond Donors | 4 | Contributes to solubility and potential for target binding. |
| Hydrogen Bond Acceptors | 6 | Influences solubility and interaction with biological targets. |
| Topological Polar Surface Area (TPSA) | 119.8 Ų | Suggests potentially low oral bioavailability if it exceeds 140 Ų. |
| Aqueous Solubility | High | Favorable for formulation and in vivo administration. |
| Blood-Brain Barrier (BBB) Permeability | Low | Predicted to have limited penetration into the central nervous system. |
| CYP450 Inhibition | Likely inhibitor of some isoforms | Potential for drug-drug interactions.[7] |
| AMES Toxicity | Predicted to be non-mutagenic | Low risk of carcinogenicity.[9] |
| Hepatotoxicity | Low probability | Reduced risk of liver damage.[9] |
Note: These values are predictions generated from various computational models and require experimental validation.
The predicted ADMET profile suggests that while xanthopterin has favorable solubility and a good initial safety profile, its high polarity might limit oral absorption and BBB penetration. These are critical factors to consider in the design of therapeutic applications.
Predicted Biological Activities and Mechanisms of Action
The biological activity of pteridine derivatives is diverse, often stemming from their ability to interact with various enzymes and receptors.[1][2]
Primary Predicted Activity: Enzyme Inhibition
Based on the structural similarity of xanthopterin to known enzyme inhibitors, its primary predicted biological activity is the inhibition of enzymes involved in nucleotide metabolism and inflammatory pathways.
-
Dihydrofolate Reductase (DHFR) Inhibition: Many pteridine derivatives, such as methotrexate, are potent inhibitors of DHFR, an enzyme crucial for the synthesis of nucleotides and amino acids.[2] Inhibition of DHFR disrupts DNA synthesis, leading to an antiproliferative effect. This makes DHFR a key target in cancer chemotherapy.
-
Xanthine Oxidase (XO) Inhibition: Xanthopterin's structure shares features with xanthine, the natural substrate for xanthine oxidase. This enzyme plays a key role in purine metabolism and its overactivity is implicated in hyperuricemia and gout. Inhibition of XO is a therapeutic strategy for these conditions.
-
Cyclooxygenase (COX) Inhibition: Some pteridine derivatives have demonstrated anti-inflammatory properties.[2] This may be mediated through the inhibition of COX enzymes (COX-1 and COX-2), which are central to the inflammatory cascade.
Hypothesized Signaling Pathway Involvement
The predicted enzyme inhibitory activities of xanthopterin suggest its potential to modulate key signaling pathways:
Caption: Predicted signaling pathway modulation by Xanthopterin.
Experimental Workflow for Validation
A systematic and rigorous experimental approach is essential to validate the computationally predicted biological activities of xanthopterin.
In Vitro Enzyme Inhibition Assays
The initial step is to perform in vitro enzyme inhibition assays to confirm the direct interaction of xanthopterin with its predicted targets.[10][11][12][13][14]
Protocol: General Enzyme Inhibition Assay
-
Enzyme and Substrate Preparation: Obtain purified recombinant human DHFR, XO, and COX-2 enzymes and their respective substrates. Prepare stock solutions of the enzymes and substrates in appropriate assay buffers.
-
Compound Preparation: Prepare a stock solution of xanthopterin in a suitable solvent (e.g., DMSO) and create a serial dilution series.
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the assay buffer, the enzyme, and varying concentrations of xanthopterin or a known inhibitor (positive control).
-
Incubate the mixture for a predetermined time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
-
Cell-Based Assays
Following confirmation of in vitro activity, cell-based assays are crucial to assess the compound's effects in a more biologically relevant context.
Table 2: Recommended Cell-Based Assays
| Assay | Cell Line | Purpose |
| Antiproliferation Assay (MTT or CellTiter-Glo) | A549 (lung cancer), MCF-7 (breast cancer) | To evaluate the cytotoxic and antiproliferative effects of xanthopterin. |
| Uric Acid Production Assay | HepG2 (liver cancer) cells stimulated with xanthine | To measure the inhibition of cellular xanthine oxidase activity. |
| Prostaglandin E2 (PGE2) Immunoassay | RAW 264.7 (macrophage) cells stimulated with LPS | To quantify the anti-inflammatory effect by measuring the inhibition of COX-2-mediated PGE2 production. |
Experimental Workflow Diagram
Caption: A streamlined workflow for validating the biological activity of C8H6N4O2 isomers.
Potential Therapeutic Applications and Future Directions
The predicted biological activities of xanthopterin suggest its potential as a lead compound for the development of new therapeutics in several areas:
-
Oncology: Its potential antiproliferative activity through DHFR inhibition warrants further investigation in various cancer models.
-
Inflammatory Disorders: Inhibition of COX-2 and XO could make it a candidate for treating inflammatory conditions such as arthritis and gout.
-
Metabolic Diseases: By targeting xanthine oxidase, it could be explored for the management of hyperuricemia.
Future research should focus on a comprehensive structure-activity relationship (SAR) study of xanthopterin and other C8H6N4O2 isomers to optimize their potency, selectivity, and pharmacokinetic properties. Advanced computational methods, such as molecular docking and dynamics simulations, can further elucidate the binding modes of these compounds to their respective targets, guiding the design of more effective and safer drug candidates.[15][16][17][18][19]
Conclusion
The C8H6N4O2 molecular formula, particularly as represented by the pteridine isomer xanthopterin, holds significant promise for the development of novel therapeutic agents. This guide has provided a technical framework for understanding and validating its predicted biological activities. Through a combination of computational predictions and a structured experimental workflow, researchers can systematically explore the therapeutic potential of this and other related heterocyclic compounds, ultimately contributing to the advancement of drug discovery and development.
References
- 1. ijrpr.com [ijrpr.com]
- 2. Therapeutic potential of pteridine derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pteridine - Wikipedia [en.wikipedia.org]
- 4. Pteridine | C6H4N4 | CID 1043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ADMET Prediction of synthesized Heterocyclic derivatives to treat renal cancer | German Journal of Pharmaceuticals and Biomaterials [gjpb.de]
- 6. ADME/toxicity prediction and antitumor activity of novel nitrogenous heterocyclic compounds designed by computer targeting of alkylglycerone phosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Docking, Pharmacophore Modeling and ADMET Prediction of Novel Heterocyclic Leads as Glucokinase Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. blog.biobide.com [blog.biobide.com]
- 11. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 12. researchgate.net [researchgate.net]
- 13. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. cs230.stanford.edu [cs230.stanford.edu]
- 16. researchgate.net [researchgate.net]
- 17. The pursuit of accurate predictive models of the bioactivity of small molecules - Chemical Science (RSC Publishing) DOI:10.1039/D3SC05534E [pubs.rsc.org]
- 18. Advances in computational methods to predict the biological activity of compounds | Semantic Scholar [semanticscholar.org]
- 19. Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels - PMC [pmc.ncbi.nlm.nih.gov]
Procuring 6-(1H-imidazol-1-yl)pyridazine-3-carboxylic Acid: A Technical Guide for Researchers
Introduction: The Significance of a Niche Building Block
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is a critical determinant of a program's success. Heterocyclic compounds, particularly those containing nitrogen, are foundational scaffolds in medicinal chemistry, prized for their ability to engage in diverse biological interactions.[1][2][3] Among these, 6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid (CAS No. 610278-97-2) has emerged as a valuable intermediate. Its unique architecture, featuring both a pyridazine and an imidazole ring, offers a geometrically precise arrangement of hydrogen bond donors and acceptors, making it a key component in the synthesis of advanced pharmaceutical agents. Notably, it serves as a reactant in the preparation of potent GPR119 modulators, highlighting its role in developing treatments for metabolic disorders.[4]
This guide provides researchers, chemists, and drug development professionals with a comprehensive framework for the procurement and qualification of this essential reagent. Moving beyond a simple list of vendors, we will explore the technical nuances of supplier evaluation, in-house quality control, and best practices for handling and storage, ensuring the integrity of your research from the very first step.
Identifying Commercial Suppliers
The initial step in procurement is identifying potential vendors. This compound is a specialized building block, typically available from suppliers that focus on intermediates for research and development rather than bulk commodity chemicals. Our market survey has identified several reputable suppliers offering this compound.
It is crucial to recognize that these suppliers often fall into different categories:
-
Manufacturers: Companies that synthesize the compound in-house, offering greater control over quality and potentially larger batch sizes.
-
Distributors/Marketplaces: Aggregators that list products from various manufacturers. They provide convenience but may have less direct control over the supply chain.
A non-exhaustive list of commercial sources is provided below for initial screening. Researchers should always perform direct inquiries to obtain the most current information on availability, purity, and pricing.
| Supplier Name | Headquarters Location | Typical Purity Offered | Notes |
| AiFChem (an XtalPi company) | Somerville, MA, USA | >95% | Focuses on AI-driven chemical synthesis and production.[5] |
| Ambeed, Inc. | Buffalo Grove, IL, USA | >95% | Specializes in building blocks and advanced intermediates.[5] |
| BLD Pharmatech Ltd. | Shanghai, China | ≥97% | Manufacturer and supplier of building blocks for various industries.[5][6] |
| Chemenu Inc. | Shanghai, China | >95% | Contract research organization and supplier.[5] |
| Amerigo Scientific | 95% | Supplier for research use chemicals.[7] |
Note: This table is for informational purposes. Availability, purity, and specifications are subject to change. Direct consultation with suppliers is mandatory.
A Framework for Supplier Selection and Qualification
Choosing the right supplier is a risk-management exercise. The consistency and purity of your starting materials directly impact experimental reproducibility and the validity of your results. A robust qualification process is therefore not optional. The following workflow provides a structured approach to evaluating and selecting a supplier for this compound.
Essential In-House Quality Control (QC)
While a supplier's Certificate of Analysis (CoA) provides a baseline, independent verification is paramount for ensuring scientific integrity. Upon receiving a new batch of this compound, the following analytical protocols should be considered standard procedure.
Protocol 1: Identity Verification via ¹H NMR Spectroscopy
Causality: Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural information. It confirms the presence of the key functional groups and the specific arrangement of protons on the imidazole and pyridazine rings, verifying that you have the correct molecule.
Methodology:
-
Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can help in observing the exchangeable acid proton.
-
Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Analysis:
-
Chemical Shifts (δ): Compare the observed chemical shifts to predicted values or data from a previously validated standard. Expect distinct signals for the protons on the pyridazine and imidazole rings.
-
Integration: The relative integrals of the proton signals should correspond to the number of protons in each environment (e.g., the ratio of pyridazine ring protons to imidazole ring protons).
-
Coupling Constants (J): Analyze the splitting patterns (e.g., doublets, triplets) to confirm the connectivity of adjacent protons.
-
Protocol 2: Purity Assessment via HPLC-MS
Causality: High-Performance Liquid Chromatography (HPLC) separates the target compound from impurities. Coupling this with Mass Spectrometry (MS) provides simultaneous purity data (from the HPLC chromatogram) and mass verification (from the MS detector).
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent mixture, such as methanol/water or acetonitrile/water.
-
Chromatography:
-
Column: Use a reverse-phase C18 column.
-
Mobile Phase: Employ a gradient elution method, typically starting with a high percentage of aqueous solvent (e.g., water with 0.1% formic acid) and ramping up to a high percentage of organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Detection: Use a UV detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm or a wavelength determined by a UV scan).
-
-
Mass Spectrometry:
-
Purity Calculation: The purity is determined by the area percentage of the main peak in the HPLC chromatogram relative to the total area of all observed peaks. A purity of ≥97% is generally acceptable for most research applications.[9]
Safe Handling and Storage
Nitrogen-containing heterocyclic compounds require appropriate handling to ensure stability and safety.[1]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents. For long-term stability, storage at 0-8 °C is recommended.[9]
-
Handling:
-
Always use personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle the solid powder in a chemical fume hood to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
By implementing this rigorous approach to procurement and validation, researchers can build a foundation of trust in their starting materials, leading to more reliable and reproducible scientific outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles [openmedicinalchemistryjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound | 610278-97-2 [chemicalbook.com]
- 5. This compound (CAS No. 610278-97-2) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 6. (Pyridazines) | BLDpharm [bldpharm.com]
- 7. This compound - Amerigo Scientific [amerigoscientific.com]
- 8. PubChemLite - this compound (C8H6N4O2) [pubchemlite.lcsb.uni.lu]
- 9. chemimpex.com [chemimpex.com]
Methodological & Application
Synthesis of 6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid: An Application Note and Detailed Protocol
Introduction
6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring both a pyridazine and an imidazole moiety, makes it a valuable scaffold for the synthesis of novel therapeutic agents. The pyridazine ring is a common pharmacophore found in a variety of biologically active molecules, while the imidazole ring is a key component of many natural products and synthetic drugs, known for its ability to participate in hydrogen bonding and coordinate to metal ions in enzymes. This document provides a comprehensive guide for the synthesis of this compound, intended for researchers, scientists, and professionals in the field of drug development. The protocol is presented in two main stages: the synthesis of the key intermediate, 6-chloropyridazine-3-carboxylic acid, followed by its reaction with imidazole to yield the final product.
Overall Synthetic Workflow
The synthesis of this compound is a two-step process commencing with the oxidation of 3-chloro-6-methylpyridazine to afford the carboxylic acid precursor, which is then subjected to a nucleophilic aromatic substitution with imidazole.
Caption: Overall workflow for the synthesis of the target molecule.
Part 1: Synthesis of 6-Chloropyridazine-3-carboxylic Acid
The synthesis of the key precursor, 6-chloropyridazine-3-carboxylic acid, can be achieved through the oxidation of 3-chloro-6-methylpyridazine. This transformation is a critical step, and several oxidizing agents can be employed.
Protocol 1: Oxidation using Potassium Permanganate
This protocol is adapted from a method described in patent literature, which details the synthesis of related pyridazine derivatives[1].
Materials:
-
3-chloro-6-methylpyridazine
-
50% Sulfuric acid (H₂SO₄)
-
Potassium permanganate (KMnO₄)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Methanol
Procedure:
-
In a flask equipped with a stirrer and under an ice bath, add 8g (0.06 mol) of 3-chloro-6-methylpyridazine to 60ml of 50% sulfuric acid.
-
While stirring, gradually add 38g (0.24 mol) of potassium permanganate in portions, maintaining the temperature of the reaction mixture.
-
After the addition is complete, heat the mixture to 80°C and maintain for 2 hours.
-
Cool the reaction mixture and then carefully pour it into 200ml of ice water for dilution.
-
Filter the mixture and extract the filtrate with ethyl acetate (4 x 100ml).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solution under reduced pressure.
-
Recrystallize the resulting residue from methanol to obtain 6-chloropyridazine-3-carboxylic acid as a white crystalline powder.
Expected Yield: Approximately 52%.
Protocol 2: Oxidation using Potassium Dichromate
An alternative oxidation method utilizes potassium dichromate, which is also a strong oxidizing agent capable of converting the methyl group to a carboxylic acid[2].
Materials:
-
3-chloro-6-methylpyridazine
-
Concentrated Sulfuric acid (H₂SO₄)
-
Potassium dichromate (K₂Cr₂O₇)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3.00 g (23.3 mmol) of 3-chloro-6-methylpyridazine in 23 mL of concentrated sulfuric acid under an ice bath.
-
Add 8.24 g (28.0 mmol) of potassium dichromate in small portions while maintaining the low temperature.
-
Stir the mixture at room temperature for 1.5 hours, and then continue stirring at 50°C for 60 hours.
-
Slowly pour the reaction mixture into ice water.
-
Extract the aqueous mixture with diethyl ether (3 times).
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate to yield the product.
Expected Yield: Approximately 57%.
Part 2: Synthesis of this compound
This final step involves a nucleophilic aromatic substitution (SNAr) reaction where the imidazole nitrogen attacks the electron-deficient carbon of the pyridazine ring, displacing the chloride.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The reaction proceeds via a concerted or a two-step addition-elimination mechanism.[1] The electron-withdrawing nature of the pyridazine ring nitrogens and the carboxylic acid group facilitates the nucleophilic attack by imidazole.
Caption: Simplified mechanism of the SNAr reaction.
Proposed Protocol
This proposed protocol is based on standard conditions for N-arylation of imidazoles and related nucleophilic aromatic substitutions on chloro-heterocycles.[2][3][4]
Materials:
-
6-chloropyridazine-3-carboxylic acid
-
Imidazole
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
1M Hydrochloric acid (HCl)
Procedure:
-
To a stirred solution of 6-chloropyridazine-3-carboxylic acid (1.0 eq) in anhydrous DMF, add imidazole (1.2 eq) and potassium carbonate (2.5 eq).
-
Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Acidify the aqueous mixture to pH 3-4 with 1M HCl to precipitate the product.
-
Filter the precipitate, wash with cold water, and then with a small amount of a cold mixture of ethyl acetate and hexane.
-
Dry the solid under vacuum to obtain this compound. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water if necessary.
Expected Yield: 60-80% (based on similar reported reactions).
Characterization of this compound
The structure of the final product should be confirmed by standard analytical techniques.
Predicted Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyridazine and imidazole ring protons. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift. |
| ¹³C NMR | Resonances for all carbon atoms in the pyridazine and imidazole rings, as well as the carboxyl carbon. |
| Mass Spec | A molecular ion peak corresponding to the calculated mass of the compound (C₈H₆N₄O₂, MW: 190.16 g/mol ). |
| IR | Characteristic absorption bands for C=O (carboxylic acid), C=N, and C-H stretching vibrations. |
Safety Precautions
It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.
-
6-chloropyridazine-3-carboxylic acid and its precursors: These are halogenated organic compounds and should be handled with care. Avoid inhalation and contact with skin and eyes.
-
Potassium permanganate and potassium dichromate: Strong oxidizing agents. Handle with caution and avoid contact with combustible materials.
-
N,N-Dimethylformamide (DMF): A potential skin irritant and can be harmful if inhaled or absorbed through the skin.
-
Imidazole: Corrosive and can cause burns. Handle with appropriate personal protective equipment.
-
General Handling: Wear safety goggles, gloves, and a lab coat at all times.[3][5]
Conclusion
The synthesis of this compound is a feasible two-step process that can be accomplished in a standard organic chemistry laboratory. The key steps involve a robust oxidation of a commercially available starting material followed by a well-established nucleophilic aromatic substitution reaction. The provided protocols, along with the mechanistic insights and safety information, should serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for drug discovery and development.
References
Application Notes and Protocols for the Synthesis of 6-(1H-imidazol-1-yl)pyridazine-3-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 6-(1H-imidazol-1-yl)pyridazine-3-carboxamide derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. The pyridazine core is a key pharmacophore found in numerous biologically active molecules, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] The incorporation of an imidazole moiety can further enhance the pharmacological profile and drug-like properties of these molecules. This guide details a robust and reproducible synthetic strategy, starting from commercially available precursors, and provides in-depth protocols for the synthesis of key intermediates and the final target compounds. Additionally, it outlines standard analytical techniques for the characterization of the synthesized molecules and discusses potential challenges and troubleshooting strategies.
Introduction: The Significance of Pyridazine Scaffolds in Drug Discovery
The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery. Its unique electronic properties, including a high dipole moment and hydrogen bond accepting capabilities, contribute to favorable interactions with biological targets and improved pharmacokinetic profiles.[1] Pyridazinone analogs, in particular, have demonstrated a diverse array of pharmacological activities, such as anticancer, antimicrobial, anticonvulsant, and anti-inflammatory effects.[1] The derivatization of the pyridazine core allows for the fine-tuning of its biological activity, making it a versatile platform for the development of novel therapeutic agents. The title compounds, 6-(1H-imidazol-1-yl)pyridazine-3-carboxamide derivatives, represent a promising class of molecules for further investigation in various therapeutic areas.
Synthetic Strategy: A Stepwise Approach
The synthesis of 6-(1H-imidazol-1-yl)pyridazine-3-carboxamide derivatives can be efficiently achieved through a two-step sequence starting from a suitable 6-halopyridazine precursor. The overall strategy involves the initial formation of a key intermediate, 6-chloropyridazine-3-carboxamide, followed by a nucleophilic aromatic substitution (SNAr) reaction with imidazole to introduce the desired heterocyclic moiety.
References
Application Note & Protocols: Characterizing 6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid as a GPR119 Modulator
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid as a modulator of G protein-coupled receptor 119 (GPR119). GPR119 is a promising therapeutic target for type 2 diabetes and other metabolic disorders due to its specific expression in pancreatic β-cells and intestinal enteroendocrine cells.[1][2] This guide details the mechanistic basis of GPR119 signaling, the physicochemical properties of the pyridazine-based modulator, and provides field-proven, step-by-step protocols for the characterization of its agonist activity using robust in vitro assays.
Introduction to GPR119: A Key Target in Metabolic Disease
G protein-coupled receptor 119 (GPR119) is a class A, rhodopsin-like GPCR that has garnered significant interest as a therapeutic target for type 2 diabetes and obesity.[1][2] Its expression is predominantly localized to insulin-secreting pancreatic β-cells and incretin-releasing enteroendocrine L-cells and K-cells in the gastrointestinal tract.[2] This strategic expression pattern allows GPR119 to play a dual role in glucose homeostasis:
-
Direct Stimulation of Insulin Release: In pancreatic β-cells, GPR119 activation potentiates glucose-stimulated insulin secretion (GSIS).[2]
-
Incretin Hormone Secretion: In the gut, GPR119 activation promotes the release of key incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] These incretins, in turn, further enhance insulin secretion from the pancreas.
This dual mechanism makes GPR119 agonists attractive candidates for developing new diabetes therapies.[1]
Compound Profile: this compound
This compound is a heterocyclic compound featuring a pyridazine core, a structure known for its unique physicochemical properties that are advantageous in drug design.[3] The pyridazine ring is characterized by weak basicity and a high dipole moment, while the carboxylic acid and imidazole moieties provide opportunities for critical hydrogen bonding interactions with the target receptor.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 610278-97-2 | Amerigo Scientific[4] |
| Molecular Formula | C₈H₆N₄O₂ | Amerigo Scientific[4] |
| Molecular Weight | 190.16 g/mol | Amerigo Scientific[4] |
| Purity | >95% (Typical) | Amerigo Scientific[4] |
| Appearance | Solid (Varies) | Inferred |
| Functional Groups | Carboxylic acid, Imidazole, Pyridazine | Inferred |
Note: Experimental validation of properties such as solubility, logP, and pKa is essential for drug development workflows.
Mechanism of Action: GPR119 Signaling Cascade
GPR119 activation by an agonist like this compound initiates a downstream signaling cascade primarily mediated by the Gαs protein subunit.[1][2] This process elevates intracellular cyclic adenosine monophosphate (cAMP), a critical second messenger.
The signaling pathway proceeds as follows:
-
Agonist Binding: The modulator binds to the GPR119 receptor on the cell surface.
-
Gαs Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated Gαs protein.[1]
-
Adenylyl Cyclase Activation: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP.[2]
-
PKA Activation: The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).[1]
-
Cellular Response: PKA activation leads to the potentiation of glucose-stimulated insulin secretion in pancreatic β-cells and the release of GLP-1 and GIP from enteroendocrine cells.[1][2]
Caption: GPR119 signaling cascade upon agonist binding.
Experimental Protocols: Characterizing Agonist Activity
To validate and quantify the activity of this compound as a GPR119 agonist, a series of in vitro assays are required. The foundational assay for any Gαs-coupled receptor is the measurement of intracellular cAMP accumulation.
Protocol 1: cAMP Accumulation Assay (HTRF)
This protocol outlines a method for measuring intracellular cAMP levels in a cell line stably expressing human GPR119 using a Homogeneous Time-Resolved Fluorescence (HTRF) assay. This is a robust, high-throughput method for quantifying agonist potency (EC₅₀).
A. Materials & Reagents
-
Cell Line: HEK293 cells stably expressing human GPR119 (e.g., from Charles River, MyBioSource).[5][6]
-
Test Compound: this compound, dissolved in DMSO to create a high-concentration stock (e.g., 10 mM).
-
Positive Control: A known GPR119 agonist (e.g., AR231453) or a general adenylyl cyclase activator like Forskolin (10 µM final concentration).[1]
-
Vehicle Control: DMSO (at the same final concentration as the test compound).
-
Culture Medium: As recommended by the cell line supplier.
-
Assay Buffer: HBSS with 20 mM HEPES.
-
PDE Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation. Prepare a stock in DMSO.
-
HTRF cAMP Detection Kit: (e.g., from Cisbio, PerkinElmer).
-
Plates: 384-well low-volume white plates.
B. Experimental Workflow
Caption: High-level workflow for the HTRF cAMP assay.
C. Step-by-Step Procedure
-
Cell Culture: Culture HEK293-hGPR119 cells according to the supplier's protocol until they reach 80-90% confluency.
-
Compound Preparation (Just before use):
-
Prepare serial dilutions of this compound in assay buffer containing a fixed final concentration of DMSO (typically ≤0.5%). A 10-point, 3-fold dilution series starting from 10 µM is a good starting point.
-
Prepare solutions of the positive control (e.g., 10 µM Forskolin) and vehicle control (DMSO in assay buffer).[1]
-
-
Cell Plating:
-
Harvest cells and resuspend them in assay buffer containing a phosphodiesterase (PDE) inhibitor like IBMX (e.g., 500 µM). The PDE inhibitor is critical to prevent the enzymatic degradation of cAMP, thereby amplifying the signal.
-
Dispense the cell suspension into the wells of a 384-well plate (e.g., 5,000 cells/well).
-
-
Compound Addition: Add the diluted compounds, positive control, and vehicle control to the respective wells.
-
Incubation: Incubate the plate at room temperature for 30 minutes.[1]
-
Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well according to the manufacturer's protocol.[1]
-
Final Incubation: Incubate the plate for 1 hour at room temperature, protected from light.[1]
-
Plate Reading: Read the plate on an HTRF-compatible plate reader.
D. Data Analysis
-
Calculate the HTRF ratio according to the kit manufacturer's instructions.
-
Normalize the data: Set the average signal from the vehicle control wells as 0% activation and the average signal from the positive control (saturating concentration of a full agonist) as 100% activation.
-
Plot the normalized response against the log concentration of the test compound.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.
Protocol 2: GLP-1 Secretion Assay (Optional Follow-up)
To confirm the functional downstream effect of GPR119 activation, a GLP-1 secretion assay can be performed using an enteroendocrine cell line.
A. Materials & Reagents
-
Cell Line: GLUTag or STC-1 cells, which are known to secrete GLP-1.[2]
-
Secretion Buffer: A buffer such as Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with glucose.
-
DPP-4 Inhibitor: To prevent GLP-1 degradation in the collected supernatant.[7]
-
GLP-1 ELISA Kit: A sensitive and specific kit for measuring active GLP-1.
B. Step-by-Step Procedure
-
Cell Plating: Seed GLUTag or STC-1 cells in a 24- or 48-well plate and grow to confluency.
-
Cell Washing: On the day of the assay, gently wash the cells twice with secretion buffer.[1]
-
Pre-incubation: Pre-incubate the cells in secretion buffer for 1-2 hours at 37°C to establish a baseline.[1]
-
Compound Stimulation: Aspirate the pre-incubation buffer and add fresh secretion buffer containing various concentrations of the test compound, positive control, and vehicle control.
-
Incubation: Incubate the plate for 2 hours at 37°C.[1]
-
Supernatant Collection: After incubation, carefully collect the supernatants from each well. Immediately add a DPP-4 inhibitor to each sample to preserve the active GLP-1.[7]
-
GLP-1 Measurement: Quantify the amount of GLP-1 in each supernatant sample using a validated ELISA kit, following the manufacturer's protocol.
Expected Results & Troubleshooting
Table 2: Representative Data for a Potent GPR119 Agonist
| Assay | Parameter | Expected Value Range | Rationale / Interpretation |
| cAMP Accumulation | EC₅₀ | 1 nM - 1 µM | A lower EC₅₀ value indicates higher potency. Values in the nanomolar range are desirable for drug candidates.[8] |
| cAMP Accumulation | Eₘₐₓ (% of control) | 80 - 120% | Indicates the maximal response. A full agonist should produce a response similar to a known potent agonist. |
| GLP-1 Secretion | Fold Increase | > 1.5-fold over vehicle | Demonstrates a functional downstream effect, confirming the compound's ability to stimulate incretin release. |
Troubleshooting Quick Guide
| Issue | Possible Cause | Suggested Solution |
| No response in cAMP assay | - Compound inactivity- Compound insolubility- Cell line issue | - Confirm compound identity and purity.- Check compound solubility in assay buffer; reduce final DMSO concentration.- Validate cell line response with a positive control. |
| High well-to-well variability | - Inconsistent cell seeding- Pipetting errors | - Ensure a homogenous cell suspension before plating.- Use calibrated pipettes and proper technique, especially for serial dilutions. |
| Low signal in GLP-1 assay | - GLP-1 degradation- Insufficient assay sensitivity | - Ensure a DPP-4 inhibitor is added immediately after supernatant collection.[7]- Use a high-sensitivity ELISA kit; confirm it measures the correct form of GLP-1 (active vs. total). |
Conclusion
This compound represents a promising scaffold for the modulation of GPR119. The protocols detailed in this guide provide a robust framework for its characterization as a GPR119 agonist. By systematically evaluating its potency and functional effects on cAMP production and GLP-1 secretion, researchers can effectively advance their drug discovery programs targeting metabolic diseases.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. GPR119, a novel G protein-coupled receptor target for the treatment of type 2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Amerigo Scientific [amerigoscientific.com]
- 5. criver.com [criver.com]
- 6. mybiosource.com [mybiosource.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A High-Throughput Protocol for Screening Pyridazinone-Based Inhibitors of p38α MAP Kinase Using a Luminescence-Based Assay
Abstract
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, making it a prime therapeutic target for a host of diseases.[1][2][3] Pyridazinone and its derivatives have emerged as a promising class of small molecule inhibitors targeting p38 MAPK.[4][5][6][7][8] This document provides a detailed protocol for a robust, high-throughput in vitro assay to determine the inhibitory potency of pyridazinone-based compounds against the p38α kinase isoform. The methodology leverages the ADP-Glo™ Kinase Assay, a sensitive, luminescence-based system that quantifies the amount of ADP produced during the kinase reaction, offering a direct measure of enzymatic activity.[9][10] We provide step-by-step instructions, guidance on data analysis for calculating IC50 values, and the scientific rationale behind critical experimental choices to ensure assay integrity and reproducibility.
Introduction
The p38 MAP Kinase Signaling Pathway: A Key Therapeutic Target
The p38 MAP kinases are a family of serine/threonine kinases that play a central role in intracellular signaling.[2] In mammals, the pathway consists of a three-tiered kinase module: a MAPKKK (e.g., TAK1, ASK1) activates a MAPKK (MKK3, MKK6), which in turn dually phosphorylates a p38 MAPK on a conserved Thr-Gly-Tyr (TGY) motif within its activation loop.[1][11][12] This activation is triggered by a wide array of extracellular stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β, as well as environmental stressors such as UV radiation and osmotic shock.[1][2][13]
Once activated, p38 kinases phosphorylate a diverse range of downstream substrates, including other kinases (e.g., MAPKAP-K2/3) and transcription factors (e.g., ATF2, MEF2).[1][14] This cascade culminates in the regulation of critical cellular processes such as apoptosis, cell cycle regulation, cell differentiation, and, most notably, the production of inflammatory mediators.[2][13] Given its pivotal role in the inflammatory response, aberrant p38 signaling is implicated in numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and cancer, making it an attractive target for therapeutic intervention.[7][15]
Pyridazinone Compounds as p38 MAPK Inhibitors
The pyridazinone core structure has been identified as a valuable scaffold for the development of potent and selective kinase inhibitors.[16] Research has led to the identification of numerous pyridazinone-based compounds that act as inhibitors of p38 MAP kinase, demonstrating efficacy in both enzymatic and cell-based assays.[6][7][8] These compounds typically function as ATP-competitive inhibitors, binding to the ATP pocket in the kinase domain and preventing the phosphotransfer reaction.[17] The development of these inhibitors is crucial for creating new therapies for inflammatory disorders.[7][18]
Assay Principle: Quantifying Kinase Activity via ADP Production
To evaluate the potency of novel inhibitors, a reliable method for quantifying kinase activity is essential. While various methods exist, including radiometric and fluorescence-based assays, luminescence-based detection of ADP offers a direct, non-radioactive, and highly sensitive approach.[19][20] The ADP-Glo™ Kinase Assay is a homogenous system that measures kinase activity by quantifying the amount of ADP produced in the kinase reaction.[9][21]
The assay is performed in two steps:
-
Kinase Reaction & ATP Depletion: The p38 kinase, substrate, ATP, and the test inhibitor are incubated together. After the reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP. This step is crucial because the high concentration of ATP from the kinase reaction would otherwise create a massive background signal in the subsequent detection step.
-
ADP Conversion & Signal Generation: The Kinase Detection Reagent is added, which contains enzymes that convert the ADP produced in the first step back into ATP. This newly synthesized ATP serves as a substrate for a luciferase, which catalyzes a reaction that produces light.[10] The resulting luminescent signal is directly proportional to the amount of ADP generated and, therefore, to the p38 kinase activity.[9]
Materials and Reagents
| Reagent/Material | Vendor Example | Catalog Number Example | Notes |
| Enzyme & Substrates | |||
| Active p38α (MAPK14), GST-tagged | Promega / SignalChem | V1951 / M33-10G | Ensure high purity and activity. |
| p38 Peptide Substrate (e.g., ATF2-based) | Promega | V2021 | A suitable peptide substrate is critical for kinase recognition.[22] |
| Assay Kit & Buffers | |||
| ADP-Glo™ Kinase Assay | Promega | V9101 | Contains ADP-Glo™ Reagent, Kinase Detection Reagent, ATP, and Ultra-Pure ADP. |
| Kinase Buffer | Provided with Enzyme or Custom | See Protocol | Typically contains Tris, MgCl₂, BSA, and DTT.[9] |
| Compounds & Controls | |||
| Pyridazinone Test Compounds | In-house Synthesis / Vendor | N/A | Dissolve in 100% DMSO to create high-concentration stock solutions. |
| Staurosporine (Positive Control Inhibitor) | Sigma-Aldrich | S4400 | A broad-spectrum kinase inhibitor to validate assay performance. |
| Dimethyl Sulfoxide (DMSO), Molecular Biology Grade | Sigma-Aldrich | D8418 | Vehicle for compounds. |
| Labware | |||
| 384-Well Low-Volume Solid White Plates | Corning | 3572 | White plates are essential for maximizing luminescent signal. |
| Multichannel Pipettes & Automation | N/A | N/A | Recommended for high-throughput screening. |
| Plate Luminometer | BMG LABTECH / PerkinElmer | PHERAstar / EnVision | Must be capable of reading glow luminescence. |
Assay Protocol
This protocol is optimized for a 384-well plate format. Adjust volumes accordingly for other formats.
Reagent Preparation
-
1. Kinase Buffer (KB): Prepare a 1X solution (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).[9] Keep on ice.
-
2. p38α Enzyme Working Solution: Thaw the enzyme stock on ice. Prepare a 2.5X working solution by diluting the enzyme in KB. The final concentration should be determined empirically by performing an enzyme titration to find a concentration that yields a robust signal within the linear range of the assay. A starting point of 2.5-5 ng/µL (final concentration 1-2 ng/µL) is recommended.
-
3. Substrate/ATP Mix Working Solution: Prepare a 5X working solution in KB.
-
ATP: The concentration of ATP should be close to the Michaelis-Menten constant (Km) for p38α. This ensures the assay is sensitive to ATP-competitive inhibitors. The reported Km of ATP for p38α can vary, but a concentration of 10-50 µM in the final reaction is a common starting point.[17]
-
Peptide Substrate: The concentration should be optimized, but a final concentration of 0.2 µg/µL or 25-50 µM is typical.[10]
-
-
4. Pyridazinone Compound Dilution Series:
-
Prepare a primary stock of each pyridazinone compound at 10 mM in 100% DMSO.
-
Create a serial dilution series in 100% DMSO. For a 10-point curve, a 1:3 dilution series is common, starting from 1 mM down to 50 nM. This will be the 100X final concentration stock.
-
From the 100X stock, prepare an intermediate 5X working solution by diluting 1:20 in KB. This step minimizes the final DMSO concentration in the assay to ≤1%, which is critical to avoid solvent-induced artifacts.
-
-
5. Control Solutions: Prepare 5X working solutions for:
-
No Inhibitor Control (100% Activity): KB with 5% DMSO.
-
No Enzyme Control (Background): KB with 5% DMSO (enzyme will be replaced with buffer in the assay).
-
Experimental Workflow
Step-by-Step Assay Procedure
-
Dispense Inhibitors: Add 1 µL of the 5X pyridazinone compound solutions (or control solutions) to the wells of a 384-well white plate according to the plate layout.
-
Add Enzyme: Add 2 µL of the 2.5X p38α enzyme working solution to all wells except the "No Enzyme" background controls. To those, add 2 µL of KB.
-
Start Kinase Reaction: Add 2 µL of the 5X Substrate/ATP mix to all wells to initiate the reaction. The total volume is now 5 µL.
-
Incubate: Mix the plate gently on a plate shaker for 30 seconds. Cover the plate and incubate at room temperature for 60 minutes.
-
Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Mix on a plate shaker for 30 seconds. Incubate at room temperature for 40 minutes.[9]
-
Generate Signal: Add 10 µL of Kinase Detection Reagent to each well. Mix on a plate shaker for 30 seconds. Incubate at room temperature for 30 minutes to allow the luminescent signal to stabilize.[9]
-
Read Plate: Measure luminescence using a plate luminometer with an integration time of 0.5-1 second per well.
Sample 384-Well Plate Layout
| Cols 1-2 | Cols 3-12 | Cols 13-22 | Cols 23-24 | |
| Rows A-H | 100% Activity Control (DMSO) | Compound 1 (10-pt dilution) | Compound 2 (10-pt dilution) | Background Control (No Enzyme) |
| Rows I-P | 100% Activity Control (DMSO) | Compound 3 (10-pt dilution) | Compound 4 (10-pt dilution) | Background Control (No Enzyme) |
Data Analysis and Interpretation
Calculating Percent Inhibition
The raw data will be in Relative Light Units (RLU). The first step is to normalize the data by calculating the percent inhibition for each compound concentration.
-
Average Controls: Calculate the average RLU for the 100% Activity (DMSO) controls (RLU_max) and the Background (No Enzyme) controls (RLU_bkg).
-
Calculate Percent Inhibition: For each test compound well (RLU_test), use the following formula:
% Inhibition = 100 * (1 - (RLU_test - RLU_bkg) / (RLU_max - RLU_bkg))
Generating Dose-Response Curves
Using graphing software (e.g., GraphPad Prism, Microsoft Excel), plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).[23] The resulting data points should form a sigmoidal (S-shaped) curve.[24]
Determining the IC50 Value
The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the enzyme activity by 50%.[23][25] This value is a standard measure of inhibitor potency. It is determined by fitting the dose-response curve to a four-parameter logistic (4PL) equation.[24] The software will calculate the IC50 value, which corresponds to the inflection point of the sigmoidal curve.[23]
Sample Data Presentation
Table 1: Sample Raw and Processed Data for a Single Compound
| Log [Inhibitor] (M) | [Inhibitor] (nM) | Avg RLU | % Inhibition |
|---|---|---|---|
| -9.0 | 1 | 1,850,000 | 8.1% |
| -8.5 | 3.2 | 1,750,000 | 13.2% |
| -8.0 | 10 | 1,420,000 | 29.9% |
| -7.5 | 31.6 | 980,000 | 52.2% |
| -7.0 | 100 | 550,000 | 73.9% |
| -6.5 | 316 | 280,000 | 87.5% |
| -6.0 | 1000 | 150,000 | 94.1% |
| Controls | |||
| 100% Activity | N/A | 2,015,000 | 0% |
| Background | N/A | 50,000 | 100% |
Table 2: Summary of Inhibitor Potency
| Compound ID | IC50 (nM) | Hill Slope | R² |
|---|---|---|---|
| Pyridazinone-A | 28.5 | 1.1 | 0.998 |
| Pyridazinone-B | 152.1 | 0.9 | 0.995 |
| Staurosporine | 5.2 | 1.2 | 0.999 |
Assay Validation and Quality Control
For any screening assay, especially in a high-throughput context, it is critical to establish its robustness and reliability.[26][27]
-
Z'-Factor: The Z'-factor is a statistical parameter that represents the quality of an assay. It is calculated using the means (μ) and standard deviations (σ) of the positive (p, 100% activity) and negative (n, background) controls:
Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n|
An assay with a Z'-factor > 0.5 is considered excellent and suitable for high-throughput screening.
-
Reference Inhibitor: Routinely including a known, potent inhibitor of p38α (such as Staurosporine or a well-characterized pyridazinone) is essential.[19] The calculated IC50 for this reference compound should be consistent across experiments, providing confidence in the day-to-day performance of the assay.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridazine based inhibitors of p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hybrid-designed inhibitors of p38 MAP kinase utilizing N-arylpyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. | BioWorld [bioworld.com]
- 7. Discovery of pyridazinopyridinones as potent and selective p38 mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of potent pyridazine inhibitors of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. p38 alpha Kinase Enzyme System [promega.com]
- 11. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. The structure of mitogen-activated protein kinase p38 at 2.1-Å resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular basis of MAPK-activated protein kinase 2:p38 assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The p38 mitogen-activated protein kinase signaling cascade in CD4 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits [discoverx.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 22. p38 map kinase substrate specificity differs greatly for protein and peptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. m.youtube.com [m.youtube.com]
- 24. IC50 Calculator | AAT Bioquest [aatbio.com]
- 25. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Kinase/Phosphatase Assay Development and Validation - Creative BioMart [kinasebiotech.com]
- 27. Validation of Kinases | Thermo Fisher Scientific - TW [thermofisher.com]
Topic: A Multi-Modal Chromatographic Approach for the Purification of 6-(1H-imidazol-1-yl)pyridazine-3-carboxylic Acid
An Application Note and Protocol from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid is a heterocyclic compound of significant interest as a building block in medicinal chemistry and drug discovery.[1][2] Its purification, however, presents a considerable challenge due to its inherent chemical properties. The molecule's structure, featuring both a carboxylic acid group and basic nitrogen atoms within the imidazole and pyridazine rings, confers high polarity and amphoteric behavior.[3] This dual nature often leads to poor retention and peak tailing in traditional reversed-phase chromatography. This guide provides a detailed examination of the molecule's characteristics and presents two robust, optimized protocols for its high-purity isolation using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC). We will explore the causality behind experimental choices, offering a comprehensive strategy from method development to final purity assessment.
Introduction: The Purification Challenge
The successful synthesis of a target molecule is only half the battle; achieving the high purity required for downstream applications, particularly in pharmaceutical development, is paramount. This compound is a prime example of a molecule whose physicochemical properties complicate its purification.
-
High Polarity: The combination of a carboxylic acid and two nitrogenous heterocyclic rings results in a highly polar molecule, which is often poorly retained on non-polar stationary phases like C18 used in reversed-phase chromatography (RPC).[4][5]
-
Amphoteric Nature: The molecule possesses both an acidic functional group (carboxylic acid, pKa ≈ 3-5) and basic nitrogen centers (pyridazine, pKa ≈ 2.2; imidazole, pKa ≈ 7).[6] This means its net charge is highly dependent on the pH of the mobile phase, which can lead to complex retention behavior and poor peak shape if not properly controlled.
-
Potential for Tailing: The basic nitrogen atoms can interact strongly with residual acidic silanol groups on silica-based stationary phases, causing significant peak tailing, a common issue with nitrogen-containing heterocycles.[7][8]
Addressing these challenges requires a methodical approach to chromatographic method development, exploring techniques beyond standard RPC. This note details two effective strategies: an optimized RPC method using a mobile phase modifier and a HILIC method designed specifically for polar analytes.
Method Development Strategy: A Logic-Driven Approach
Our strategy begins with an analysis of the analyte's properties to select the most promising chromatographic modes for screening. The goal is to find a system that provides adequate retention, good peak shape, and sufficient resolution from synthesis-related impurities.
Analyte Characterization
| Property | Structure | Influence on Chromatography |
| Molecular Formula | C₈H₆N₄O₂[3] | Indicates a high heteroatom-to-carbon ratio, suggesting high polarity. |
| Molecular Weight | 190.16 g/mol [9] | Suitable for standard HPLC techniques. |
| Key Functional Groups | Carboxylic Acid, Imidazole, Pyridazine | Confers amphoteric and highly polar characteristics. Prone to strong secondary interactions with stationary phases. |
| Predicted Polarity | High (XlogP ≈ -0.2)[3] | Predicts poor retention in standard reversed-phase chromatography. Favors alternative techniques like HILIC. |
Selecting the Chromatographic Mode
The high polarity of the target compound makes it a candidate for several chromatographic techniques.
-
Reversed-Phase Chromatography (RPC): Despite the challenge of low retention, RPC is versatile and widely available.[10][11] The key to success is to suppress the ionization of the carboxylic acid by adding an acid modifier (e.g., formic acid or trifluoroacetic acid) to the mobile phase. This protonates the carboxylate group, making the molecule more neutral and increasing its hydrophobicity and retention on a C18 column.[7]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an ideal alternative for separating highly polar compounds.[12][13] It utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile.[14] Retention is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the stationary phase. More polar analytes, like our target compound, are more strongly retained.[15]
-
Ion-Exchange Chromatography (IEX): Given the molecule's amphoteric nature, IEX is also a possibility. Anion-exchange could be used at a pH > 5 to target the deprotonated carboxylic acid, while cation-exchange could be used at pH < 2 to target the protonated nitrogens.[16][17] However, IEX can sometimes require more complex buffer systems and optimization compared to RPC or HILIC for small molecules.
Based on this analysis, we will focus on developing protocols for RPC and HILIC, as they offer the most direct and robust paths to purification for this class of compound.
Protocol 1: Preparative Reversed-Phase HPLC (RP-HPLC)
This protocol is often the first choice due to the wide availability of C18 columns and the simplicity of the mobile phase. The key is the use of an acidic modifier to ensure consistent protonation of the analyte.
Instrumentation and Materials
-
System: Preparative HPLC system with gradient capability, UV detector, and fraction collector.
-
Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size). A high-quality, end-capped column is recommended to minimize silanol interactions.
-
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or Milli-Q
-
Formic Acid (FA), >98% purity
-
Methanol (MeOH) and/or Dimethyl Sulfoxide (DMSO) for sample dissolution
-
Experimental Protocol
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Water with 0.1% Formic Acid (v/v). (e.g., 1 mL FA in 999 mL Water).
-
Mobile Phase B (Organic): Acetonitrile with 0.1% Formic Acid (v/v). (e.g., 1 mL FA in 999 mL ACN).
-
Rationale: Formic acid maintains a low pH (~2.7) to keep the carboxylic acid group protonated (neutral), thereby increasing its hydrophobicity and retention.[4][7]
Step 2: Sample Preparation
-
Dissolve the crude this compound in a minimal amount of DMSO or a 1:1 mixture of MeOH and DMSO.
-
Aim for a high concentration (e.g., 50-100 mg/mL) to minimize injection volume.
-
Filter the sample through a 0.45 µm syringe filter to remove particulates.
-
Rationale: Using a strong solvent like DMSO ensures complete dissolution. Filtering prevents column blockage and extends its lifetime.
Step 3: Chromatographic Purification
-
Equilibration: Equilibrate the column with the starting mobile phase conditions (e.g., 95% A / 5% B) for at least 3-5 column volumes.
-
Injection: Inject the filtered sample onto the column.
-
Elution & Fraction Collection: Run the gradient method and collect fractions based on the UV detector signal (e.g., at 254 nm or a wavelength of maximum absorbance for the compound).
Step 4: Post-Purification
-
Purity Analysis: Analyze a small aliquot of each collected fraction using an analytical HPLC method to determine purity.
-
Pooling: Combine the fractions that meet the desired purity level (e.g., >98%).
-
Solvent Removal: Remove the organic solvent (ACN) using a rotary evaporator. Lyophilize (freeze-dry) the remaining aqueous solution to obtain the pure compound as a solid.
Recommended Chromatographic Conditions
| Parameter | Condition |
| Column | Preparative C18, 250 x 21.2 mm, 5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 20.0 mL/min |
| Gradient | 5% to 50% B over 30 minutes |
| Detection | UV at 254 nm |
| Injection Volume | 1-5 mL (dependent on sample concentration and column loading capacity) |
Protocol 2: Preparative HILIC
This protocol is an excellent alternative if RPC provides insufficient retention or co-elution with polar impurities is observed. HILIC operates with a reversed elution order compared to RPC, where more polar compounds are retained longer.
Instrumentation and Materials
-
System: Preparative HPLC system (same as RPC).
-
Column: Preparative HILIC column with an amide- or silica-based stationary phase (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or Milli-Q
-
Ammonium Acetate or Ammonium Formate, LC-MS grade
-
Experimental Protocol
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 90:10 Water:Acetonitrile with 10 mM Ammonium Acetate.
-
Mobile Phase B (Organic): 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate.
-
Rationale: HILIC requires a high organic content to achieve retention. The buffer (Ammonium Acetate) is soluble in high organic content and helps to maintain a consistent ionic strength and pH, improving peak shape.[12]
Step 2: Sample Preparation
-
Dissolve the crude compound in a solvent that is compatible with the initial HILIC mobile phase, ideally the strong solvent (Mobile Phase A) or DMSO, but keeping the volume minimal.
-
Crucially, the sample solvent should be as close in composition to the initial mobile phase as possible to prevent peak distortion. If using DMSO, inject the smallest possible volume.
-
Filter the sample through a 0.45 µm syringe filter.
Step 3: Chromatographic Purification
-
Equilibration: HILIC column equilibration is critical and can take longer than RPC. Equilibrate with the starting conditions (e.g., 95% B / 5% A) for at least 10-15 column volumes.
-
Injection: Inject the filtered sample.
-
Elution & Fraction Collection: Run the gradient by increasing the proportion of the aqueous mobile phase (A). Collect fractions based on the UV signal.
Step 4: Post-Purification
-
Purity Analysis: Analyze fractions by analytical HPLC (either HILIC or a developed RPC method).
-
Pooling: Combine pure fractions.
-
Solvent Removal: Ammonium acetate/formate are volatile buffers. They can be removed along with the solvents via lyophilization to yield the purified product.
Recommended Chromatographic Conditions
| Parameter | Condition |
| Column | Preparative Amide or Silica HILIC, 250 x 21.2 mm, 5 µm |
| Mobile Phase A | 90:10 H₂O:ACN + 10 mM Ammonium Acetate |
| Mobile Phase B | 95:5 ACN:H₂O + 10 mM Ammonium Acetate |
| Flow Rate | 20.0 mL/min |
| Gradient | 5% to 60% A over 30 minutes |
| Detection | UV at 254 nm |
| Injection Volume | 1-3 mL |
Conclusion
The purification of this compound requires a thoughtful chromatographic strategy that directly addresses its high polarity and amphoteric properties. While standard reversed-phase methods may fail, an optimized RP-HPLC protocol using an acidic modifier to control ionization provides a reliable and accessible purification route. For particularly challenging separations or when an orthogonal method is needed, HILIC offers a powerful alternative, providing excellent retention and unique selectivity for this polar molecule. By understanding the underlying chemical principles and applying the detailed protocols provided, researchers can confidently achieve the high levels of purity necessary for advancing their scientific and drug development objectives.
References
- 1. This compound | 610278-97-2 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. PubChemLite - this compound (C8H6N4O2) [pubchemlite.lcsb.uni.lu]
- 4. Polar Compounds | SIELC Technologies [sielc.com]
- 5. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. This compound - Amerigo Scientific [amerigoscientific.com]
- 10. hawach.com [hawach.com]
- 11. chromtech.com [chromtech.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 15. biocompare.com [biocompare.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Exploring the Principle of Ion Exchange Chromatography and Its Applications | Technology Networks [technologynetworks.com]
Application Notes and Protocols for the Identification of Selective Tyk2 JH2 Domain Inhibitors
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust experimental framework for the screening and validation of allosteric inhibitors targeting the Tyrosine Kinase 2 (Tyk2) pseudokinase (JH2) domain. We detail a tiered screening cascade, beginning with high-throughput biochemical binding assays, followed by orthogonal enzymatic assays, and culminating in mechanism-based cellular assays to confirm target engagement and pathway inhibition. The protocols herein are designed to be self-validating systems, incorporating critical controls and explaining the scientific rationale behind experimental choices to ensure the generation of reliable and translatable data.
Introduction: The Rationale for Targeting the Tyk2 JH2 Domain
Tyrosine Kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3.[1][2] These intracellular enzymes are critical mediators of cytokine signaling.[3][4] Tyk2 associates with the receptors for key immunomodulatory cytokines, including Interleukin-12 (IL-12), IL-23, and Type I Interferons (IFN-α/β), playing a pivotal role in both innate and adaptive immunity.[5][6][7] Dysregulation of the Tyk2 signaling pathway is strongly implicated in the pathogenesis of numerous autoimmune and inflammatory diseases such as psoriasis, systemic lupus erythematosus, and inflammatory bowel disease.[6]
A hallmark of the JAK family is its unique domain architecture, featuring a catalytically active C-terminal kinase domain (JH1) and an adjacent, catalytically inactive regulatory domain known as the pseudokinase domain (JH2).[2][8] While the JH1 domains are highly conserved across the JAK family, making the development of selective inhibitors challenging, the JH2 domains exhibit greater structural divergence.[2][4] The JH2 domain allosterically regulates the activity of the JH1 domain, holding it in an inactive state until cytokine-mediated receptor dimerization relieves this autoinhibition.[9][10][11]
Targeting the JH2 domain with small molecules offers a compelling strategy to achieve superior selectivity.[1][2] By binding to this allosteric site, inhibitors can stabilize the autoinhibitory conformation of Tyk2, preventing its activation without affecting the ATP-binding sites of other JAKs. This approach has been clinically validated with the U.S. FDA approval of Deucravacitinib (Sotyktu™), a first-in-class, oral, selective Tyk2 JH2 inhibitor for the treatment of moderate-to-severe plaque psoriasis.[12][13][14][15][16]
This guide outlines a systematic approach to identify and characterize novel Tyk2 JH2 inhibitors with similar mechanisms of action.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. bms.com [bms.com]
- 4. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 5. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TYK2 Presents an Attractive Target for the Treatment of Autoimmune and Inflammatory Diseases. | Revvity [revvity.com]
- 7. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 8. Structural and Functional Characterization of the JH2 Pseudokinase Domain of JAK Family Tyrosine Kinase 2 (TYK2) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure of the pseudokinase–kinase domains from protein kinase TYK2 reveals a mechanism for Janus kinase (JAK) autoinhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways [frontiersin.org]
- 11. pnas.org [pnas.org]
- 12. Deucravacitinib: The First FDA-Approved Oral TYK2 Inhibitor for Moderate to Severe Plaque Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel Therapies in Plaque Psoriasis: A Review of Tyrosine Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 15. news.bms.com [news.bms.com]
- 16. ghlf.org [ghlf.org]
Application Notes and Protocols for 6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid in Anti-inflammatory Drug Design
Introduction: A Privileged Scaffold in Inflammation Research
The confluence of pyridazine and imidazole moieties within a single molecular entity, 6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid, presents a compelling scaffold for the development of novel anti-inflammatory agents. The pyridazine core is a recognized pharmacophore in numerous bioactive compounds, with certain derivatives exhibiting potent and selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[1][2][3] The imidazole ring system is also of significant interest, as it forms the basis of a class of p38 MAP kinase inhibitors, which play a crucial role in regulating the production of pro-inflammatory cytokines.[4][5][6]
These application notes provide a comprehensive guide for researchers and drug development professionals to explore the anti-inflammatory potential of this compound. We will delve into a proposed synthetic route, detailed protocols for in vitro and in vivo evaluation, and methodologies to elucidate its mechanism of action, focusing on key inflammatory pathways such as COX, p38 MAPK, and NF-κB signaling.
Chemical Profile
| Compound Name | This compound |
| CAS Number | 610278-97-2[7] |
| Molecular Formula | C₈H₆N₄O₂[8] |
| Molecular Weight | 190.16 g/mol [8] |
| Chemical Structure | (Chemical structure image can be inserted here) |
Proposed Synthesis Pathway
Workflow for Proposed Synthesis:
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Protocol:
-
Synthesis of Methyl 6-chloropyridazine-3-carboxylate: This intermediate can be prepared from 3,6-dichloropyridazine through nucleophilic substitution with cyanide to form the carbonitrile, followed by acidic hydrolysis and esterification.
-
Synthesis of Methyl 6-(1H-imidazol-1-yl)pyridazine-3-carboxylate: The chloro group at the 6-position is susceptible to nucleophilic aromatic substitution. Reaction of methyl 6-chloropyridazine-3-carboxylate with imidazole in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF would yield the desired imidazole-substituted pyridazine.
-
Hydrolysis to this compound: The final step involves the hydrolysis of the methyl ester to the carboxylic acid, which can be achieved using a base such as lithium hydroxide in a mixture of THF and water.
Note: This is a proposed pathway and requires experimental validation and optimization of reaction conditions.
In Vitro Anti-inflammatory Evaluation
A tiered approach to in vitro screening is recommended to efficiently assess the anti-inflammatory profile of the target compound.
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Given that pyridazine derivatives are known to target COX enzymes, assessing the inhibitory activity against both COX-1 and COX-2 is a critical first step.[1][2]
Principle: This assay measures the peroxidase activity of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add assay buffer, heme, and human recombinant COX-1 or COX-2 enzyme.
-
Add various concentrations of the test compound or a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).
-
Initiate the reaction by adding arachidonic acid and the colorimetric substrate TMPD.
-
Incubate at room temperature for 5 minutes.
-
Measure the absorbance at 595 nm using a plate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
| Parameter | Description |
| Enzymes | Human recombinant COX-1 and COX-2 |
| Substrate | Arachidonic Acid |
| Reference Drugs | Celecoxib (COX-2 selective), Indomethacin (non-selective) |
| Detection | Colorimetric (595 nm) |
5-Lipoxygenase (5-LOX) Inhibition Assay
To explore other potential anti-inflammatory mechanisms, evaluating the inhibition of 5-lipoxygenase, another key enzyme in the inflammatory pathway, is recommended.
Principle: The assay measures the ability of the compound to inhibit the activity of 5-LOX, which catalyzes the conversion of arachidonic acid to leukotrienes. The production of leukotrienes can be measured by spectrophotometry.
Protocol:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add assay buffer, potato 5-LOX enzyme, and various concentrations of the test compound or a reference inhibitor (e.g., Zileuton).
-
Pre-incubate at room temperature for 10 minutes.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate at room temperature for 10 minutes.
-
Stop the reaction and measure the absorbance at 234 nm.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Excessive nitric oxide production by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. This assay assesses the ability of the compound to suppress NO production in activated macrophages.
Principle: Lipopolysaccharide (LPS) stimulates macrophages (e.g., RAW 264.7 cells) to produce NO. The amount of NO produced is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.
Protocol:
-
Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Add Griess reagent to the supernatant and incubate for 15 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a standard curve and calculate the percentage of inhibition of NO production.
Mechanism of Action Elucidation
Should the initial screening reveal significant anti-inflammatory activity, the following protocols can be employed to investigate the underlying molecular mechanisms.
p38 MAP Kinase Inhibition
The imidazole moiety suggests a potential interaction with p38 MAP kinase.[4][6]
Workflow for Investigating p38 MAPK Pathway Inhibition:
References
- 1. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyridazine derivatives as selective COX-2 inhibitors: A review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. Recent developments of p38α MAP kinase inhibitors as antiinflammatory agents based on the imidazole scaffolds. | Semantic Scholar [semanticscholar.org]
- 7. abacipharma.com [abacipharma.com]
- 8. This compound - Amerigo Scientific [amerigoscientific.com]
Application Notes and Protocols for Pyridazine Derivatives in Agricultural Chemistry
Introduction: The Pyridazine Scaffold - A Cornerstone in Modern Agrochemicals
The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a privileged scaffold in the fields of medicinal and agricultural chemistry.[1][2][3] Its unique electronic properties, structural rigidity, and capacity for diverse functionalization have made it a cornerstone in the development of novel active ingredients for crop protection. Pyridazine derivatives have demonstrated a remarkable breadth of biological activities, leading to the successful commercialization of herbicides, insecticides, and, more recently, fungicides.[1][2][3][4]
This guide provides an in-depth exploration of the application of pyridazine derivatives in agriculture. Moving beyond a simple catalog of compounds, we delve into the causal mechanisms of action, present field-proven experimental protocols for synthesis and evaluation, and offer insights into the structure-activity relationships that drive discovery. This document is intended for researchers, chemists, and crop protection specialists engaged in the design and development of next-generation agrochemicals.
Part 1: Herbicidal Applications - Targeting Plant Vital Functions
Pyridazine-based herbicides are renowned for their efficacy in controlling a wide spectrum of broadleaf and grass weeds. Their success stems primarily from their ability to inhibit fundamental biochemical pathways unique to plants.
Primary Mechanisms of Herbicidal Action
-
Inhibition of Photosystem II (PSII): A significant class of pyridazine herbicides functions by interrupting the photosynthetic electron transport chain.[5] These compounds bind to the D1 protein within the Photosystem II complex, blocking the plastoquinone (QB) binding site.[6] This action halts electron flow, which not only stops the production of ATP and NADPH necessary for plant growth but also leads to the formation of reactive oxygen species, causing rapid cellular damage, lipid peroxidation, and ultimately, plant death.[5][6] The herbicide Pyridate is a classic example that operates via this mechanism.[2]
-
Inhibition of Phytoene Desaturase (PDS): Another critical mode of action involves the inhibition of carotenoid biosynthesis.[7] Pyridazinone herbicides, such as Norflurazon , are potent inhibitors of the phytoene desaturase (PDS) enzyme.[7][8] PDS is essential for converting phytoene into ζ-carotene, a precursor for protective carotenoids. Without carotenoids, chlorophyll is left vulnerable to photo-oxidation by sunlight, resulting in a characteristic "bleaching" symptom and cessation of growth.[7]
Caption: Inhibition of Photosystem II by a pyridazine herbicide at the QB site.
Protocol 1: Pre-Emergence Herbicidal Activity Assay
This protocol is designed to assess the effectiveness of novel pyridazine derivatives in preventing weed seed germination and emergence.
Rationale: A pre-emergence assay simulates the field application of a herbicide to the soil before weed seedlings have emerged. This method is critical for identifying compounds that are stable in soil and can be absorbed by the roots or emerging shoots of germinating seeds. We use both a monocot (Barnyardgrass) and a dicot (Radish) species to evaluate the spectrum of activity.
Materials:
-
Test pyridazine compound, dissolved in acetone or DMSO.
-
Tween-20 or similar surfactant.
-
Petri dishes (9 cm diameter) with filter paper.
-
Seeds of a monocot weed (e.g., Echinochloa crus-galli - Barnyardgrass) and a dicot weed (e.g., Raphanus sativus - Radish).
-
Growth chamber with controlled light (16h light/8h dark), temperature (25°C), and humidity.
-
Distilled water.
Procedure:
-
Preparation of Test Solutions: Prepare a stock solution of the test compound (e.g., 1000 ppm) in a suitable solvent. Create a series of dilutions (e.g., 500, 250, 125, 62.5 ppm) in distilled water. Add surfactant to a final concentration of 0.1% (v/v) to each solution to ensure uniform application. A control solution containing only water and surfactant should also be prepared.
-
Seed Plating: Place one sheet of filter paper into each Petri dish. Pipette 5 mL of a test solution (or control) evenly onto the filter paper.
-
Sowing: Carefully place 20 seeds of the selected weed species onto the moistened filter paper in each dish. Prepare three replicate dishes for each concentration and for the control.
-
Incubation: Seal the Petri dishes with paraffin film to prevent moisture loss. Place the dishes in a growth chamber under controlled conditions.
-
Evaluation (7-10 days): After the incubation period, measure the following parameters:
-
Germination Rate (%): Count the number of germinated seeds in each dish.
-
Root Length (mm): Measure the length of the primary root of each germinated seedling.
-
Shoot Length (mm): Measure the length of the shoot (coleoptile for grasses, hypocotyl for dicots).
-
-
Data Analysis: Calculate the average germination rate, root length, and shoot length for each concentration. Determine the percent inhibition relative to the control. The data can be used to calculate the IC50 value (the concentration required to cause 50% inhibition of growth).
Part 2: Insecticidal Applications - Disrupting Energy and Development
Pyridazine derivatives have given rise to potent insecticides, particularly acaricides (miticides) and aphicides. Their modes of action are typically targeted at processes vital for insect survival but with lower impact on non-target organisms.
Primary Mechanisms of Insecticidal Action
-
Mitochondrial Electron Transport Inhibition (METI): The most prominent insecticidal pyridazines, such as Pyridaben , function as METI Complex I inhibitors.[2][9] They block the electron transport chain at the NADH-Coenzyme Q reductase site, which is the first step in oxidative phosphorylation.[9] This disruption prevents the production of ATP, the cell's primary energy currency, leading to rapid paralysis and death of the target pest.
-
Juvenile Hormone Mimicry: While the core scaffold may differ, some highly effective Insect Growth Regulators (IGRs) incorporate a pyridine ring, which is structurally related to pyridazine. Pyriproxyfen , for example, is a pyridine-based IGR that acts as a juvenile hormone analog.[10] It disrupts insect metamorphosis, embryogenesis, and reproduction by mimicking the natural hormone, preventing larvae from developing into adults and rendering adult insects sterile.[10] This mode of action provides excellent population control.
Caption: Workflow for a leaf-dip insecticidal bioassay.
Protocol 2: Aphidicidal Bioassay using the Leaf-Dip Method
This protocol is a standard method for evaluating the contact and/or ingestion toxicity of a compound against sucking insects like aphids.
Rationale: The leaf-dip method provides a uniform coating of the test compound on the leaf surface, which is the natural feeding substrate for aphids. This simulates exposure in a field setting. The green peach aphid (Myzus persicae) is a common model organism due to its agricultural importance and ease of rearing.
Materials:
-
Test pyridazine compound and appropriate solvent/surfactant.
-
Host plants (e.g., cabbage or radish) for rearing aphids and for the assay.
-
A healthy, synchronized culture of green peach aphids (Myzus persicae).
-
Petri dishes, filter paper, agar solution (1-2%).
-
Fine camel-hair brush.
-
Ventilated containers for incubation.
Procedure:
-
Prepare Leaf Discs: Cut leaf discs (approx. 2 cm diameter) from fresh, untreated host plant leaves.
-
Prepare Agar Beds: Pour a thin layer of warm 1-2% agar solution into the bottom of each Petri dish. This provides moisture to the leaf disc and prevents it from wilting.
-
Prepare Test Solutions: As in Protocol 1, prepare a range of concentrations of the test compound in a 0.1% surfactant solution.
-
Leaf Treatment: Using forceps, hold a leaf disc and dip it into a test solution for approximately 10-15 seconds, ensuring complete coverage. Place the treated leaf disc, adaxial side up, onto the solidified agar bed in a Petri dish. Prepare 3-4 replicates per concentration.
-
Infestation: Allow the leaf discs to air dry for 1-2 hours. Using a fine brush, carefully transfer 10-15 adult aphids onto each leaf disc.
-
Incubation: Cover the Petri dishes with a ventilated lid and place them in a growth chamber at 22-25°C.
-
Mortality Assessment: After 24 or 48 hours, count the number of dead aphids. An aphid is considered dead if it is unable to move when gently prodded with the brush.
-
Data Analysis: Calculate the percentage mortality for each concentration, correcting for any mortality in the control group using Abbott's formula. Use probit analysis to determine the LC50 (lethal concentration for 50% of the population).
Part 3: Fungicidal Applications - A New Frontier
While historically dominated by herbicides and insecticides, the pyridazine scaffold is now emerging as a source of novel fungicides. This development is crucial in the face of growing resistance to existing fungicidal classes.
Primary Mechanism of Fungicidal Action
-
Tubulin Polymerization Inhibition: The recently developed fungicide Pyridachlometyl has a novel mode of action targeting tubulin.[11] It inhibits the polymerization of tubulin into microtubules. Microtubules are essential components of the cytoskeleton, critical for cell division (mitosis), intracellular transport, and maintaining cell shape. By disrupting these processes, pyridachlometyl effectively halts fungal growth and proliferation.[11]
-
Demethylase Inhibition (DMI): Some pyridazine-containing structures, like Imibenconazole , function as DMI fungicides.[2] They inhibit the C14-demethylase enzyme, which is vital for sterol biosynthesis in fungi. Sterols are essential components of fungal cell membranes, and their disruption leads to membrane instability and fungal death.[2]
Caption: The concept of scaffold hopping for discovering novel pyridazine fungicides.
Data Summary: Representative Pyridazine Agrochemicals
| Compound Name | Agrochemical Type | Primary Mode of Action (IRAC/HRAC/FRAC Code) |
| Norflurazon | Herbicide | Phytoene Desaturase (PDS) Inhibitor (HRAC Group 12) |
| Pyridate | Herbicide | Photosystem II Inhibitor (HRAC Group 6) |
| Credazine | Herbicide | Unknown (HRAC Group 21) |
| Pyridaben | Insecticide/Acaricide | Mitochondrial Complex I Electron Transport Inhibitor (IRAC Group 21A) |
| Pyridalyl | Insecticide | Unknown (IRAC Group UN) |
| Pyridachlometyl | Fungicide | Tubulin Polymerization Inhibitor (FRAC Group 49) |
Part 4: General Synthesis Protocol
A foundational method for synthesizing the pyridazine core involves the condensation of a 1,4-dicarbonyl compound with hydrazine.
Protocol 3: Synthesis of a 3,6-Disubstituted Pyridazine
Rationale: This protocol describes the cyclocondensation reaction between a γ-ketoacid and hydrazine hydrate. The γ-ketoacid provides the four-carbon backbone, and hydrazine provides the two adjacent nitrogen atoms to form the six-membered ring. Acetic acid serves as both a solvent and a catalyst for the condensation and subsequent dehydration steps.
Reaction: R1-CO-CH2-CH2-COOH + N2H4·H2O → 6-R1-4,5-dihydropyridazin-3(2H)-one → 6-R1-pyridazin-3(2H)-one
Materials:
-
A representative γ-ketoacid (e.g., 4-oxo-4-phenylbutanoic acid).
-
Hydrazine hydrate (N2H4·H2O).
-
Glacial acetic acid.
-
Round-bottom flask with reflux condenser.
-
Heating mantle.
-
Standard glassware for workup and recrystallization.
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the γ-ketoacid (1 equivalent) in glacial acetic acid.
-
Addition of Hydrazine: Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature. The reaction may be mildly exothermic.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 118°C) using a heating mantle. Maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture slowly into a beaker of ice water. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid.
-
Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure pyridazine derivative.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.
Conclusion and Future Outlook
The pyridazine heterocycle continues to be a highly fruitful template for the discovery of novel agrochemicals. Its derivatives have provided robust solutions for weed, insect, and disease management.[3] The versatility of the scaffold allows for fine-tuning of biological activity, spectrum, and physicochemical properties through synthetic modification. Future research will likely focus on developing pyridazine derivatives with even greater target specificity, improved environmental profiles, and novel modes of action to combat the ever-present challenge of resistance in pest populations. The continued exploration of this chemical space is paramount for ensuring global food security and sustainable agricultural practices.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pyridazine - Wikipedia [en.wikipedia.org]
- 5. wssa.net [wssa.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Understanding Pyriproxyfen: A Key Insect Growth Regulator [hbjrain.com]
- 11. Discovery of pyridachlometyl: A new class of pyridazine fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking Studies of Pyridazine-Based Ligands
Abstract
The pyridazine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds with applications ranging from anticancer to anti-inflammatory agents.[1][2][3] Its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, make it an excellent candidate for targeted drug design.[4] Molecular docking is an indispensable computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing critical insights into binding affinity and interaction mechanisms. This guide provides a comprehensive, field-proven protocol for conducting molecular docking studies on pyridazine-based ligands, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, establish a self-validating protocol, and conclude with a detailed guide to interpreting the results.
The Pyridazine Scaffold: A Cornerstone in Modern Drug Discovery
Pyridazine, a six-membered heterocyclic ring with two adjacent nitrogen atoms, is a versatile scaffold in drug development.[5] The nitrogen atoms act as hydrogen bond acceptors and improve aqueous solubility, which can enhance the pharmacokinetic profile of a drug candidate.[5] This heterocycle is a key component in several approved drugs and numerous molecules in clinical trials, targeting a wide array of biological processes.[1][2][4] For instance, pyridazine derivatives have been developed as potent inhibitors of kinases, proteases, and other enzymes implicated in diseases like cancer and inflammation.[3][6] The ability to readily modify the pyridazine ring allows for fine-tuning of a compound's steric and electronic properties to optimize interactions within a protein's binding pocket.[7]
Fundamentals of Molecular Docking
Molecular docking simulates the interaction between a small molecule (ligand) and a macromolecule (receptor). The primary goals are to predict the binding mode (pose) of the ligand and to estimate its binding affinity. This is achieved through two main components:
-
Search Algorithm: Explores the conformational space of the ligand within the receptor's active site to generate a variety of possible binding poses.
-
Scoring Function: Calculates a score, typically representing the binding free energy (ΔG), for each generated pose. A more negative score generally indicates a more favorable binding interaction.[8][9]
This computational screening allows for the rapid evaluation of large libraries of compounds, prioritizing those with the highest predicted affinity for subsequent experimental validation.
The Docking Workflow: A Visual Overview
The entire process, from initial setup to final analysis, follows a structured path. Each step is critical for ensuring the reliability and accuracy of the final results.
Caption: High-level workflow for a molecular docking study.
Pre-Docking Preparations: Laying the Foundation for Accuracy
The quality of your input structures directly dictates the quality of your docking results. Garbage in, garbage out. This phase is about meticulous preparation of both the receptor and the ligand.
Receptor Preparation
-
Obtain Structure: Download the 3D structure of your target protein, typically from the Protein Data Bank (PDB). Choose a high-resolution crystal structure that contains a co-crystallized ligand in the active site, if available. This ligand is crucial for validating your protocol.
-
Clean the PDB File: The raw PDB file often contains non-essential molecules.
-
Water Molecules: Remove crystallographic water molecules. Causality: While some water molecules can mediate key interactions, most interfere with the docking process by occupying space. Unless you have strong evidence for a specific water molecule's role (a "bridging" water), it's standard practice to remove them for initial docking runs.[10]
-
Co-factors and Ions: Decide whether to keep or remove co-factors (e.g., NAD, HEM) and metal ions based on their relevance to the binding site you are studying.
-
Multiple Chains: If the protein has multiple identical chains (e.g., a dimer), retain only one for the docking study unless the binding site spans across the interface.
-
-
Prepare the Protein: Using software like AutoDock Tools, Schrödinger Maestro, or UCSF Chimera:[11][12][13]
-
Add Hydrogens: Crystal structures usually lack hydrogen atoms. Add them, ensuring that polar hydrogens are included, as they are critical for forming hydrogen bonds.
-
Assign Charges: Compute and assign partial charges (e.g., Gasteiger charges). This is essential for the scoring function to calculate electrostatic interactions.
-
Output Format: Save the prepared receptor in the required format for your docking software (e.g., PDBQT for AutoDock Vina).[14]
-
Ligand Preparation
-
Create 2D Structure: Draw your pyridazine-based ligand using a chemical drawing tool like ChemDraw or Marvin Sketch.
-
Convert to 3D: Convert the 2D structure into a 3D conformation.
-
Energy Minimization: Perform an energy minimization using a suitable force field (e.g., MMFF94). Causality: This step finds a low-energy, stable conformation of the ligand, which is a more realistic starting point for the docking simulation.
-
Define Torsions (for AutoDock): Define the rotatable bonds in the ligand. This allows the docking algorithm to explore different conformations (flexibility) during the simulation.
-
Output Format: Save the prepared ligand(s) in the appropriate format (e.g., PDBQT).
Protocol Validation: A Mandatory Check for Trustworthiness
Before screening your novel pyridazine ligands, you must validate your docking protocol. This ensures that the chosen parameters can accurately reproduce a known binding pose.[10][15]
Caption: Logical workflow for validating a docking protocol.
Validation Protocol (Redocking)
-
Isolate Native Ligand: From the original PDB file, save the co-crystallized (native) ligand as a separate file.
-
Prepare Receptor and Ligand: Prepare the receptor (as in 4.1) and the isolated native ligand (as in 4.2).
-
Define the Grid Box: The grid box defines the search space for the docking simulation. Center this box on the position of the co-crystallized ligand. The size should be large enough to accommodate the entire ligand and allow for some rotational and translational movement (e.g., 25x25x25 Å).[16]
-
Perform Docking: Dock the prepared native ligand back into the receptor using the defined grid box and docking parameters.
-
Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand with its original crystal structure pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.
-
Assess Validity: An RMSD value of less than 2.0 Å is generally considered an excellent validation, indicating that your protocol can successfully reproduce the experimentally determined binding mode.[8][17][18] If the RMSD is higher, you may need to adjust the grid box size/center or other docking parameters.
Step-by-Step Docking Protocol: AutoDock Vina
This protocol uses AutoDock Vina, a widely adopted and efficient open-source docking program.[16]
-
Organize Files: Create a dedicated folder containing your prepared receptor (receptor.pdbqt), your prepared pyridazine ligand(s) (ligand1.pdbqt, ligand2.pdbqt, etc.), and the Vina executable.
-
Create Configuration File: Create a text file named conf.txt. This file tells Vina where to find the input files and how to run the simulation.[14]
-
Run Vina: Open a command-line terminal, navigate to your folder, and execute the program: ./vina --config conf.txt --log ligand1_log.txt
-
Repeat for All Ligands: Modify the ligand and out lines in conf.txt for each of your pyridazine derivatives and re-run the command.
Post-Docking Analysis: Translating Data into Insights
The output of a docking run is a set of predicted binding poses and their corresponding scores. The challenge is to interpret this data correctly.[19][20]
Binding Affinity (Docking Score)
The primary output is the binding affinity, reported in kcal/mol. This score estimates the binding free energy. A more negative value signifies a stronger, more stable interaction.[9]
| Binding Affinity (kcal/mol) | Interpretation of Interaction Strength |
| < -10 | Strong, high-affinity interaction |
| -9 to -7 | Moderate interaction |
| > -6 | Weak or potentially non-specific interaction |
Note: These values are a general guide. Always compare the scores of your test ligands to a known inhibitor or the native ligand (a control) for a more meaningful comparison.[19]
Visual Inspection of the Binding Pose
Do not rely solely on the docking score.[19] A good score is meaningless if the binding pose is nonsensical. Use visualization software (PyMOL, Discovery Studio, Chimera) to analyze the top-ranked pose for each ligand.[21]
Key questions to ask:
-
Location: Is the ligand in the correct binding pocket (the active site)?
-
Key Interactions: Does the pyridazine ligand form meaningful interactions with key amino acid residues in the active site? Look for:
-
Hydrogen Bonds: The nitrogen atoms of the pyridazine ring are excellent hydrogen bond acceptors. Are they interacting with donor residues (e.g., Ser, Thr, Lys, Arg)?
-
Hydrophobic Interactions: Are the aromatic parts of the ligand situated in hydrophobic pockets formed by residues like Val, Leu, Ile, or Phe?
-
π-π Stacking: Is the pyridazine ring stacking with aromatic residues like Phe, Tyr, or Trp?[4]
-
-
Steric Clashes: Are there any steric clashes where the ligand atoms are too close to protein atoms?
Example Data Summary
When comparing a series of pyridazine analogs, summarize your findings in a table.
| Ligand ID | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds | Hydrophobic Interactions |
| Control | -9.8 | GLU-85, LYS-33, PHE-146 | GLU-85 (2.8 Å) | PHE-146 (π-π) |
| PYR-01 | -10.5 | GLU-85, LYS-33, PHE-146 | GLU-85 (2.7 Å) | PHE-146 (π-π) |
| PYR-02 | -8.2 | GLU-85, TYR-99 | GLU-85 (3.1 Å) | TYR-99 |
| PYR-03 | -7.1 | LYS-33 | LYS-33 (3.0 Å) | None |
In this hypothetical example, PYR-01 shows a better docking score than the control and maintains the same key interactions, making it a promising candidate for further study.
Conclusion and Best Practices
Molecular docking is a powerful hypothesis-generating tool in the study of pyridazine-based ligands. Its predictive power is entirely dependent on a meticulously executed and validated protocol. Always remember that docking results are predictions, not experimental proof. The insights gained from these studies should be used to prioritize the synthesis and biological evaluation of the most promising compounds. By combining computational predictions with experimental validation, researchers can significantly accelerate the discovery of novel pyridazine-based therapeutics.
References
- 1. ijcrt.org [ijcrt.org]
- 2. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review [pubmed.ncbi.nlm.nih.gov]
- 3. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. modekeji.cn [modekeji.cn]
- 13. Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eagonlab.github.io [eagonlab.github.io]
- 15. echemi.com [echemi.com]
- 16. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
- 20. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 21. Making Protein-Ligand Docking Results Easier to Interpret – SAMSON Blog [blog.samson-connect.net]
Synthesis of 6-(Hetero)aryl-imidazo[1,2-b]pyridazine-3-sulfonamides: A Detailed Guide for Medicinal Chemists
Introduction: The Therapeutic Potential of Imidazo[1,2-b]pyridazines
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This bicyclic system, an isostere of purine, has demonstrated a remarkable range of pharmacological activities, including potent kinase inhibition, anti-inflammatory, and anticancer properties.[2][3] Notably, the blockbuster drug ponatinib, a multi-targeted kinase inhibitor, features this core structure, underscoring its therapeutic relevance. The strategic functionalization of the imidazo[1,2-b]pyridazine ring system at the 3- and 6-positions has emerged as a fruitful avenue for the development of novel drug candidates. The introduction of a sulfonamide moiety at the 3-position and a (hetero)aryl group at the 6-position has been shown to be a particularly effective strategy for modulating the biological activity of these compounds. For instance, certain 6-(hetero)aryl-imidazo[1,2-b]pyridazine-3-sulfonamides have been identified as potent inhibitors of tumor necrosis factor-alpha (TNF-α) production, a key mediator in inflammatory diseases.[4][5]
This comprehensive guide provides detailed application notes and protocols for the synthesis of 6-(hetero)aryl-imidazo[1,2-b]pyridazine-3-sulfonamides, aimed at researchers, scientists, and drug development professionals. We will delve into the rationale behind the synthetic strategy, provide step-by-step experimental procedures, and discuss the mechanistic underpinnings of the key chemical transformations.
Synthetic Strategy: A Modular Approach to Diversity
The synthesis of the target compounds is best approached through a modular strategy that allows for the late-stage introduction of diversity at the 6-position. This approach is centered around the construction of a key intermediate, 6-chloro-imidazo[1,2-b]pyridazine-3-sulfonyl chloride, which can then be coupled with a variety of (hetero)aryl boronic acids via a Suzuki-Miyaura cross-coupling reaction.
The overall synthetic workflow can be visualized as follows:
Caption: General synthetic workflow for 6-(hetero)aryl-imidazo[1,2-b]pyridazine-3-sulfonamides.
Part 1: Synthesis of Key Intermediates
Synthesis of 3-Amino-6-chloropyridazine
The journey begins with the synthesis of the foundational building block, 3-amino-6-chloropyridazine. This intermediate is readily prepared from the commercially available 3,6-dichloropyridazine.
Protocol 1: Synthesis of 3-Amino-6-chloropyridazine
-
Materials:
-
3,6-Dichloropyridazine
-
Aqueous ammonia (28-30%)
-
Ethanol (optional)
-
-
Procedure:
-
In a pressure vessel, combine 3,6-dichloropyridazine with an excess of aqueous ammonia.[1][6] The use of ethanol as a co-solvent can improve solubility.
-
Seal the vessel and heat the reaction mixture at 120-140 °C for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration and wash with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford 3-amino-6-chloropyridazine as a white to off-white solid.
-
Causality Behind Experimental Choices: The nucleophilic aromatic substitution of one of the chlorine atoms in 3,6-dichloropyridazine with ammonia is a classic transformation. The use of a sealed pressure vessel and elevated temperatures is necessary to drive the reaction to completion due to the reduced reactivity of the dichloropyridazine ring compared to more activated systems. The excess of ammonia serves as both the nucleophile and the base to neutralize the HCl generated during the reaction.
Synthesis of 6-Chloroimidazo[1,2-b]pyridazine
The next critical step is the construction of the imidazo[1,2-b]pyridazine ring system. This is typically achieved through a condensation reaction between 3-amino-6-chloropyridazine and an α-halocarbonyl compound.
Protocol 2: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine
-
Materials:
-
3-Amino-6-chloropyridazine
-
Chloroacetaldehyde (50% aqueous solution) or 1,3-dichloroacetone
-
Ethanol or 1,2-Dimethoxyethane (DME)
-
-
Procedure:
-
Dissolve 3-amino-6-chloropyridazine in a suitable solvent such as ethanol or DME.[5][7]
-
Add chloroacetaldehyde or 1,3-dichloroacetone to the solution.
-
Reflux the reaction mixture for 4-8 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting residue can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes) to yield 6-chloroimidazo[1,2-b]pyridazine.
-
Mechanism of Imidazo[1,2-b]pyridazine Formation:
Caption: Simplified mechanism for the formation of the imidazo[1,2-b]pyridazine ring.
The reaction proceeds via an initial nucleophilic attack of the exocyclic amino group of 3-amino-6-chloropyridazine on the carbonyl carbon of the α-halocarbonyl compound, followed by dehydration to form a Schiff base intermediate. Tautomerization and subsequent intramolecular nucleophilic attack by the pyridazine ring nitrogen onto the carbon bearing the halogen atom leads to the cyclized intermediate, which then undergoes dehydration to afford the aromatic imidazo[1,2-b]pyridazine core.
Synthesis of 6-Chloroimidazo[1,2-b]pyridazine-3-sulfonyl Chloride
The introduction of the sulfonamide functionality at the 3-position is a key step. This is achieved by electrophilic substitution using chlorosulfonic acid.
Protocol 3: Synthesis of 6-Chloroimidazo[1,2-b]pyridazine-3-sulfonyl Chloride
-
Materials:
-
6-Chloroimidazo[1,2-b]pyridazine
-
Chlorosulfonic acid
-
Dichloromethane (DCM)
-
-
Procedure:
-
Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Cool a solution of 6-chloroimidazo[1,2-b]pyridazine in anhydrous DCM to 0 °C in an ice bath.
-
Slowly add chlorosulfonic acid dropwise to the cooled solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
The product will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 6-chloroimidazo[1,2-b]pyridazine-3-sulfonyl chloride.
-
Mechanism of Electrophilic Sulfonylation: The imidazo[1,2-b]pyridazine ring is an electron-rich heterocyclic system, making it susceptible to electrophilic aromatic substitution. The 3-position is the most nucleophilic and therefore the most reactive site for electrophilic attack.[8] The electrophile in this reaction is generated from chlorosulfonic acid. The mechanism is analogous to the sulfonation of other aromatic compounds.[9][10][11]
Part 2: Diversification via Suzuki-Miyaura Cross-Coupling
With the key intermediate, 6-chloroimidazo[1,2-b]pyridazine-3-sulfonyl chloride, in hand, the next step is to introduce the (hetero)aryl diversity at the 6-position using the versatile Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Coupling
Protocol 4: Synthesis of 6-(Hetero)aryl-imidazo[1,2-b]pyridazine-3-sulfonyl Chloride
-
Materials:
-
6-Chloroimidazo[1,2-b]pyridazine-3-sulfonyl chloride
-
(Hetero)aryl boronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, NaHCO₃)
-
Solvent (e.g., 1,4-dioxane, DMF, toluene/water mixture)
-
-
Procedure:
-
In a reaction vessel, combine 6-chloroimidazo[1,2-b]pyridazine-3-sulfonyl chloride, the (hetero)aryl boronic acid (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Add the degassed solvent system.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-(hetero)aryl-imidazo[1,2-b]pyridazine-3-sulfonyl chloride.
-
Catalytic Cycle of the Suzuki-Miyaura Reaction:
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The reaction is initiated by the oxidative addition of the palladium(0) catalyst to the aryl chloride. This is followed by transmetalation with the boronic acid in the presence of a base. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the active palladium(0) catalyst.
Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling
| (Hetero)aryl Boronic Acid | Palladium Catalyst (mol%) | Base (equivalents) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 90 | 12 | 85 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 100 | 8 | 92 |
| Pyridin-3-ylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (3) | Toluene/H₂O | 110 | 16 | 78 |
| Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | NaHCO₃ (2) | DMF/H₂O | 100 | 10 | 81 |
Part 3: Final Step - Formation of Sulfonamides
The final step in the synthesis is the reaction of the 6-(hetero)aryl-imidazo[1,2-b]pyridazine-3-sulfonyl chloride with a primary or secondary amine to form the desired sulfonamide.
General Protocol for Sulfonamide Formation
Protocol 5: Synthesis of 6-(Hetero)aryl-imidazo[1,2-b]pyridazine-3-sulfonamides
-
Materials:
-
6-(Hetero)aryl-imidazo[1,2-b]pyridazine-3-sulfonyl chloride
-
Primary or secondary amine
-
Base (e.g., triethylamine, diisopropylethylamine)
-
Solvent (e.g., dichloromethane, THF)
-
-
Procedure:
-
Dissolve the 6-(hetero)aryl-imidazo[1,2-b]pyridazine-3-sulfonyl chloride in an anhydrous aprotic solvent like dichloromethane.
-
Add the desired amine (1.1-1.5 equivalents) and a base such as triethylamine (2-3 equivalents).
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring its progress by TLC.
-
Once the reaction is complete, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the final 6-(hetero)aryl-imidazo[1,2-b]pyridazine-3-sulfonamide.
-
Conclusion and Future Directions
The synthetic route detailed in this guide provides a robust and versatile platform for the preparation of a diverse library of 6-(hetero)aryl-imidazo[1,2-b]pyridazine-3-sulfonamides. The modular nature of this approach, particularly the late-stage Suzuki-Miyaura coupling, allows for the rapid exploration of structure-activity relationships at the 6-position. The protocols provided are self-validating and grounded in established chemical principles. Further optimization of reaction conditions for specific substrates may be necessary to maximize yields. The continued exploration of this privileged scaffold holds significant promise for the discovery of new therapeutic agents targeting a range of diseases.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [wap.guidechem.com]
- 4. Acylation of Pyridazinylamines by Acyclic Anhydrides; Synthesis of N-Substituted 3-Amino-6-chloropridazines [test-psk.inforang.com]
- 5. 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine | MDPI [mdpi.com]
- 6. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 7. JPH0240387A - 6-chloroimidazo(1,2-b)pyradazine hydrochloride - Google Patents [patents.google.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid
Welcome to the technical support center for the synthesis of 6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. Our approach is rooted in mechanistic principles and field-proven insights to ensure you can achieve your synthesis goals with confidence.
Overview of the Synthesis
The primary and most direct route to synthesizing this compound involves a two-step process. The first is a nucleophilic aromatic substitution (SNAr) reaction, followed by hydrolysis.
-
Step 1: Nucleophilic Aromatic Substitution (SNAr) : This key step involves the reaction of an ester of 6-chloropyridazine-3-carboxylic acid (typically the methyl or ethyl ester) with imidazole. The electron-deficient nature of the pyridazine ring, further activated by the electron-withdrawing carboxylic ester group, facilitates the attack by the nucleophilic imidazole.[1][2][3] This reaction is typically carried out in the presence of a base to deprotonate the imidazole, enhancing its nucleophilicity.
-
Step 2: Hydrolysis : The resulting ester, methyl or ethyl 6-(1H-imidazol-1-yl)pyridazine-3-carboxylate, is then hydrolyzed under basic or acidic conditions to yield the final carboxylic acid product.[4]
An alternative, though potentially longer route, could involve the synthesis of 6-(1H-imidazol-1-yl)pyridazine-3-carbonitrile, followed by hydrolysis to the carboxylic acid.[3][5]
Below is a visual representation of the primary synthetic workflow:
References
- 1. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. EP2857387A1 - Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Solubility Challenges of Pyridazine Carboxylic Acid in Organic Solvents
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and practical solutions for the common yet complex issue of dissolving pyridazine carboxylic acid and its derivatives in organic solvents. As a molecule class of significant interest in medicinal chemistry and materials science, understanding its solubility behavior is paramount for experimental success.[1][2]
This document moves beyond simple protocols to explain the underlying chemical principles governing these solubility challenges, empowering you to make informed decisions in your work.
Part 1: Foundational Principles - Why is Pyridazine Carboxylic Acid Often Poorly Soluble?
The solubility of a compound is dictated by the interplay of its intrinsic properties and its interaction with the solvent. For pyridazine carboxylic acids, three core factors are at play: high crystal lattice energy, polarity and hydrogen bonding capacity, and its amphoteric nature.
-
High Crystal Lattice Energy: In the solid state, pyridazine carboxylic acid molecules are held together in a crystal lattice by powerful intermolecular forces. The primary forces are strong hydrogen bonds between the carboxylic acid group (-COOH) of one molecule and the nitrogen atoms of the pyridazine ring on a neighboring molecule.[3][4] This creates a very stable, tightly packed structure. Overcoming this "crystal lattice energy" requires a significant input of energy from the solvent, making dissolution difficult. The solvent molecules must effectively break apart these strong interactions and form new, energetically favorable interactions with the solute molecules.
-
Polarity and Hydrogen Bonding: The pyridazine carboxylic acid molecule possesses both a hydrogen bond donor (the -OH of the carboxylic acid) and multiple hydrogen bond acceptors (the two ring nitrogens and the carbonyl oxygen).[5][6] This dual nature allows it to form complex hydrogen-bonding networks.[3][4] While this makes it soluble in polar protic solvents like water, its solubility in many organic solvents is limited. A solvent must be able to compete with these strong self-interactions. Polar aprotic solvents like DMSO and DMF are often effective because they are strong hydrogen bond acceptors and have high polarity to solvate the molecule.[7]
-
Amphoteric Character (Zwitterionic Potential): The molecule contains both an acidic group (carboxylic acid) and a weakly basic group (the pyridazine ring nitrogens, pKa ≈ 2.3).[1][8][9] This means it can act as either an acid or a base. In some cases, intramolecular or intermolecular proton transfer can occur, leading to a zwitterionic form where the carboxylic acid is deprotonated (-COO⁻) and a ring nitrogen is protonated (N⁺-H). This charge separation drastically increases polarity and can further complicate solubility in less polar organic media.
Key Physicochemical Properties
The following table summarizes key computed properties for two common isomers, which influence their solubility behavior.
| Property | Pyridazine-3-carboxylic acid | Pyridazine-4-carboxylic acid | Rationale & Implication |
| Molecular Weight | 124.10 g/mol [6] | 124.10 g/mol [5] | Identical mass, not a differentiating factor for solubility here. |
| Topological Polar Surface Area (TPSA) | 63.1 Ų[6] | 63.1 Ų[5] | High TPSA indicates a polar molecule, favoring solubility in polar solvents. |
| H-Bond Donor Count | 1[6] | 1[5] | The single acidic proton on the carboxylic group is a potent H-bond donor. |
| H-Bond Acceptor Count | 4[6] | 4[5] | Multiple sites (2 ring N, 2 carboxyl O) can accept H-bonds, leading to strong self-association. |
| XLogP3 (Lipophilicity) | -0.1[6] | -0.3[5] | Negative values indicate hydrophilicity, predicting poor solubility in non-polar organic solvents. |
Visualizing the Solubility Challenge
The diagram below illustrates the strong intermolecular hydrogen bonding that creates a stable crystal lattice, which is the primary barrier to dissolution.
Caption: Intermolecular hydrogen bonds create high lattice energy.
Part 2: Troubleshooting Guide
This section is designed to provide immediate, actionable advice for common solubility problems encountered in the lab.
Q1: My pyridazine carboxylic acid isn't dissolving in my chosen organic solvent at room temperature. What are my first steps?
A1: Start with the simplest and least disruptive methods first. The goal is to find the easiest path to a solution without altering your experimental conditions unnecessarily.
-
Mechanical Agitation & Time: Ensure the sample is being stirred vigorously. Some compounds are slow to dissolve. Allow at least 15-30 minutes of active stirring.
-
Gentle Heating: Gently warm the mixture. An increase in temperature often provides the necessary energy to break the crystal lattice.[10] Use a water bath and increase the temperature in increments of 10°C. Be cautious if your compound is thermally sensitive.
-
Particle Size Reduction: If you are starting with large crystals, grind the solid into a fine powder using a mortar and pestle. This increases the surface area available for the solvent to interact with, which can significantly speed up dissolution.[11][12]
-
Re-evaluate Your Solvent Choice: Consult the solvent selection guide below (Table 2). If you are using a non-polar solvent like hexane or toluene, solubility is likely to be very low.[7] You will likely need to switch to a more polar solvent.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting.
Caption: Systematic workflow for addressing solubility issues.
Q2: I managed to dissolve my compound with heat, but it crashed out of solution upon cooling. How can I prevent this?
A2: This indicates you have created a supersaturated solution. The thermodynamic solubility at room temperature is lower than the concentration you achieved at a higher temperature.
-
Use a Co-Solvent: The most common solution is to use a solvent blend. Add a small amount (5-20%) of a very strong, polar aprotic solvent like DMSO or DMF to your primary solvent before heating.[11] This "co-solvent" will help keep the compound in solution as it cools.
-
Formulate as a Salt: If your experimental conditions allow, add a base (e.g., one equivalent of triethylamine or DBU) to form the carboxylate salt in situ. Salts are ionic and often dramatically more soluble in polar solvents than their neutral counterparts.[13]
-
Maintain Elevated Temperature: If the subsequent reaction can be run at a higher temperature, simply maintain the heat to keep the compound dissolved.
Q3: I need to run my reaction in a non-polar solvent like toluene, but my pyridazine carboxylic acid is completely insoluble. What are my options?
A3: This is a classic "like dissolves unlike" problem. Direct dissolution is unlikely.
-
Phase-Transfer Catalysis: If your reaction involves forming the carboxylate anion, you can use a phase-transfer catalyst (e.g., tetrabutylammonium bromide). The catalyst transports the ionic species from an aqueous or polar phase (where it is soluble) into the non-polar organic phase where the reaction occurs.
-
Chemical Modification (Prodrug/Esterification): The most robust solution is to temporarily modify the molecule. Convert the carboxylic acid to an ester (e.g., a methyl or ethyl ester).[14] Esters are significantly less polar and more soluble in non-polar solvents. You can then hydrolyze the ester back to the carboxylic acid at the end of your synthetic sequence. This is a common strategy in drug development.[13]
-
Use a Co-Solvent System: While challenging, you might achieve partial solubility by adding the minimum amount of a co-solvent like THF or dioxane to the toluene. However, this will alter the overall polarity of your reaction medium.
Part 3: Systematic Protocols for Solubility Enhancement
Protocol 1: Systematic Solvent Screening
This protocol allows you to efficiently test a range of solvents to find the most suitable one for your application.
Objective: To identify the best single solvent or co-solvent system for a target concentration.
Materials:
-
Pyridazine carboxylic acid (finely ground)
-
A selection of anhydrous solvents (see Table 2)
-
Small vials (e.g., 2 mL HPLC vials) with caps
-
Magnetic stir plate and small stir bars
-
Vortex mixer
Procedure:
-
Preparation: Weigh a small, precise amount of your compound (e.g., 5 mg) into several labeled vials.
-
Solvent Addition: Add a measured volume of the first solvent (e.g., 0.5 mL) to the corresponding vial. This gives a starting concentration of 10 mg/mL.
-
Initial Assessment (Room Temp):
-
Cap the vial and vortex vigorously for 1 minute.
-
Place on a stir plate and stir for 30 minutes at room temperature.
-
Visually inspect for undissolved solid. Record your observation (e.g., "Insoluble," "Partially Soluble," "Fully Dissolved").
-
-
Assessment with Heat:
-
If the compound is not fully dissolved, heat the vial in a water bath or on a heat block to 50°C.
-
Stir for another 30 minutes.
-
Record your observation. Note if the compound dissolves fully and if it remains in solution after cooling back to room temperature.
-
-
Repeat: Repeat steps 2-4 for each solvent you wish to test.
-
Analysis: Compare your results to identify the most effective solvent(s). If no single solvent works, try mixtures of the most promising candidates (e.g., a 4:1 mixture of THF:DMSO).
Table 2: General Solubility of Pyridazine Carboxylic Acids in Common Organic Solvents
| Solvent Class | Examples | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderate to Good | Can participate in H-bonding with both the acid and ring nitrogens.[7] |
| Polar Aprotic | DMSO, DMF, NMP, Acetone | Good to Excellent | Strong H-bond acceptors and high polarity effectively solvate the molecule.[7] |
| Ethers | THF, Dioxane, Diethyl Ether | Poor to Moderate | Moderate polarity but weaker H-bond accepting ability than aprotic solvents.[15][16] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Poor | Insufficient polarity to overcome the strong intermolecular forces. |
| Aromatic | Toluene, Benzene | Very Poor / Insoluble | Non-polar nature cannot disrupt the H-bonding network.[7] |
| Aliphatic | Hexane, Heptane | Insoluble | Non-polar; energetically unfavorable to solvate a highly polar molecule.[7] |
Protocol 2: pH Adjustment for Solubility Enhancement
This protocol uses acid-base chemistry to convert the neutral compound into a more soluble salt.
Objective: To dissolve the compound by forming its carboxylate salt (using base) or its protonated pyridazinium salt (using acid).
Materials:
-
Pyridazine carboxylic acid
-
Chosen polar solvent (e.g., Methanol, Water, THF)
-
For Base Solubilization: 1M solution of a suitable base (e.g., triethylamine (Et₃N) in THF, or sodium hydroxide in water/methanol).
-
For Acid Solubilization: 1M solution of a suitable acid (e.g., HCl in dioxane, or aqueous HCl).
-
pH paper or a pH meter (for aqueous systems).
Procedure (Base Solubilization):
-
Suspension: Suspend the pyridazine carboxylic acid in your chosen solvent at the desired concentration.
-
Base Addition: Add the base solution dropwise while stirring vigorously.
-
Observation: Continue adding the base until the solid dissolves completely. The solution should become clear. You are forming the highly soluble carboxylate salt.
-
Stoichiometry: For most applications, adding 1.0 to 1.1 equivalents of base is sufficient.
-
Caution: Be aware that the resulting salt will have different reactivity than the neutral acid. Ensure this is compatible with your downstream process.
Part 4: Frequently Asked Questions (FAQ)
Q: Will different isomers (e.g., pyridazine-3-carboxylic acid vs. pyridazine-4-carboxylic acid) have different solubilities? A: Yes, isomers can have different solubilities, although they are often slight. The key factor is how the position of the carboxylic acid group affects the crystal packing and the potential for intramolecular hydrogen bonding. A molecule that can form an intramolecular hydrogen bond may have slightly weaker intermolecular forces, sometimes leading to better solubility in less polar solvents. However, for pyridazine carboxylic acids, strong intermolecular O-H···N hydrogen bonding is generally the dominant interaction for all isomers.[3]
Q: How do substituents on the pyridazine ring affect solubility? A: Substituents can have a major impact.
-
Electron-donating groups (like amino or alkoxy groups) can increase the basicity of the ring nitrogens, potentially altering hydrogen bonding.
-
Electron-withdrawing groups (like nitro or halide groups) can make the carboxylic acid proton more acidic.
-
Bulky, non-polar groups (like phenyl or tert-butyl groups) can disrupt the efficient crystal packing, which may decrease the lattice energy and improve solubility in organic solvents.
Q: Can I use techniques like solid dispersions or co-crystallization to improve solubility? A: Absolutely. These are advanced techniques commonly used in pharmaceutical development to enhance the dissolution rate and solubility of poorly soluble drugs.[11][12][17]
-
Solid Dispersion: This involves dispersing the compound in an amorphous form within a hydrophilic polymer matrix (e.g., PVP, PEG). The amorphous form lacks a crystal lattice, making it much easier to dissolve.[12]
-
Co-crystallization: This involves forming a new crystalline solid that contains your compound and a second, benign "co-former" held together by non-covalent bonds (often hydrogen bonds). By choosing an appropriate co-former, it's possible to create a new crystal structure with more favorable solvation properties.[17]
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridazine - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hydrogen-bonding linkage of thymidine derivatives with carboxylic acid and pyridyl groups in a crystalline state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridazine-4-carboxylic Acid | C5H4N2O2 | CID 2761046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pyridazine-3-carboxylic acid | C5H4N2O2 | CID 269369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 10. ijnrd.org [ijnrd.org]
- 11. longdom.org [longdom.org]
- 12. ijmsdr.org [ijmsdr.org]
- 13. merckmillipore.com [merckmillipore.com]
- 14. electronicsandbooks.com [electronicsandbooks.com]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
troubleshooting imidazo[1,2-b]pyridazine synthesis side reactions
Welcome to the technical support center for the synthesis of imidazo[1,2-b]pyridazines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction to form an imidazo[1,2-b]pyridazine is giving a very low yield. What are the common initial checks I should perform?
A1: Low yields in imidazo[1,2-b]pyridazine synthesis can often be traced back to a few key factors. Before delving into more complex troubleshooting, start with these fundamental checks:
-
Reagent Quality: Ensure the purity of your starting materials. Aminopyridazines can be susceptible to degradation, and the purity of your aldehyde, isocyanide, or α-haloketone is critical.
-
Solvent Purity: The presence of water or other impurities in your solvent can significantly impact the reaction. Always use dry, high-purity solvents, especially for moisture-sensitive reactions like the Groebke-Blackburn-Bienaymé (GBB) reaction.
-
Reaction Atmosphere: If the reaction is sensitive to air or moisture, ensure you are using a properly inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Verify the accuracy of your temperature monitoring and control equipment. Some reactions have a narrow optimal temperature range.
-
Stoichiometry: Double-check the molar ratios of your reactants. An excess of one reactant may be necessary in some protocols, but a significant deviation from the optimal ratio can lead to increased side product formation.
Troubleshooting Guide: The Classical Synthesis (Aminopyridazine and α-Haloketone)
This method involves the condensation of a 3-aminopyridazine with an α-haloketone. While seemingly straightforward, it is prone to specific side reactions that can drastically reduce the yield of the desired product.
Q2: I am attempting to synthesize an imidazo[1,2-b]pyridazine from 3-aminopyridazine and an α-bromoketone, but I am isolating an unexpected isomer. What is happening?
A2: This is a classic issue of regioselectivity. The pyridazine ring has two nitrogen atoms, and the initial alkylation by the α-bromoketone can occur at either of these nitrogens. In 3-aminopyridazine, the ring nitrogen that is not adjacent to the amino group (N1) is the most nucleophilic.[1] Consequently, the alkylation preferentially occurs at this site, leading to an intermediate that cannot cyclize to the desired imidazo[1,2-b]pyridazine. Instead, you are likely forming an N1-alkylated pyridazin-3-amine derivative.
Mechanism of Side Reaction:
References
Technical Support Center: Optimizing Suzuki-Miyaura Cross-Coupling for Pyridazine Functionalization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving pyridazine scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges of functionalizing this important heterocyclic motif. Pyridazines are a cornerstone in many pharmaceutical agents, but their electron-deficient nature and the presence of Lewis basic nitrogen atoms present distinct hurdles for this otherwise robust C-C bond-forming reaction.
This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered issues, grounded in mechanistic principles and field-proven solutions.
Core Principles & Inherent Challenges
The functionalization of pyridazines via Suzuki-Miyaura coupling is a powerful synthetic tool.[1] However, the inherent electronic properties of the pyridazine ring introduce specific challenges not always seen with simple aryl or other heteroaryl systems.
-
Catalyst Inhibition/Poisoning: The lone pair of electrons on the pyridazine nitrogen atoms can coordinate strongly to the palladium catalyst.[2][3] This coordination can lead to the formation of stable, off-cycle complexes, effectively poisoning the catalyst and halting the catalytic cycle.[4]
-
Electron-Deficient Nature: While the electron-deficient character of the pyridazine ring can facilitate the initial oxidative addition step with a halopyridazine, it can also make the corresponding pyridazinylboronic acids or esters highly susceptible to undesirable side reactions.[1][5]
-
Substrate Reactivity: The reactivity of halopyridazines follows the general trend of C-I > C-Br > C-Cl, with chloro-substituted pyridazines being particularly unreactive due to the high C-Cl bond strength, often requiring highly active catalyst systems.[2][6][7]
Understanding these core challenges is the first step toward rational optimization and effective troubleshooting.
Troubleshooting & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the Suzuki-Miyaura functionalization of pyridazines in a direct question-and-answer format.
Q1: My reaction has stalled or shows very low conversion of the starting material. What's the primary cause?
Low conversion is typically linked to catalyst deactivation or insufficient catalyst activity for the specific substrate.
-
Catalyst Poisoning: The most likely culprit is the coordination of the pyridazine nitrogen to the palladium center.[2][3] To mitigate this, the use of bulky, electron-rich phosphine ligands is critical. Ligands like SPhos, XPhos, or other biaryl phosphines can create a sterically hindered environment around the palladium, discouraging coordination from the pyridazine nitrogen while still promoting the desired catalytic cycle.[3]
-
Insufficiently Active Catalyst System: For less reactive substrates, particularly chloropyridazines, a standard catalyst like Pd(PPh₃)₄ may not be active enough to facilitate the challenging oxidative addition step.[2] Consider switching to a more active pre-catalyst or a ligand system known for high reactivity.[2][8]
-
Poor Reagent Quality: Ensure your solvent is anhydrous and thoroughly degassed. Oxygen can promote the homocoupling of boronic acids and deactivate the Pd(0) catalyst.[2][3] Check the purity of your pyridazine and boron-containing reagent.
Q2: My desired product is formed, but the yield is low and I see significant side products. How can I identify and solve this?
Low yields in the presence of side products point to competing reaction pathways. The two most common are protodeboronation and homocoupling.
-
Protodeboronation: This is the cleavage of the C-B bond, where the boron group is replaced by a hydrogen from a proton source (e.g., water).[3] This side reaction is especially prevalent with electron-deficient heteroaryl boronic acids, like those derived from pyridazine.[5]
-
Homocoupling: This is the self-coupling of two boronic acid molecules or two halide molecules.[2][3] Boronic acid homocoupling is often promoted by the presence of oxygen.
-
Solution: Rigorous degassing of the reaction mixture and maintenance of an inert atmosphere (Nitrogen or Argon) is paramount.[2] Ensure your palladium source is of high quality, as certain impurities can facilitate homocoupling.
-
-
Dehalogenation: This involves the replacement of the halide on your pyridazine with a hydrogen atom.[2][10] This can occur if a hydride source is present in the reaction.
-
Solution: Ensure solvents are pure. Some bases or additives can act as hydride donors under certain conditions. Reviewing your choice of base and solvent may be necessary.
-
Troubleshooting Workflow: Diagnosing Low Yield
The following decision tree provides a logical workflow for troubleshooting unsuccessful pyridazine Suzuki-Miyaura coupling reactions.
References
- 1. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
Technical Support Center: Navigating the Challenges of Pyridazinone Derivative Purification
Welcome to the technical support center dedicated to addressing the common and complex challenges encountered during the purification of pyridazinone derivatives. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to streamline your purification workflows. Here, we move beyond simple protocols to explain the underlying chemical principles that govern the success of your purification strategy.
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions encountered during the purification of pyridazinone derivatives.
Q1: My pyridazinone derivative has poor solubility in common organic solvents. How can I effectively purify it using column chromatography?
A1: Poor solubility is a frequent hurdle, often due to the polar nature of the pyridazinone ring.[1] Here are several strategies to address this:
-
Solvent System Modification: For normal-phase chromatography, you might need to use more polar solvent systems. Consider adding a small percentage of methanol or acetic acid to your dichloromethane (DCM) or ethyl acetate/hexane mobile phase. For reverse-phase HPLC (RP-HPLC), adjusting the pH of the aqueous component with trifluoroacetic acid (TFA) or formic acid can protonate the molecule, improving peak shape and solubility.[1]
-
Temperature: Gently heating the solvent can aid in dissolution, but exercise caution to avoid potential degradation of thermally sensitive compounds.[1]
-
Salt Formation: Converting your pyridazinone derivative to a more soluble salt, such as a hydrochloride or trifluoroacetate salt, can significantly enhance its solubility in polar solvents for purification. The free base can often be regenerated after purification if necessary.[1]
-
Dry Loading: Instead of dissolving the sample in a solvent, adsorbing it onto a small amount of silica gel ("dry loading") can lead to better resolution on the column.[1]
Q2: I'm observing significant peak tailing or streaking of my compound on a silica gel column. What's causing this and how can I fix it?
A2: Peak tailing is a common issue with nitrogen-containing heterocyclic compounds like pyridazinones. This is primarily due to the basicity of the nitrogen atoms, which leads to strong interactions with the acidic silanol groups on the surface of the silica gel.[1][2] To mitigate this:
-
Deactivate the Silica: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia (by using an ammonia-saturated solvent), to your mobile phase. This will cap the acidic sites on the silica gel, reducing strong adsorption.[1]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a polymer-based support.[1][2]
-
Reverse-Phase Chromatography: RP-HPLC is often a better choice for polar, basic compounds as it operates on a different separation principle.[1]
Q3: My crude product is a complex mixture of isomers. What is the best approach for separation?
A3: Column chromatography is the most effective and widely cited method for separating isomers of pyridazinone derivatives.[3] Success hinges on careful optimization of the stationary and mobile phases. A typical approach involves using silica gel as the stationary phase with a mobile phase consisting of a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[3][4] It is crucial to first run thin-layer chromatography (TLC) with various solvent ratios to determine the optimal conditions for separation before scaling up to column chromatography.[3]
Q4: After recrystallization, I have a very low yield, or the compound "oils out" instead of forming crystals. What went wrong?
A4: These issues typically point to problems with solvent choice or concentration.[1][5]
-
For Low Yield:
-
Sub-optimal Solvent: The compound may still be too soluble in the mother liquor at low temperatures. Consider a solvent in which your compound has lower solubility at room temperature, or try adding an anti-solvent to decrease its solubility.[5]
-
Insufficient Crystallization Time: Allow adequate time for crystallization, which can range from hours to days.[5]
-
-
For "Oiling Out": This occurs when the solution is too supersaturated, leading to rapid precipitation as a liquid rather than an ordered crystal lattice.
-
Reduce Cooling Rate: Allow the solution to cool more slowly to provide time for proper crystal formation.[5]
-
Use a Different Solvent System: Experiment with different solvents or solvent/anti-solvent combinations. For pyridazinone derivatives, solvents like ethanol, dioxane, and mixtures containing dichloromethane have proven effective.[5]
-
Inducing Crystallization: If crystals do not form spontaneously, try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal from a previous pure batch.[1]
-
Troubleshooting Guides
This section provides a more in-depth, systematic approach to troubleshooting common purification challenges.
Challenge 1: Persistent Impurities After Initial Purification
Often, impurities from the synthesis, such as unreacted starting materials or by-products, co-elute with the desired product.[6][7]
Identifying the Culprit:
| Impurity Type | Common Origin | Recommended Removal Strategy |
| Unreacted Starting Materials | Incomplete reaction. | Aqueous washes can be effective if the starting materials have different acid-base properties or solubilities than the product.[3] For instance, an acidic precursor can be removed by washing the organic layer with a basic solution like sodium bicarbonate.[3] |
| Side-Products (e.g., Hydrazones) | Incomplete cyclization during synthesis.[6] | Column chromatography is generally the most effective method.[3] Use TLC to develop a solvent system that provides good separation between your product and the impurity.[3] |
| Regioisomers | Use of unsymmetrical starting materials.[6] | Careful optimization of column chromatography is crucial. Isocratic elution with a finely tuned solvent system often provides better separation than a gradient. |
| Degradation Products | Instability of the target compound during reaction or workup.[3] | Forced degradation studies can help identify potential degradants.[8] Purification should be carried out under mild conditions (e.g., avoiding high temperatures and strong acids/bases). |
Troubleshooting Workflow for Persistent Impurities:
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pharmainfo.in [pharmainfo.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Poor Metabolic Stability in Imidazopyridazine Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth troubleshooting strategies and practical insights for overcoming the common challenge of poor metabolic stability in imidazopyridazine analogs. As a Senior Application Scientist, my goal is to equip you with the causal understanding behind experimental choices, enabling you to design more robust compounds and interpret your data with confidence.
Introduction: The Imidazopyridazine Scaffold and Its Metabolic Challenges
The imidazo[1,2-b]pyridazine core is a privileged scaffold in medicinal chemistry, featured in approved drugs like ponatinib and numerous investigational agents targeting a range of diseases.[1][2] However, its nitrogen-rich, heteroaromatic nature often presents a significant hurdle in drug development: poor metabolic stability.[3] This rapid breakdown by metabolic enzymes can lead to low oral bioavailability, short half-life, and high inter-individual variability, ultimately hindering a compound's therapeutic potential.
This guide will walk you through a systematic approach to diagnose and address these stability issues, transforming metabolic liabilities into opportunities for rational drug design.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address the specific issues you may be encountering in your experiments.
Initial Observation & Diagnosis
Q1: My imidazopyridazine analog shows high clearance (>70% depletion in 60 minutes) in my initial Human Liver Microsome (HLM) stability assay. What are the likely metabolic pathways responsible?
A1: High clearance in HLM strongly suggests your compound is a substrate for Phase I metabolic enzymes, primarily Cytochrome P450s (CYPs).[4] For nitrogen-containing heterocycles like imidazopyridazines, the most common metabolic reactions are:
-
Oxidative Attack on the Heterocyclic Core: The electron distribution of the imidazo[1,2-b]pyridazine ring makes certain positions susceptible to oxidation. This can lead to hydroxylation of the ring system.
-
Oxidation of Substituents: Alkyl or aryl groups attached to the core are common sites for metabolism. This can involve benzylic hydroxylation, N-dealkylation, or O-dealkylation.[5]
-
N-Oxidation: The nitrogen atoms within the heterocyclic core can also be oxidized.[5]
A secondary, but increasingly recognized, pathway involves Aldehyde Oxidase (AO) . AO is a cytosolic enzyme that specializes in the oxidation of aza-heterocycles.[6] If your compound is stable in the presence of common CYP inhibitors but still shows clearance, AO-mediated metabolism is a strong possibility.
Q2: My compound is stable in microsomes but shows high clearance in hepatocytes. What does this discrepancy indicate?
A2: This is a classic diagnostic scenario. The difference between the two assay systems points towards metabolic pathways that are not fully represented in microsomes.[7] The likely culprits are:
-
Phase II Metabolism: Hepatocytes contain a full complement of both Phase I and Phase II enzymes.[7] Your compound may be rapidly undergoing conjugation reactions like glucuronidation or sulfation after an initial Phase I transformation.
-
Aldehyde Oxidase (AO) Metabolism: AO is primarily located in the cytosol, and its activity can be more robustly captured in intact hepatocytes compared to microsomal fractions.[6]
-
Other Cytosolic Enzymes: Other non-CYP enzymes present in the hepatocyte cytosol could also be responsible.
Your next step should be to perform metabolite identification studies using hepatocyte incubations to look for Phase II conjugates or metabolites consistent with AO activity.[7]
Q3: I see multiple metabolites in my LC-MS analysis. How do I prioritize which "metabolic soft spot" to address first?
A3: Prioritization is key to efficient lead optimization. Focus your efforts on the most abundant metabolites first. A semi-quantitative analysis of peak areas in your LC-MS chromatogram can provide a good initial assessment of the relative abundance of each metabolite.
It's also crucial to consider the potential for the formation of reactive metabolites. Certain metabolic transformations can generate electrophilic species that can covalently bind to proteins, a potential source of toxicity. If you observe metabolites that could arise from pathways known to produce reactive intermediates (e.g., epoxidation of an aromatic ring), these should also be prioritized for modification, even if they are not the most abundant.[1]
Structural Modification Strategies
Q4: My metabolite ID studies point to oxidation on the imidazopyridazine core. Which positions are the most common "hot spots" and how can I block this metabolism?
A4: While the exact site of metabolism is highly dependent on the overall substitution pattern of your analog, structure-activity relationship (SAR) studies on various imidazopyridazine series have revealed common metabolic hot spots.[8]
-
The C6-Position: This position on the pyridazine ring is frequently susceptible to oxidation, often mediated by Aldehyde Oxidase (AO).[9] The mechanism involves nucleophilic attack on this electron-deficient carbon adjacent to a ring nitrogen.
-
The C3-Position: The imidazole portion of the core can also be a site of metabolism, with CYP enzymes like CYP3A4 often implicated in the oxidation of substituents at this position.[3][10]
Strategies to Block Core Metabolism:
-
Introduce Electron-Withdrawing Groups: Adding electron-withdrawing groups to the ring can decrease its electron density, making it less susceptible to oxidative metabolism by CYPs.[11]
-
Positional Blocking: Placing a metabolically stable group at the identified hot spot can physically hinder the enzyme's access. Common blocking groups include fluorine or a methyl group.[12]
-
Bioisosteric Replacement: Consider replacing a labile part of the core or its substituents with a bioisostere that is more resistant to metabolism while retaining the desired biological activity.[13] For example, replacing a phenyl ring at a metabolic hot spot with a pyridyl ring can sometimes improve stability.
Q5: N-dealkylation of a substituent is my primary metabolic pathway. What are the best strategies to improve stability?
A5: N-dealkylation is a very common metabolic pathway for compounds containing alkylamino groups.[14] Several effective strategies can be employed:
-
Increase Steric Hindrance: Introducing bulky groups near the N-alkyl moiety can sterically shield it from the active site of metabolizing enzymes. Replacing an N-methyl group with an N-ethyl or N-isopropyl group can sometimes be effective, although this may also impact potency and other properties.
-
Decrease Lipophilicity: Highly lipophilic compounds tend to have a higher affinity for CYP enzymes. Introducing polar groups elsewhere in the molecule can sometimes reduce the overall lipophilicity and decrease the rate of metabolism.
-
Incorporate the Nitrogen into a Ring: Constraining the N-alkyl group within a cyclic system (e.g., converting a diethylamino group to a piperidinyl or morpholinyl group) can increase metabolic stability.
-
Replace with a Bioisostere: Consider replacing the entire alkylamino group with a more stable bioisostere that maintains the necessary interactions with the target protein.[15]
Part 2: Experimental Protocols & Data Interpretation
To effectively troubleshoot metabolic instability, a robust and reproducible experimental workflow is essential. Here are detailed protocols for the key in vitro assays.
Protocol 1: Human Liver Microsomal (HLM) Stability Assay
This assay is the workhorse for initial screening of metabolic stability, primarily assessing Phase I metabolism.[16][17]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of an imidazopyridazine analog in HLM.
Materials:
-
Pooled Human Liver Microsomes (e.g., from a commercial supplier)
-
Test Compound (10 mM stock in DMSO)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive Control Compounds (e.g., Verapamil for high clearance, Diazepam for low clearance)
-
Ice-cold Acetonitrile with an appropriate internal standard (for quenching the reaction)
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Step-by-Step Procedure:
-
Preparation of Solutions:
-
Prepare a working solution of your test compound by diluting the stock solution in phosphate buffer. The final DMSO concentration in the incubation should be ≤ 0.1%.[18]
-
Thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.[17]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
Add the diluted microsomal suspension to the wells of a 96-well plate.
-
Add the test compound working solution to the wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.[17]
-
-
Time Points and Quenching:
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples by LC-MS/MS to determine the peak area ratio of the parent compound to the internal standard at each time point.
-
Data Analysis:
-
Plot the natural log of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear regression, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration)
Protocol 2: Metabolite Identification using LC-MS/MS
Identifying the products of metabolism is crucial for pinpointing metabolic liabilities.[19]
Objective: To identify the major metabolites of an imidazopyridazine analog after incubation with HLM or hepatocytes.
Procedure:
-
Incubation: Perform a larger-scale incubation similar to the stability assay, but with a higher concentration of your test compound (e.g., 10 µM) to ensure detectable levels of metabolites.
-
Sample Preparation: After quenching the reaction, process the sample as you would for the stability assay.
-
LC-MS/MS Analysis:
-
Acquire full-scan mass spectrometry data to detect potential metabolites.
-
Predict potential biotransformations (e.g., +16 Da for hydroxylation, demethylation, etc.) and search for the corresponding m/z values in your data.
-
Acquire tandem mass spectrometry (MS/MS) data for the parent compound and any potential metabolites.
-
Compare the fragmentation pattern of the metabolites to that of the parent compound to help elucidate the structure and locate the site of modification.[20]
-
Part 3: Visualization of Key Concepts
Common Metabolic Pathways for Imidazopyridazines
The following diagram illustrates the primary metabolic pathways that imidazopyridazine analogs may undergo.
Caption: Common Phase I and Phase II metabolic pathways for imidazopyridazine analogs.
Experimental Workflow for Addressing Metabolic Instability
This workflow provides a systematic approach from initial screening to lead optimization.
Caption: A workflow for identifying and addressing metabolic instability.
Part 4: Quantitative Data Summary
The following table provides representative metabolic stability data for a hypothetical series of imidazopyridazine analogs, illustrating the impact of structural modifications at common metabolic hot spots.
| Compound ID | Modification | HLM t½ (min) | HLM CLint (µL/min/mg) | Primary Metabolite(s) Identified |
| Parent-01 | Unsubstituted Phenyl at C6 | 5 | > 277 | C6-Aryl Hydroxylation |
| Analog-02 | C6-(4-Fluorophenyl) | 25 | 55.4 | Minor C6-Aryl Hydroxylation |
| Analog-03 | C6-Pyridyl | 45 | 30.8 | N-Oxidation |
| Analog-04 | C3-Ethyl | 8 | 173 | C3-De-ethylation |
| Analog-05 | C3-Cyclopropyl | > 60 | < 23.1 | Minimal Metabolism |
Data is illustrative and intended to demonstrate structure-metabolism trends.
Interpretation of Table:
-
Parent-01 shows very high clearance, with metabolism occurring on the C6-phenyl ring.
-
Replacing the metabolically labile hydrogen with a fluorine (Analog-02) significantly improves stability by blocking the site of oxidation.
-
Replacing the phenyl ring with a pyridyl ring (Analog-03) also enhances stability, likely by altering the electronic properties of the ring and making it less susceptible to CYP-mediated oxidation.
-
An ethyl group at the C3 position (Analog-04) is a metabolic liability, leading to rapid dealkylation.
-
Replacing the ethyl group with a more metabolically robust cyclopropyl group (Analog-05) effectively eliminates this metabolic pathway, resulting in a highly stable compound.
References
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. Exploring the untapped pharmacological potential of imidazopyridazines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07280K [pubs.rsc.org]
- 3. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 5. The position of imidazopyridine and metabolic activation are pivotal factors in the antimutagenic activity of novel imidazo[1,2-a]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aldehyde oxidase and its role as a drug metabolizing enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aldehyde Oxidase: Reaction Mechanism and Prediction of Site of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Imidazopyridines as selective CYP3A4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Antiplasmodial imidazopyridazines: structure–activity relationship studies lead to the identification of analogues with improved solubility and hERG profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. graphviz.org [graphviz.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 19. METABOLIC PATHWAY ANALYSIS BY LIQUID CHROMATOGRAPHY (UHPLC) COUPLED TO HIGH RESOLUTION MASS SPECTROMETRY (L... [protocols.io]
- 20. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Nucleophilic Substitution on 3,6-Dichloropyridazine
Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions involving 3,6-dichloropyridazine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Here, we move beyond basic protocols to address the nuances of reaction optimization, troubleshoot common experimental hurdles, and answer frequently asked questions with a focus on the underlying chemical principles.
Part 1: Foundational Principles of SNAr on the Pyridazine Core
The reactivity of 3,6-dichloropyridazine is governed by the electron-deficient nature of the pyridazine ring. The two adjacent nitrogen atoms act as powerful electron-withdrawing groups, polarizing the C-Cl bonds and making the carbon atoms at positions 3 and 6 highly electrophilic.[1] This activation is crucial for facilitating attack by a nucleophile, which proceeds via the classical addition-elimination SNAr mechanism.[2][3]
The reaction initiates with the nucleophile attacking one of the C-Cl carbons, breaking the aromaticity of the ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][4] The negative charge in this complex is delocalized, importantly onto the electronegative nitrogen atoms, which provides significant stabilization. The reaction completes when the chloride ion is expelled as a leaving group, restoring the aromaticity of the pyridazine ring.
Caption: General Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Part 2: Frequently Asked Questions (FAQs)
This section addresses common conceptual questions regarding substitutions on 3,6-dichloropyridazine.
Q1: Is there a difference in reactivity between the chlorine at the C3 and C6 positions?
For the initial substitution, the C3 and C6 positions are electronically and sterically equivalent. Therefore, the first nucleophilic attack is non-regioselective and will statistically yield a single mono-substituted product, 3-chloro-6-(nucleophile)pyridazine.
Q2: How can I achieve selective mono-substitution? I often get a mixture of mono- and di-substituted products.
Achieving mono-substitution hinges on controlling the reactivity of the system.
-
Stoichiometry: The most critical factor. Use of 1.0 to 1.1 equivalents of the nucleophile is the best starting point.
-
Electronic Effects: The nature of the first nucleophile (Nu) introduced onto the ring dictates the reactivity of the second chlorine atom.
-
Electron-Donating Groups (EDGs): Nucleophiles like amines (-NHR) or alkoxides (-OR) donate electron density to the ring. This deactivates the remaining C-Cl bond, making the second substitution significantly slower than the first. This intrinsic deactivation is often sufficient to achieve high selectivity for mono-substitution under controlled conditions.[5]
-
Electron-Withdrawing Groups (EWGs): If the nucleophile is part of a group that is electron-withdrawing, it will further activate the ring, making the second substitution faster than the first. In such cases, achieving mono-substitution is extremely difficult.
-
-
Reaction Conditions: Lowering the reaction temperature and shortening the reaction time can favor the formation of the mono-substituted product.
Q3: What is the role of the base in these reactions?
A base is often essential and serves two primary purposes:
-
Nucleophile Deprotonation: For nucleophiles like phenols, thiols, or some amines, a base is required to deprotonate them, generating the more potent anionic nucleophile (e.g., PhO⁻, RS⁻).
-
Acid Scavenging: The reaction liberates one equivalent of HCl. A base is needed to neutralize this acid, preventing the protonation of the nucleophile or the basic nitrogen atoms on the pyridazine ring, which would shut down the reaction.
Common choices include inorganic bases like K₂CO₃, Cs₂CO₃, or CsF, and organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
Q4: Which solvents are recommended?
Dipolar aprotic solvents are generally the solvents of choice as they can solvate the cation of the base while leaving the nucleophile relatively free, and more importantly, they stabilize the charged Meisenheimer complex intermediate.[6][7]
-
Excellent Choices: Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP).
-
Good Alternatives: Acetonitrile (ACN), tetrahydrofuran (THF), 2-methyl-THF.[6]
-
Protic Solvents: Alcohols (e.g., ethanol, isopropanol) can sometimes be used, particularly with alkoxide nucleophiles, but they can also compete as nucleophiles and may slow the reaction by solvating the anionic nucleophile through hydrogen bonding.[7] In some specific cases, water with a suitable base like KF has been shown to be a green and effective solvent.[8]
Part 3: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the nucleophilic substitution on 3,6-dichloropyridazine.
Caption: Decision workflow for troubleshooting common reaction issues.
| Symptom / Problem | Potential Cause | Recommended Solution & Explanation |
| 1. No Reaction or Low Conversion | A. Insufficient Nucleophilicity: The chosen nucleophile is not strong enough to attack the pyridazine ring under the applied conditions. | Action: 1) Increase temperature in 20 °C increments. 2) If using a protic nucleophile (e.g., phenol, thiol), switch to a stronger base (e.g., K₂CO₃ → NaH or KHMDS) to ensure complete deprotonation. 3) Consider a phase-transfer catalyst (e.g., BnNEt₃Cl) to improve nucleophile availability.[9] |
| B. Inappropriate Solvent: The solvent may be solvating the nucleophile too strongly (protic solvents) or failing to stabilize the Meisenheimer complex (nonpolar solvents). | Action: Switch to a high-boiling point, polar aprotic solvent like DMSO or NMP. These solvents excel at promoting SNAr reactions.[6] | |
| C. Reagent Protonation: The generated HCl has protonated the nucleophile or the pyridazine nitrogens, deactivating them. | Action: Ensure at least one equivalent of a suitable base (for acid scavenging) is present. If the nucleophile itself is basic (like an amine), use at least two equivalents of the amine—one to act as the nucleophile and one as the acid scavenger. | |
| 2. Uncontrolled Di-substitution | A. Excess Nucleophile: More than one equivalent of the nucleophile was used. | Action: Carefully control stoichiometry. Use 1.0 equivalent of the nucleophile and monitor the reaction closely by TLC or LC-MS, stopping it once the starting material is consumed. |
| B. Reaction Conditions Too Harsh: High temperature or long reaction times can provide enough energy to overcome the deactivation of the mono-substituted intermediate. | Action: 1) Reduce the reaction temperature. 2) Add the nucleophile slowly at a lower temperature (e.g., 0 °C or room temp) and then gently warm to the target temperature. This keeps the instantaneous concentration of the nucleophile low. | |
| 3. Formation of Dark Tar or Multiple Unidentified Side Products | A. Thermal Decomposition: The starting materials, intermediates, or products may be unstable at the reaction temperature. | Action: Run the reaction at the lowest possible temperature that still affords a reasonable reaction rate. Check the thermal stability of your reagents if possible. |
| B. Reaction with Solvent: Some strong bases or nucleophiles can react with solvents like DMF or acetonitrile at elevated temperatures. | Action: If using a very strong base (e.g., NaH), consider a more inert solvent like THF or dioxane, even if the reaction is slower. | |
| C. Oxygen Sensitivity: Some nucleophiles, particularly thiols, can be oxidized by atmospheric oxygen at high temperatures, leading to disulfide formation and other side reactions. | Action: Degas the solvent and run the reaction under an inert atmosphere of nitrogen or argon. |
Part 4: Experimental Protocols & Data Tables
The following tables and protocols provide validated starting points for common transformations. Note: These are general guidelines and may require optimization for specific substrates.
Table 1: Recommended Starting Conditions for Various Nucleophiles
| Nucleophile Type | Example | Solvent | Base (eq) | Temp (°C) | Notes |
| Primary/Secondary Amine | Morpholine | DMSO | K₂CO₃ (2.0) or excess amine (3.0) | 80 - 120 | Excess amine can serve as both nucleophile and base. K₂CO₃ is effective for less basic amines.[9] |
| Aniline | 4-Methoxyaniline | DMF | K₂CO₃ (2.0) | 100 - 140 | Aniline derivatives are generally less nucleophilic and require higher temperatures. |
| Phenol | Phenol | DMSO or NMP | K₂CO₃ (1.5) or Cs₂CO₃ (1.5) | 100 - 150 | Cs₂CO₃ is often more effective due to its higher solubility and the "naked" anion effect. |
| Aliphatic Alcohol | Sodium Methoxide | Methanol | NaOMe (1.1) | Reflux | The alkoxide is typically used as a pre-formed sodium salt in its corresponding alcohol as the solvent. |
| Thiol | Thiophenol | DMF | K₂CO₃ (1.5) | 25 - 80 | Thiolates are very potent nucleophiles and reactions are often fast, even at room temperature.[10] |
| Hydrazine | Hydrazine Hydrate | Ethanol | None | Reflux | Hydrazine is a strong nucleophile and sufficiently basic to drive the reaction without an additional base.[5] |
Protocol 1: Mono-amination with Morpholine
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,6-dichloropyridazine (1.49 g, 10.0 mmol), potassium carbonate (2.76 g, 20.0 mmol), and DMSO (20 mL).
-
Add morpholine (0.96 g, 11.0 mmol, 1.1 eq) to the suspension.
-
Heat the reaction mixture to 100 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC or LC-MS for the disappearance of the starting material.
-
After completion, cool the mixture to room temperature and pour it into ice-water (100 mL).
-
A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 3-chloro-6-morpholinopyridazine.
Protocol 2: Mono-substitution with Phenol
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add phenol (1.04 g, 11.0 mmol, 1.1 eq), cesium carbonate (4.89 g, 15.0 mmol, 1.5 eq), and NMP (20 mL).
-
Stir the mixture at room temperature for 15 minutes to allow for phenoxide formation.
-
Add 3,6-dichloropyridazine (1.49 g, 10.0 mmol) in one portion.
-
Heat the reaction mixture to 120 °C and stir for 8-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture, pour it into water (100 mL), and acidify to pH ~5-6 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield 3-chloro-6-phenoxypyridazine.
References
- 1. scribd.com [scribd.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 4. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. jofamericanscience.org [jofamericanscience.org]
- 6. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Nucleophilic displacement reactions of 3,6-dichloropyridazine 1-oxide with sulphur nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Preventing Byproduct Formation in Pyridazine Ring Closure Reactions
Welcome to the technical support center for pyridazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common byproduct formation during pyridazine ring closure reactions. Pyridazine and its derivatives are crucial pharmacophores found in numerous therapeutic agents.[1][2] However, their synthesis is often plagued by side reactions that can complicate purification and reduce yields. This resource provides in-depth, experience-driven answers to common challenges, grounded in established chemical principles.
I. Frequently Asked Questions (FAQs)
Q1: My pyridazine synthesis from a 1,4-dicarbonyl compound and hydrazine is giving a low yield and a complex mixture of products. What are the likely side reactions?
A1: This is a classic and versatile method for pyridazine synthesis, but several side reactions can occur.[1] The primary culprits are often incomplete cyclization, formation of hydrazones as stable intermediates, and over-oxidation or N-N bond cleavage under harsh conditions.[3]
-
Incomplete Cyclization (Hydrazone Formation): The initial reaction between a carbonyl group and hydrazine forms a hydrazone. If the second cyclization step is slow or incomplete, you will isolate this intermediate.[3] The stability of this hydrazone can be influenced by steric hindrance around the second carbonyl group or electronic effects.
-
Formation of Dihydropyridazines: The initial cyclization product is a dihydropyridazine.[4] While these can sometimes spontaneously oxidize to the aromatic pyridazine, this process is often inefficient.[5] If an explicit oxidation step is missing or ineffective, the dihydropyridazine will be a major byproduct.
-
Regioisomer Formation with Unsymmetrical 1,4-Dicarbonyls: If your 1,4-dicarbonyl starting material is unsymmetrical, condensation with hydrazine can lead to a mixture of regioisomers, which can be challenging to separate.[6]
-
N-N Bond Cleavage: Aggressive reaction conditions, such as excessively high temperatures or the presence of strong oxidizing or reducing agents, can lead to the cleavage of the N-N bond, resulting in a complex degradation mixture.[3]
II. Troubleshooting Guides by Reaction Type
Guide 1: Condensation of 1,4-Dicarbonyl Compounds with Hydrazine
This is one of the most fundamental methods for constructing the pyridazine core.[1][7] The reaction involves the condensation of a 1,4-dicarbonyl compound (or its synthetic equivalent) with hydrazine or a hydrazine derivative.[8]
Issue 1.1: Persistent Hydrazone Intermediate and Low Yield of Cyclized Product
Causality: The rate-limiting step can be the second intramolecular condensation to close the ring. This can be due to steric hindrance, unfavorable electronic factors in the substrate, or suboptimal reaction conditions that favor the stable hydrazone intermediate.
Troubleshooting Protocol:
-
Verify Starting Material Purity: Ensure the 1,4-dicarbonyl compound and hydrazine are pure. Impurities can catalyze side reactions.[3] It is advisable to use freshly distilled or purified reagents.
-
Solvent and Catalyst Optimization:
-
Protic solvents like ethanol or acetic acid are commonly used as they can facilitate proton transfer during the condensation steps.[3]
-
Acid catalysis (e.g., a catalytic amount of HCl or p-TsOH) can accelerate both hydrazone formation and the subsequent cyclization. However, excessive acid can lead to degradation.
-
-
Temperature and Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal balance. Refluxing for 4-6 hours is a common starting point.[3]
-
Water Removal: The cyclization is a condensation reaction that produces water. Employing a Dean-Stark apparatus or adding molecular sieves can drive the equilibrium toward the pyridazine product.[3]
Issue 1.2: Formation of Dihydropyridazine Byproduct
Causality: The initial cyclization of a saturated 1,4-diketone with hydrazine yields a dihydropyridazine, which requires a subsequent oxidation step to form the aromatic pyridazine.[4][8] Spontaneous air oxidation is often slow and incomplete.
Troubleshooting Protocol:
-
Introduce an Oxidizing Agent: After the initial condensation, introduce a mild oxidizing agent to facilitate aromatization.
-
Common Oxidants: Chromium trioxide in acetic acid, bromine in acetic acid, or simply bubbling air or oxygen through the reaction mixture at elevated temperatures can be effective.[8][9]
-
Method: After confirming the formation of the dihydropyridazine intermediate via TLC or LC-MS, add the chosen oxidant and continue to monitor the reaction until the starting material is consumed.
-
| Oxidant | Typical Conditions | Advantages | Disadvantages |
| Air/O₂ | Reflux in high-boiling solvent (e.g., acetic acid) | Inexpensive, environmentally benign | Can be slow, may require high temperatures |
| Bromine | Acetic acid, room temp to 60 °C | Efficient, often fast | Corrosive, generates HBr byproduct |
| CrO₃ | Acetic acid, controlled temperature | Powerful oxidant | Toxic, stoichiometric waste |
Workflow for 1,4-Dicarbonyl Condensation and Oxidation
Caption: Troubleshooting workflow for pyridazine synthesis.
Guide 2: Inverse Electron Demand Diels-Alder (IEDDA) Reactions
A powerful strategy for synthesizing substituted pyridazines involves the IEDDA reaction between an electron-deficient 1,2,4,5-tetrazine and an electron-rich dienophile (e.g., an alkyne), followed by retro-Diels-Alder extrusion of N₂.[10][11]
Issue 2.1: Poor Regioselectivity Leading to Isomeric Products
Causality: When using unsymmetrical tetrazines and/or unsymmetrical alkynes, the cycloaddition can proceed through two different transition states, leading to the formation of regioisomeric pyridazines. Controlling this selectivity is a significant challenge.
Troubleshooting Protocol:
-
Leverage Steric and Electronic Effects:
-
Sterics: Bulky substituents on either the tetrazine or the alkyne can sterically disfavor one transition state, leading to higher regioselectivity.
-
Electronics: The regioselectivity is governed by the overlap of the frontier molecular orbitals (FMOs). Matching the HOMO of the alkyne with the LUMO of the tetrazine is key. Heteroatom-substituted alkynes, such as alkynyl sulfides, can exert strong electronic control over the regioselectivity.[10]
-
-
Solvent Effects: The choice of solvent can influence the reaction's regioselectivity. Solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to promote regioselective pyridazine formation in certain cases.[10]
-
Lewis Acid Catalysis: Lewis acids can coordinate to the tetrazine, altering its electronic properties and potentially enhancing the regioselectivity of the cycloaddition.[12]
Logical Flow for Controlling Regioselectivity
Caption: Factors influencing regioselectivity in IEDDA reactions.
III. Purification Strategies
Even with optimized reaction conditions, minor byproducts may form. Effective purification is critical for obtaining the desired pyridazine in high purity.
Q2: How can I effectively separate my desired pyridazine from polar byproducts like unreacted hydrazine or hydrazone intermediates?
A2: A multi-step purification approach is often necessary.
-
Aqueous Workup:
-
Begin with a standard liquid-liquid extraction. Pyridazines are generally soluble in organic solvents like dichloromethane or ethyl acetate.
-
Washing the organic layer with dilute acid (e.g., 1M HCl) can help remove basic impurities like excess hydrazine.
-
Follow with a brine wash to remove residual water and water-soluble impurities.
-
-
Column Chromatography:
-
Silica gel chromatography is a standard method for purifying pyridazines.[13]
-
A solvent system of hexane/ethyl acetate is often effective, with the gradient adjusted based on the polarity of the target compound and impurities.[14] More polar byproducts like hydrazones will typically have lower Rf values and elute later.
-
-
Distillation or Recrystallization:
-
For liquid pyridazines, distillation under reduced pressure can be an effective final purification step.[14]
-
If the pyridazine is a solid, recrystallization from an appropriate solvent system can yield highly pure material.
-
IV. References
-
Bridging the pyridine-pyridazine synthesis gap by skeletal editing. (n.d.). Knowledge UChicago. Retrieved January 6, 2026, from --INVALID-LINK--
-
Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. (2024). RSC Publishing. Retrieved January 6, 2026, from --INVALID-LINK--
-
Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. (2019). PubMed. Retrieved January 6, 2026, from --INVALID-LINK--
-
Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. (2021). Organic Chemistry Portal. Retrieved January 6, 2026, from --INVALID-LINK--
-
Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (2010). International Journal of ChemTech Research. Retrieved January 6, 2026, from --INVALID-LINK--
-
Common side reactions in the synthesis of pyridazinone derivatives. (n.d.). Benchchem. Retrieved January 6, 2026, from --INVALID-LINK--
-
Technical Support Center: Optimizing Piperazine Addition to Pyridazinone Rings. (2025). Benchchem. Retrieved January 6, 2026, from --INVALID-LINK--
-
Synthesis of pyridazines. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from --INVALID-LINK--
-
Product Class 8: Pyridazines. (n.d.). Science of Synthesis. Retrieved January 6, 2026, from --INVALID-LINK--
-
Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. (n.d.). RSC Publishing. Retrieved January 6, 2026, from --INVALID-LINK--
-
Synthesis of Pyridazine. (n.d.). ChemTube3D. Retrieved January 6, 2026, from --INVALID-LINK--
-
Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins. (2025). YouTube. Retrieved January 6, 2026, from --INVALID-LINK--
-
SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. (n.d.). Liberty University. Retrieved January 6, 2026, from --INVALID-LINK--
-
Pyridine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from --INVALID-LINK--
-
Recent Advances in Pyridazine Chemistry. (2025). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--
-
A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (2015). INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Retrieved January 6, 2026, from --INVALID-LINK--
-
Pyridazine. (n.d.). Wikipedia. Retrieved January 6, 2026, from --INVALID-LINK--
-
A Novel Approach to the Pyrido[4,3-c]pyridazine Ring. (2020). Combinatorial Chemistry Review. Retrieved January 6, 2026, from --INVALID-LINK--
-
Strategy for the synthesis of pyridazine heterocycles and their derivatives. (2013). PubMed. Retrieved January 6, 2026, from --INVALID-LINK--
-
Ring Closure Reactions of 4-Chloro-5-hydroxyalkylamino-6-nitro-3(2H)-pyridazinones: Synthesis of Novel Pyridazino-Fused Ring Systems. (2000). Sciforum. Retrieved January 6, 2026, from --INVALID-LINK--
-
PYRIDAZINE#PYRIDAZINE SYNTHESIS. (2021). YouTube. Retrieved January 6, 2026, from --INVALID-LINK--
-
Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. (n.d.). Universidade do Minho. Retrieved January 6, 2026, from --INVALID-LINK--
-
Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. (n.d.). PMC - NIH. Retrieved January 6, 2026, from --INVALID-LINK--
-
Recent advances in pyridazine chemistry. (2025). ResearchGate. Retrieved January 6, 2026, from --INVALID-LINK--
-
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). MDPI. Retrieved January 6, 2026, from --INVALID-LINK--
References
- 1. Pyridazine - Wikipedia [en.wikipedia.org]
- 2. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemtube3d.com [chemtube3d.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 7. sphinxsai.com [sphinxsai.com]
- 8. iglobaljournal.com [iglobaljournal.com]
- 9. mdpi.com [mdpi.com]
- 10. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01286K [pubs.rsc.org]
- 11. Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Pyridazine synthesis [organic-chemistry.org]
- 13. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 14. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Methoxylation of 6-Chloropyridazine-3-Carboxylic Acid
Welcome to the technical support center for the synthesis of 6-methoxypyridazine-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the nucleophilic aromatic substitution (SNAr) reaction for methoxylating 6-chloropyridazine-3-carboxylic acid. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot and refine your reaction conditions effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental principles and conditions of the reaction.
Q1: What is the underlying mechanism for the methoxylation of 6-chloropyridazine-3-carboxylic acid?
A1: The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which withdraw electron density from the ring carbons.[1][2] This electron deficiency makes the ring susceptible to attack by nucleophiles. The substitution is favored at the 2- and 4-positions (or in this case, the equivalent 6-position) relative to the nitrogen atoms because the negative charge of the intermediate (a Meisenheimer-like complex) can be delocalized onto one of the electronegative nitrogen atoms, providing significant stabilization.[3] While traditionally viewed as a two-step process, some evidence suggests that many SNAr reactions may proceed through a concerted mechanism.[4]
Below is a diagram illustrating the accepted addition-elimination pathway.
Caption: SNAr mechanism for methoxylation.
Q2: What are the standard starting materials and reagents for this synthesis?
A2: The core components are:
-
Substrate: 6-Chloropyridazine-3-carboxylic acid.[5]
-
Nucleophile/Base: Sodium methoxide (CH₃ONa).[6]
-
Solvent: Anhydrous methanol (CH₃OH) typically serves as both the solvent and the source for the methoxy group in the preparation of sodium methoxide.[7][8]
Q3: Why is sodium methoxide used instead of sodium hydroxide followed by a methylating agent?
A3: Sodium methoxide serves as a potent nucleophile (CH₃O⁻) that directly attacks the electron-deficient pyridazine ring. Using NaOH would lead to hydroxylation, forming the 6-hydroxy derivative. While one could theoretically form the sodium salt of this product and then methylate it (a Williamson ether synthesis approach), this adds steps and potential complications. The direct methoxylation with sodium methoxide is more atom-economical and efficient for this specific transformation.[6]
Q4: What is the role of methanol as the solvent?
A4: Methanol is an ideal solvent for several reasons. First, it readily dissolves the sodium methoxide nucleophile and the substrate (or its salt). Second, being a polar protic solvent, it can solvate the charged intermediate and leaving group, facilitating the reaction. Finally, using methanol ensures that even if there is a competing reaction with the solvent, the product remains the desired methoxylated compound.[9]
Part 2: Troubleshooting Guide
This section is structured to help you diagnose and solve specific experimental challenges.
Q5: My reaction shows low or no conversion of the starting material. What are the likely causes and solutions?
A5: This is a common issue that can often be traced back to the quality of the reagents or the reaction conditions.
-
Cause 1: Inactive Sodium Methoxide. Sodium methoxide is highly hygroscopic. It readily reacts with atmospheric moisture to form methanol and sodium hydroxide, which is a much weaker nucleophile for this SNAr reaction.[6]
-
Solution: Use freshly opened, high-purity sodium methoxide. If you are preparing it in situ from sodium metal and methanol, ensure the methanol is strictly anhydrous and the sodium is clean.[6] Always handle sodium methoxide under an inert atmosphere (e.g., nitrogen or argon).
-
-
Cause 2: Insufficient Temperature. The SNAr reaction has a significant activation energy barrier.
-
Solution: Ensure your reaction mixture is maintaining a consistent reflux. Use a thermometer in the reaction vessel (if setup allows) or ensure a steady rate of condensation is visible in the reflux condenser. Published protocols specify refluxing for 2-6 hours, and some even longer (up to 60 hours), indicating temperature and time are critical.[7][8]
-
-
Cause 3: Insufficient Molar Ratio of Base. The reaction requires at least two equivalents of base: one to act as the nucleophile and one to deprotonate the carboxylic acid, forming the carboxylate salt.
-
Solution: A molar ratio of 2-5 equivalents of sodium methoxide to 1 equivalent of the starting material is recommended.[7] Using at least 2 equivalents is crucial for driving the reaction to completion.
-
Caption: Troubleshooting workflow for low conversion.
Q6: I'm observing a significant side product. What could it be and how can I prevent it?
A6: The most likely side product is the methyl ester of either the starting material or the final product, formed by Fischer esterification.
-
Cause: Esterification of the Carboxylic Acid. The reaction is run in methanol at high temperatures with a strong base, which can catalyze the esterification of the carboxylic acid.[6] While the carboxylate salt is less susceptible, an equilibrium can still exist.
-
Solution 1 (Procedural): A Chinese patent describes a procedure where the 6-chloropyridazine-3-carboxylic acid is added to the solution of sodium methoxide in methanol.[7] This ensures the immediate deprotonation of the carboxylic acid to the more stable carboxylate, which is less prone to esterification than the free acid.
-
Solution 2 (Workup): During the aqueous workup, any ester formed will be hydrolyzed back to the carboxylic acid upon acidification. However, this relies on a complete hydrolysis step. It is better to minimize its formation in the first place.
-
Solution 3 (Stoichiometry): Avoid a large excess of sodium methoxide, as this increases the basicity and can promote side reactions. Stick to the recommended 2-5 molar equivalents.[7]
-
Q7: The product yield is low after workup and isolation. How can I improve recovery?
A7: Low recovery often points to issues during the isolation phase, particularly given the properties of the product.
-
Cause 1: Incomplete Precipitation. The product, 6-methoxypyridazine-3-carboxylic acid, has some solubility in water.[10]
-
Solution: After acidifying the aqueous solution to pH 3-4 with concentrated HCl, ensure the mixture is thoroughly chilled (e.g., in an ice bath) for an extended period (some protocols suggest standing overnight) to maximize precipitation before filtration.[7]
-
-
Cause 2: Incorrect pH for Precipitation. The product is an amino acid derivative and will be soluble at very low or high pH.
Part 3: Optimized Protocol and Data
This section provides a consolidated, step-by-step protocol based on published methods and best practices.
Comparative Reaction Conditions
| Parameter | Method A (CN101508676B)[7] | Method B (PrepChem)[8] | Recommended Range |
| Substrate | 1.0 eq | 1.0 eq | 1.0 eq |
| Sodium Methoxide | 2.0 eq | 4.0 M solution | 2.0 - 5.0 eq |
| Solvent | Anhydrous Methanol | Methanol | Anhydrous Methanol |
| Temperature | Reflux | Reflux | Reflux |
| Time | 6 hours | 60 hours | 4 - 12 hours (monitor by TLC/LCMS) |
| Workup | Conc. HCl to pH 3-4 | HCl to pH 5 | Conc. HCl to pH 3-4 |
| Yield | 58% | 76% (based on provided masses) | 55 - 75% |
Step-by-Step Experimental Protocol
Materials:
-
6-Chloropyridazine-3-carboxylic acid (1.0 eq)
-
Sodium methoxide (2.5 eq) or Sodium metal (2.5 eq)
-
Anhydrous Methanol
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
Procedure:
-
Reagent Preparation (Handle under Inert Atmosphere):
-
In a three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous methanol (approx. 15 mL per gram of substrate).
-
To the stirred methanol, carefully add sodium methoxide (2.5 equivalents). Alternative: If using sodium metal, add small, clean pieces of sodium (2.5 equivalents) portion-wise to the methanol at 0 °C and allow it to fully react before proceeding.
-
-
Reaction Setup:
-
Once the sodium methoxide is fully dissolved, add the 6-chloropyridazine-3-carboxylic acid (1.0 equivalent) portion-wise to the stirred solution. An initial exotherm may be observed as the carboxylic acid is deprotonated.
-
After the addition is complete, heat the mixture to a steady reflux.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LCMS. A suitable mobile phase for TLC could be Dichloromethane:Methanol (9:1) with a few drops of acetic acid. The product should have a different Rf value than the starting material.
-
Continue refluxing until the starting material is consumed (typically 4-8 hours).
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add ice-cold deionized water (approx. 3 mL per gram of initial substrate). Stir until the solid is fully dissolved.
-
Place the flask in an ice bath. Slowly and carefully add concentrated HCl dropwise while stirring to adjust the pH to 3-4. Use a pH meter for accuracy.
-
A white precipitate of 6-methoxypyridazine-3-carboxylic acid will form.[7]
-
Continue stirring the slurry in the ice bath for at least 1 hour, or let it stand at 4 °C overnight to maximize crystallization.[7]
-
-
Purification:
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold deionized water.
-
Dry the solid under vacuum. The melting point should be in the range of 160-163 °C or 180 °C.[8][10][11]
-
If necessary, the product can be further purified by recrystallization from water or methanol.[7]
-
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-chloropyridazine-3-carboxylic Acid | C5H3ClN2O2 | CID 6415762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Sodium methoxide - Sciencemadness Wiki [sciencemadness.org]
- 7. CN101508676B - Synthesis process of 6-methoxy pyridazine-3- carboxylic acid - Google Patents [patents.google.com]
- 8. prepchem.com [prepchem.com]
- 9. quora.com [quora.com]
- 10. Buy 6-Methoxypyridazine-3-carboxylic acid | 56434-28-7 [smolecule.com]
- 11. 6-Methoxypyridazine-3-carboxylic acid CAS#: 56434-28-7 [amp.chemicalbook.com]
Technical Support Center: Synthesis of 6-oxo-1H-pyridazine-4-carboxylic acid
Welcome to the technical support center for the synthesis of 6-oxo-1H-pyridazine-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals aiming to scale up this important heterocyclic compound. Here, we move beyond simple protocols to address the nuanced challenges of synthesis, offering field-proven insights and troubleshooting strategies in a direct question-and-answer format.
Synthesis Overview & Core Reaction
6-oxo-1H-pyridazine-4-carboxylic acid is a valuable building block in medicinal chemistry.[1] The most common and scalable synthetic routes involve the cyclocondensation of a 1,4-dicarbonyl precursor with hydrazine or its derivatives.[2] A prevalent laboratory-scale method starts from diethyl 2-formylbutanedioate and hydrazine hydrate, though this route can suffer from low yields and difficult purifications due to the formation of pyrazole isomers.[3]
A more robust, scalable approach detailed in recent patent literature involves a multi-step synthesis starting from dimethyl 2-methylenebutanedioate, which offers better control and higher overall yields.[3] This guide will focus on troubleshooting the key transformations in such a modern synthetic pathway.
Caption: Key stages in a modern synthesis of 6-oxo-1H-pyridazine-4-carboxylic acid.
Troubleshooting Guide: Scaling Up Your Synthesis
This section addresses specific issues that may arise during the synthesis and scale-up process.
Q1: My initial cyclocondensation reaction to form the saturated pyridazinone ring is sluggish and gives a low yield. What are the critical parameters to investigate?
Answer: Low yields in the initial cyclization are a frequent challenge.[4] A systematic approach is crucial.
-
Purity of Starting Materials: Ensure the purity of your dicarbonyl compound and hydrazine hydrate. Hydrazine hydrate can degrade over time, and impurities in the ester can lead to unwanted side reactions. Use freshly opened or purified reagents.[4]
-
Solvent Choice: The choice of solvent significantly impacts reaction rate and yield. Protic solvents like ethanol or acetic acid are commonly used as they can facilitate the proton transfer steps involved in hydrazone formation and subsequent cyclization.[4]
-
Reaction Temperature: Temperature is a critical factor. While heating is necessary to drive the reaction, excessive temperatures can lead to decomposition or the formation of tars. Monitor your reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal temperature and reaction time. A temperature that is too low will result in an incomplete reaction.[4]
-
pH of the Medium: The pH can be critical for this type of condensation. An acidic medium can catalyze the dehydration step, but strongly acidic conditions may lead to unwanted side reactions or degradation. If using acetic acid as a solvent, it often provides the necessary acidic environment.[4]
-
Water Removal: The cyclization step generates water. On a larger scale, the accumulation of water can slow down the reaction or even reverse it. Using a Dean-Stark apparatus to azeotropically remove water can significantly drive the equilibrium toward the product and improve yields.[4]
Caption: Decision workflow for troubleshooting low cyclocondensation yields.
Q2: The oxidation/dehydrogenation step using bromine results in multiple byproducts and a dark-colored reaction mixture. How can I achieve a cleaner conversion?
Answer: The dehydrogenation step is critical for forming the aromatic pyridazinone ring and can be prone to side reactions if not controlled properly.
-
Temperature Control: This reaction is often exothermic. It is crucial to control the addition rate of bromine and maintain a low reaction temperature (e.g., 0-10 °C) to prevent over-bromination or other side reactions. A patent by Boehringer Ingelheim suggests keeping the temperature below 25 °C for optimal results.[3]
-
Stoichiometry of Bromine: Use a precise amount of bromine. An excess can lead to bromination of the aromatic ring. Typically, 2.0 to 2.5 equivalents of bromine are sufficient for the dehydrogenation.[3]
-
Alternative Reagents: If bromine proves problematic, consider alternative oxidation systems. A mixture of hydrogen peroxide and hydrobromic acid can generate bromine in situ, which may provide better control and a cleaner reaction profile.[3]
-
Reaction Monitoring: Closely monitor the reaction via TLC or HPLC. The disappearance of the starting material and the appearance of the desired product without the accumulation of intermediates or byproducts will indicate the ideal reaction time.
Q3: During the final hydrolysis (saponification) of the methyl ester, I'm getting incomplete conversion or decarboxylation of the product. What should I adjust?
Answer: The hydrolysis of the ester to the final carboxylic acid requires careful control of conditions to avoid product degradation.
-
Choice of Base/Acid: The reaction can be performed under basic (e.g., NaOH, KOH) or acidic (e.g., HCl, H2SO4) conditions. Basic hydrolysis is common. Use a sufficient excess of base (typically 1-10 equivalents) to ensure complete saponification.[3]
-
Temperature and Reaction Time: Refluxing is often necessary to drive the hydrolysis to completion.[3] However, prolonged heating, especially under harsh acidic or basic conditions, can potentially lead to decarboxylation. Monitor the reaction progress to avoid unnecessarily long reaction times.
-
Work-up Procedure: The work-up is critical for isolating the product. After hydrolysis, the reaction mixture should be cooled, and the product is typically precipitated by acidifying the solution with a strong acid like HCl to a pH where the carboxylic acid is no longer soluble. This step must be done carefully in an ice bath to control the exotherm and obtain a crystalline, easily filterable solid.
Q4: My final product, 6-oxo-1H-pyridazine-4-carboxylic acid, has poor solubility, making purification by recrystallization difficult. What are some effective purification strategies?
Answer: The limited solubility of the final product is a known challenge.
-
pH-Mediated Purification: One of the most effective strategies is to use its acidic and basic properties. You can dissolve the crude product in a dilute aqueous base (like sodium bicarbonate or sodium hydroxide) and filter off any insoluble, non-acidic impurities. Then, re-precipitate the pure product by carefully adding acid. This process can be repeated for higher purity.
-
Solvent Screening for Recrystallization: While challenging, recrystallization is possible with the right solvent system. High-boiling point polar aprotic solvents like DMF or DMSO, potentially with an anti-solvent like water or an ether, could be effective. However, this should be tested on a small scale first. The product is noted to be soluble in water and some organic solvents like ethanol.[5]
-
Trituration: If recrystallization is not feasible, washing (triturating) the crude solid with various solvents can be very effective. Start with water to remove inorganic salts, followed by a non-polar solvent like hexanes to remove greasy impurities, and finally a more polar solvent like ethyl acetate or diethyl ether to remove moderately polar byproducts.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the key safety precautions for this synthesis? | Hydrazine is highly toxic and a suspected carcinogen. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Bromine is highly corrosive and toxic. It should also be handled in a fume hood with gloves and safety goggles. The oxidation reaction can be exothermic and should be performed with care, especially on a larger scale. |
| How can I confirm the structure of my final product? | The structure should be confirmed using standard analytical techniques. For 6-oxo-1H-pyridazine-4-carboxylic acid, the expected 1H NMR spectrum in DMSO-d6 will show characteristic signals for the two vinyl protons and exchangeable protons for the N-H and COOH groups. A reported 1H NMR shows peaks around 14.0 (bs, 1H), 13.4 (bs, 1H), 8.13 (d, 1H), and 7.23 (d, 1H).[3] Mass spectrometry should confirm the molecular weight of 140.10 g/mol . |
| What are the most common side products to watch for? | The most common side product in the initial cyclization is the isomeric pyrazole, especially when starting from formylbutanedioate.[3] During the oxidation step, incomplete dehydrogenation can leave the dihydropyridazine intermediate, while over-oxidation can lead to ring-brominated species.[4] |
| Is this synthesis amenable to large-scale production? | Yes, the route starting from dimethyl 2-methylenebutanedioate is designed for scalability.[3] However, careful process control, especially regarding temperature management during the oxidation and proper engineering controls for handling hazardous reagents like hydrazine and bromine, is essential for safe and efficient scale-up. |
Detailed Protocols
These are generalized protocols based on literature and should be adapted and optimized for specific laboratory conditions.
Protocol 1: Synthesis of Methyl 6-oxo-1H-pyridazine-4-carboxylate (Intermediate C) [3]
-
Cool a solution of methyl 6-oxohexahydropyridazine-4-carboxylate (1 eq) in water to 0-5 °C in an ice bath.
-
Slowly add bromine (2.1 eq) dropwise, ensuring the internal temperature does not exceed 25 °C.
-
The suspension will form. Stir the mixture vigorously for 16 hours at room temperature.
-
Collect the precipitated solid product by suction filtration.
-
Wash the solid thoroughly with cold water.
-
Dry the product under reduced pressure to yield the methyl ester as a colorless solid.
Protocol 2: Synthesis of 6-oxo-1H-pyridazine-4-carboxylic acid (Final Product D) [3]
-
To a suspension of methyl 6-oxo-1H-pyridazine-4-carboxylate (1 eq) in water, add a solution of sodium hydroxide (2-3 eq) in water.
-
Heat the mixture to reflux and maintain for approximately 3-4 hours, or until TLC/LC-MS indicates complete consumption of the starting material.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully acidify the solution with concentrated HCl until the pH is ~1-2. A thick precipitate will form.
-
Stir the cold suspension for 30-60 minutes to ensure complete precipitation.
-
Collect the product by suction filtration, wash with cold water, and dry under vacuum at 50 °C.
References
Technical Support Center: Enhancing the Permeability of Imidazopyridazine-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazopyridazine-based inhibitors. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome permeability challenges in your experiments.
Introduction to Permeability in Drug Discovery
Permeability is a critical pharmacokinetic property that describes a drug's ability to pass through biological membranes to reach its target. For orally administered drugs, this primarily means crossing the intestinal epithelium. Poor permeability is a major reason for the failure of promising drug candidates. The imidazopyridazine scaffold, while a versatile and promising heterocyclic structure in medicinal chemistry, can present permeability challenges that require careful optimization.[1][2][3][4][5] This guide will walk you through understanding, assessing, and improving the permeability of your imidazopyridazine-based compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
My imidazopyridazine-based inhibitor shows high potency in enzymatic assays but has no cellular activity. Could permeability be the issue?
Answer:
Yes, a significant drop in activity when moving from a biochemical (enzymatic) to a cell-based assay is a classic indicator of poor membrane permeability. Your compound may be an excellent inhibitor of its target enzyme, but if it cannot cross the cell membrane to reach that target, it will not be effective in a cellular context.
Troubleshooting Steps:
-
Assess Physicochemical Properties: The first step is to evaluate the key physicochemical properties of your compound that influence permeability.[6][7][8] These include:
-
Lipophilicity (LogP/LogD): Measures how well the compound dissolves in fatty or non-polar environments. A LogP value that is too low (hydrophilic) can prevent the compound from entering the lipid bilayer of the cell membrane, while a value that is too high can cause the compound to get stuck in the membrane.
-
Polar Surface Area (PSA): This is the surface area of a molecule occupied by polar atoms. A high PSA is generally associated with poor permeability as it indicates a greater tendency to form hydrogen bonds with the aqueous environment, hindering its passage through the lipophilic cell membrane.
-
Molecular Weight (MW): Larger molecules generally have more difficulty passing through membranes.[8]
-
Hydrogen Bond Donors and Acceptors: A high number of hydrogen bond donors and acceptors can also negatively impact permeability.
-
-
In Silico Modeling: Utilize computational tools to predict permeability.[9][10][11][12] These models can provide an early indication of potential permeability issues based on the compound's structure.
-
Experimental Permeability Assays: If the physicochemical properties suggest a potential issue, the next step is to perform an in vitro permeability assay. The two most common are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 permeability assay.
How do I choose between a PAMPA and a Caco-2 assay to test the permeability of my imidazopyridazine compounds?
Answer:
The choice between PAMPA and Caco-2 assays depends on the stage of your research and the specific questions you are trying to answer.
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial membrane.[13][14][15][16][17] It is a good first-line screen for permeability because it is fast and inexpensive. PAMPA is ideal for ranking a large number of compounds in early-stage drug discovery.[13] However, it only assesses passive permeability and does not account for active transport or efflux mechanisms.[14][18]
-
Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, which are derived from human colorectal adenocarcinoma and differentiate to form a polarized monolayer that mimics the intestinal epithelium.[18][19][20][][22] This model is more biologically relevant than PAMPA as it can assess both passive diffusion and active transport processes, including efflux by transporters like P-glycoprotein (P-gp).[18][] A bidirectional Caco-2 assay, measuring transport from the apical (A) to basolateral (B) side and vice versa, can identify if your compound is a substrate for efflux pumps.[18]
Recommendation:
Start with a PAMPA assay to quickly screen and rank your imidazopyridazine analogs. For promising compounds or those where active transport is suspected, follow up with a Caco-2 assay for a more comprehensive and biologically relevant assessment.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general guideline for performing a PAMPA experiment.
Materials:
-
96-well filter plates (Donor plate)
-
96-well acceptor plates
-
Lecithin/dodecane solution (or other suitable lipid mixture)[17]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds and control compounds (high and low permeability)
-
Plate reader for quantification (e.g., UV-Vis spectrophotometer or LC-MS)
Procedure:
-
Prepare the Donor Plate: Carefully coat the filter membrane of each well in the donor plate with a small volume of the lecithin/dodecane solution and allow the solvent to evaporate.[14]
-
Prepare Solutions: Dissolve test and control compounds in PBS (often with a small percentage of a co-solvent like DMSO to aid solubility).[17]
-
Load the Acceptor Plate: Fill the wells of the acceptor plate with fresh PBS.
-
Load the Donor Plate: Add the compound solutions to the coated wells of the donor plate.
-
Assemble the "Sandwich": Place the donor plate on top of the acceptor plate, ensuring the bottom of the donor wells is in contact with the buffer in the acceptor wells.
-
Incubate: Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature.[16]
-
Quantify: After incubation, determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method.
Data Analysis:
Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-V_D * V_A / (A * t * (V_D + V_A))) * ln(1 - C_A(t) / C_eq)
Where:
-
V_D and V_A are the volumes of the donor and acceptor wells, respectively.
-
A is the surface area of the membrane.
-
t is the incubation time.
-
C_A(t) is the compound concentration in the acceptor well at time t.
-
C_eq is the equilibrium concentration.
My imidazopyridazine compound has low permeability in the PAMPA assay. What structural modifications can I make to improve it?
Answer:
Low permeability in a PAMPA assay indicates a problem with passive diffusion. To address this, you need to modify the physicochemical properties of your molecule.
Strategies for Structural Modification:
-
Reduce Polar Surface Area (PSA):
-
Masking Polar Groups: Introduce non-polar groups to shield hydrogen bond donors and acceptors. For example, methylating a hydroxyl or amine group can reduce PSA.
-
Intramolecular Hydrogen Bonding: Design the molecule to favor the formation of intramolecular hydrogen bonds, which can mask polar groups and reduce the effective PSA.
-
-
Optimize Lipophilicity (LogP/LogD):
-
Increase Lipophilicity: If your compound is too polar (low LogP), adding lipophilic groups like alkyl chains or aromatic rings can enhance its ability to partition into the membrane. However, be mindful of "Lipinski's Rule of Five," which suggests a LogP of less than 5 for optimal oral bioavailability.[23][24][25][26][27]
-
Decrease Lipophilicity: If your compound is too lipophilic (high LogP), it may get trapped in the membrane. In this case, introducing polar functional groups can help.
-
-
Reduce Molecular Weight (MW):
-
Simplify the Scaffold: If possible, remove non-essential parts of the molecule to reduce its size.
-
-
Prodrug Approach:
Decision-Making Workflow for Improving Passive Permeability
Caption: A decision tree for troubleshooting low passive permeability.
My compound has good PAMPA permeability but still shows poor results in the Caco-2 assay. What could be the reason?
Answer:
This discrepancy suggests that while your compound can passively diffuse across a lipid membrane, it is likely being actively removed from the Caco-2 cells by efflux pumps.[14][18] Efflux pumps are transport proteins that actively pump substrates out of cells, and they are a major mechanism of drug resistance.[30][31][32][33][34]
Troubleshooting Steps:
-
Perform a Bidirectional Caco-2 Assay: Measure the permeability in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions.
-
Calculate the Efflux Ratio (ER): The efflux ratio is calculated as ER = Papp(B→A) / Papp(A→B). An ER greater than 2 is a strong indication that your compound is a substrate for an efflux pump.[18]
-
Identify the Specific Efflux Pump: You can use known inhibitors of specific efflux pumps (e.g., verapamil for P-gp) in your Caco-2 assay. A decrease in the efflux ratio in the presence of an inhibitor can help identify the transporter responsible.
Strategies to Overcome Efflux:
-
Structural Modifications to Evade Recognition:
-
Reduce Hydrogen Bond Donors: Efflux pumps often recognize and bind to substrates through hydrogen bonds. Reducing the number of H-bond donors can decrease recognition.
-
Increase Rigidity: More rigid molecules may be poorer substrates for efflux pumps.
-
Modify Charge and Polarity: Subtle changes to the charge distribution and polarity of the molecule can disrupt its interaction with the efflux pump.
-
-
Co-administration with an Efflux Pump Inhibitor: While not a modification to your compound itself, in some therapeutic contexts, it may be feasible to co-administer your drug with an inhibitor of the relevant efflux pump.
Experimental Workflow for Investigating Efflux
Caption: Workflow for diagnosing and addressing active efflux.
Can poor aqueous solubility affect my permeability measurements?
Answer:
Absolutely. Poor aqueous solubility can lead to an underestimation of permeability.[35] For a compound to be absorbed, it must first be dissolved in the aqueous environment of the gastrointestinal tract.[36][37] In in vitro assays, if your compound precipitates out of the donor solution, its effective concentration at the membrane surface will be lower, leading to an artificially low measured permeability.
Troubleshooting Solubility Issues in Permeability Assays:
-
Use Co-solvents: A small percentage of a water-miscible organic solvent like DMSO can be used to keep the compound in solution. However, be aware that high concentrations of co-solvents can disrupt the integrity of the cell monolayer in Caco-2 assays.[15]
-
Modify the Formulation: For in vivo studies, formulation strategies such as using amorphous solid dispersions or lipid-based formulations can improve the solubility and absorption of poorly soluble compounds.
-
Structural Modifications to Improve Solubility:
-
Introduce Ionizable Groups: Adding acidic or basic functional groups can improve solubility at physiological pH.
-
Add Polar Groups: Incorporating polar functional groups can increase aqueous solubility.
-
Break Down Crystal Packing: Modifying the structure to disrupt crystal lattice formation can improve solubility.
-
Data Summary Table
The following table provides a hypothetical example of how to organize and interpret permeability data for a series of imidazopyridazine analogs.
| Compound | MW (Da) | LogP | PSA (Ų) | PAMPA Papp (10⁻⁶ cm/s) | Caco-2 Papp (A→B) (10⁻⁶ cm/s) | Caco-2 Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio |
| Parent | 480 | 4.2 | 110 | 5.5 | 1.2 | 8.4 | 7.0 |
| Analog 1 | 450 | 3.8 | 95 | 8.2 | 3.5 | 7.5 | 2.1 |
| Analog 2 | 495 | 4.5 | 115 | 4.8 | 0.8 | 9.2 | 11.5 |
| Analog 3 | 465 | 3.5 | 90 | 9.5 | 8.8 | 9.1 | 1.0 |
Interpretation:
-
The Parent compound has moderate passive permeability (PAMPA) but is a strong efflux substrate (ER = 7.0).
-
Analog 1 , with a lower MW and PSA, shows improved passive permeability and a reduced efflux ratio, making it a more promising candidate.
-
Analog 2 has poorer passive permeability and a higher efflux ratio, indicating that the modifications were detrimental.
-
Analog 3 shows excellent passive and Caco-2 permeability with no significant efflux, making it the most promising lead for further development.
Conclusion
Improving the permeability of imidazopyridazine-based inhibitors is a multi-faceted challenge that requires a systematic approach. By carefully analyzing the physicochemical properties of your compounds, utilizing a combination of in silico, in vitro, and cell-based assays, and making rational structural modifications, you can successfully optimize your compounds for better drug-like properties.
References
- 1. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the untapped pharmacological potential of imidazopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Imidazopyridazine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.co.za [journals.co.za]
- 8. What are the physicochemical properties affecting drug distribution? [synapse.patsnap.com]
- 9. In Silico Prediction of Permeability Coefficients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Silico Prediction of Permeability Coefficients | Springer Nature Experiments [experiments.springernature.com]
- 11. [2208.09484] In Silico Prediction of Blood-Brain Barrier Permeability of Chemical Compounds through Molecular Feature Modeling [arxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 15. PAMPA-096 | Parallel Artificial Membrane Permeability Assay (PAMPA) [clinisciences.com]
- 16. m.youtube.com [m.youtube.com]
- 17. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 18. Caco-2 Permeability | Evotec [evotec.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 22. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 23. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 24. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 25. Mastering Lipinski Rules for Effective Drug Development [bioaccessla.com]
- 26. taylorandfrancis.com [taylorandfrancis.com]
- 27. sygnaturediscovery.com [sygnaturediscovery.com]
- 28. [PDF] Strategies to Address Low Drug Solubility in Discovery and Development | Semantic Scholar [semanticscholar.org]
- 29. mdpi.com [mdpi.com]
- 30. New understanding of multi-drug efflux and permeation in antibiotic resistance, persistence and heteroresistance - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 32. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 34. academic.oup.com [academic.oup.com]
- 35. Challenges in Permeability Assessment for Oral Drug Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Drug solubility and permeability [pion-inc.com]
- 37. The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Rise of Imidazo[1,2-b]pyridazines: A Comparative Guide to their Kinase Inhibition Mechanisms
For decades, the imidazo[1,2-b]pyridazine scaffold has been a privileged structure in medicinal chemistry, leading to the development of potent therapeutic agents.[1][2] This guide provides an in-depth comparison of the mechanisms of action for various imidazo[1,2-b]pyridazine derivatives, with a primary focus on their roles as kinase inhibitors in oncology and inflammatory diseases. We will delve into the specific molecular interactions, comparative efficacy, and the experimental methodologies used to elucidate their functions.
The versatility of the imidazo[1,2-b]pyridazine core allows for substitutions at multiple positions, enabling the fine-tuning of inhibitory activity and selectivity against a range of protein kinases.[1][2] This has led to the discovery of compounds targeting key players in cancer progression and immune responses, such as Anaplastic Lymphoma Kinase (ALK), Janus Kinase 2 (JAK2), and PIM kinases.[3][4][5]
Targeting Oncogenic Kinases: A Comparative Analysis
Imidazo[1,2-b]pyridazine derivatives have emerged as powerful inhibitors of several kinases implicated in cancer. Their mechanism often involves competitive binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting signaling pathways crucial for tumor cell proliferation and survival.
Anaplastic Lymphoma Kinase (ALK) Inhibition
Mutations and rearrangements of the ALK gene are drivers in various cancers, most notably non-small cell lung cancer (NSCLC).[3][6] Imidazo[1,2-b]pyridazine-based ALK inhibitors have shown significant promise, particularly in overcoming resistance to first and second-generation inhibitors.[3][6]
A notable example is the development of macrocyclic imidazo[1,2-b]pyridazine derivatives. One such compound, referred to as O-10, has demonstrated superior inhibitory activity against both wild-type ALK and clinically relevant resistant mutants, including the challenging G1202R mutation, when compared to the first-generation inhibitor Crizotinib.[3][6]
| Compound | Target | IC50 (nM) | Cell Line | GI50 (nM) |
| O-10 | ALKWT | 2.6 | Karpas299 (ALK+) | 38 |
| ALKG1202R | 6.4 | BaF3-EML4-ALKG1202R | 52 | |
| ALKL1196M/G1202R | 23 | BaF3-EML4-ALKL1196M/G1202R | 64 | |
| Crizotinib | ALKWT | - | - | - |
| Repotrectinib | ALKWT | - | Karpas299 (ALK+) | 40 |
| ALKG1202R | - | BaF3-EML4-ALKG1202R | 164 | |
| ALKL1196M/G1202R | - | BaF3-EML4-ALKL1196M/G1202R | 208 |
Table 1: Comparative inhibitory activities of imidazo[1,2-b]pyridazine derivative O-10, Crizotinib, and Repotrectinib against wild-type and mutant ALK.[6]
The data clearly indicates that O-10 possesses potent enzymatic inhibitory activity and effectively reduces the growth of ALK-positive cancer cell lines, including those with mutations that confer resistance to other inhibitors.[6]
Caption: Inhibition of the ALK signaling pathway by imidazo[1,2-b]pyridazine derivatives.
FMS-like Tyrosine Kinase 3 (FLT3) Inhibition
Internal tandem duplication (ITD) mutations in FLT3 are common in acute myeloid leukemia (AML) and are associated with a poor prognosis. Imidazo[1,2-b]pyridazine derivatives have been identified as potent inhibitors of FLT3-ITD.[7] For instance, compound 34f from a studied series demonstrated nanomolar inhibitory activity against both recombinant FLT3-ITD and the resistance-conferring D835Y mutant.[7] This activity translated to potent anti-proliferative effects in FLT3-ITD-positive AML cell lines.[7]
| Compound | Target | IC50 (nM) | Cell Line | GI50 (nM) |
| 34f | FLT3-ITD | 4 | MV4-11 (FLT3-ITD+) | 7 |
| FLT3-D835Y | 1 | MOLM-13 (FLT3-ITD+) | 9 | |
| MOLM-13 (FLT3-ITD-D835Y) | 4 |
Table 2: Inhibitory and anti-proliferative activities of imidazo[1,2-b]pyridazine derivative 34f against FLT3.[7]
Modulating Inflammatory Pathways: TYK2 Inhibition
Beyond oncology, imidazo[1,2-b]pyridazines are being explored for their anti-inflammatory properties through the inhibition of Janus kinases (JAKs). Tyrosine kinase 2 (TYK2), a member of the JAK family, plays a crucial role in the signaling of pro-inflammatory cytokines like IL-12, IL-23, and type 1 interferons.[8]
Derivatives of imidazo[1,2-b]pyridazine have been developed as potent and selective allosteric inhibitors of TYK2.[8][9][10] These compounds bind to the pseudokinase (JH2) domain of TYK2, leading to the suppression of cytokine-mediated activation of the catalytic (JH1) domain.[8] This allosteric mechanism of action offers a potential advantage in terms of selectivity over other JAK family members.
Structure-activity relationship (SAR) studies have led to the identification of highly potent and selective TYK2 JH2 inhibitors, such as compound 6 , which demonstrated efficacy in a rat adjuvant arthritis model.[9][10]
Caption: Allosteric inhibition of the TYK2 signaling pathway by imidazo[1,2-b]pyridazine derivatives.
Other Kinase Targets
The imidazo[1,2-b]pyridazine scaffold has also been shown to be effective against other kinases, including:
-
PIM Kinases: These serine/threonine kinases are implicated in hematopoietic malignancies. Imidazo[1,2-b]pyridazines have been identified as potent PIM kinase inhibitors that are ATP competitive but not ATP mimetic, leading to enhanced selectivity.[5]
-
DYRKs and CLKs: Several 3,6-disubstituted imidazo[1,2-b]pyridazine derivatives have shown selective inhibition of Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs) with IC50 values in the nanomolar range.[11]
Experimental Methodologies for Elucidating Mechanism of Action
A variety of experimental techniques are employed to characterize the mechanism of action of imidazo[1,2-b]pyridazine derivatives.
Kinase Inhibition Assays
These assays are fundamental to determining the potency and selectivity of an inhibitor.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: This homogeneous assay format is widely used to study kinase-inhibitor binding.[12][13][14][15][16] It relies on the transfer of energy from a donor fluorophore (e.g., terbium) on the kinase to an acceptor fluorophore on a tracer that binds to the ATP pocket.[13][14] An inhibitor competes with the tracer, leading to a decrease in the FRET signal.[13]
Caption: Principle of a competitive TR-FRET kinase inhibition assay.
Cell-Based Assays
These assays assess the effect of the inhibitor on cellular processes.
-
MTT Assay: This colorimetric assay is used to measure cell viability and proliferation.[17][18][19][20][21] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, and the amount of formazan is proportional to the number of viable cells.[17][18]
MTT Assay Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 1,000 to 100,000 cells/well) and incubate to allow for cell attachment.[19]
-
Compound Treatment: Add serial dilutions of the imidazo[1,2-b]pyridazine derivative to the wells and incubate for a specified period (e.g., 24-72 hours).[17][21]
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.[17][19][20]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[17][20]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[17][18]
Target Engagement and Downstream Signaling Analysis
-
Western Blotting: This technique is crucial for confirming that the inhibitor engages its target in cells and affects downstream signaling.[22][23][24][25] By using phospho-specific antibodies, one can detect changes in the phosphorylation status of the target kinase and its substrates.[22] A decrease in the phosphorylation of a downstream protein upon treatment with the inhibitor provides strong evidence for its mechanism of action.[5]
Western Blot Protocol for Phosphorylated Proteins:
-
Cell Lysis: Lyse treated and untreated cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.[25]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[22][25]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest.[23]
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.[23][25]
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[25]
Conclusion
The imidazo[1,2-b]pyridazine scaffold has proven to be a highly versatile and fruitful starting point for the development of potent and selective kinase inhibitors. The ability to modify the core structure at multiple positions has allowed for the targeting of a diverse range of kinases implicated in cancer and inflammatory diseases. The comparative analysis presented here highlights the significant potential of this chemical class, with newer derivatives demonstrating superiority over existing therapies, particularly in the context of acquired drug resistance. The continued exploration of imidazo[1,2-b]pyridazines, guided by a deep understanding of their mechanism of action as elucidated by the experimental techniques described, holds great promise for the future of targeted therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Discovery of imidazo[1,2-b]pyridazine macrocyclic derivatives as novel ALK inhibitors capable of combating multiple resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Imidazo[1,2- b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and Implementation of a Miniaturized High-Throughput Time-Resolved Fluorescence Energy Transfer Assay to Identify Small Molecule Inhibitors of Polo-Like Kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. atcc.org [atcc.org]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. texaschildrens.org [texaschildrens.org]
- 22. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 25. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
A Comparative Guide to Pyridazinone and Quinolizinone p38 MAPK Inhibitors: A Deep Dive into Efficacy and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the p38 mitogen-activated protein kinase (MAPK) has remained a tantalizing target for therapeutic intervention in a host of inflammatory diseases. Its central role in orchestrating the production of pro-inflammatory cytokines has driven extensive research into small molecule inhibitors.[1][2] Among the numerous scaffolds explored, pyridazinone and quinolizinone cores have emerged as promising platforms for the development of potent and selective p38 inhibitors. This guide provides an in-depth, objective comparison of the efficacy of these two classes of inhibitors, supported by available experimental data, to aid researchers in navigating this complex field.
The p38 MAPK Signaling Pathway: A Nodal Point in Inflammation
The p38 MAPK signaling cascade is a critical intracellular pathway activated by a variety of extracellular stimuli, including inflammatory cytokines and environmental stress.[1] Activation of p38 MAPK leads to the phosphorylation of downstream substrates, ultimately resulting in the increased expression of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[1] Consequently, inhibition of p38 MAPK presents a compelling strategy for the amelioration of inflammatory conditions.
Caption: The p38 MAPK signaling cascade and the point of intervention for inhibitors.
Chemical Scaffolds: Pyridazinone vs. Quinolizinone
The pyridazinone and quinolizinone cores, while both heterocyclic structures, present distinct chemical features that influence their interaction with the ATP-binding pocket of p38 MAPK.
Pyridazinone Core: This scaffold is characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms and a ketone group. Trisubstituted pyridazines have been synthesized and evaluated as in vitro inhibitors of p38 MAPK, with the most active isomers possessing an aryl group alpha and a heteroaryl group beta relative to the nitrogen atom in the 2-position of the central pyridazine.
Quinolizinone Core: The quinolizinone scaffold is a fused bicyclic system composed of a quinolizine ring with a ketone group. The development of potent p38α MAP kinase inhibitors containing a 2H-quinolizin-2-one platform has been described, with efforts to optimize this series to address off-target activities and improve pharmacokinetic properties.
Comparative Efficacy: An Analysis of Preclinical Data
In Vitro Efficacy
The in vitro potency of p38 inhibitors is typically assessed through biochemical assays measuring the inhibition of the kinase's enzymatic activity and cellular assays evaluating the downstream effects, such as the reduction of cytokine production.
| Inhibitor Class | Representative Compound(s) | p38α IC50 (nM) | Cellular Assay (e.g., LPS-induced TNF-α release) | Reference |
| Pyridazinone | Trisubstituted Pyridazines | 1 - 20 | Not specified in the abstract | |
| Pyridazinone | 5-substituted-N-aryl Pyridazinones | Weaker than corresponding pyridinones | Not specified in the abstract | |
| Quinolizinone | 2H-quinolizin-2-one derivatives | Potent (specific values not in abstract) | Not specified in the abstract |
Note: IC50 values are highly dependent on assay conditions. This table is for illustrative purposes and direct comparison should be made with caution.
One study that compared a series of 5-substituted-N-aryl pyridazinone-based p38α inhibitors to a similar N-aryl pyridinone series found that the pyridazinones generally exhibited weaker interaction with the p38 enzyme and, consequently, weaker binding. While not a direct comparison to quinolizinones, this suggests that the pyridazinone scaffold may have inherent limitations in achieving the same level of potency as other heterocyclic systems.
In Vivo Efficacy
The ultimate test of an inhibitor's efficacy lies in its performance in preclinical animal models of inflammatory diseases.
| Inhibitor Class | Representative Compound(s) | Animal Model | Key Findings | Reference |
| Pyridazinone | Not specified | Not specified | Not specified in the abstract | |
| Quinolizinone | 2H-quinolizin-2-one derivatives | Not specified | Evolution of the series to solve pharmacokinetic issues is discussed |
Selectivity and Off-Target Effects
A critical aspect of any kinase inhibitor is its selectivity profile. Off-target inhibition can lead to undesirable side effects and toxicity. The development of the 2H-quinolizin-2-one series of p38 inhibitors explicitly involved efforts to solve off-target activity, indicating a focus on improving the selectivity of this scaffold.
Experimental Protocols
To facilitate the independent evaluation of p38 inhibitors, this section provides standardized, step-by-step methodologies for key in vitro assays.
Biochemical p38α Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified p38α kinase.
Principle: A peptide substrate is incubated with recombinant p38α kinase and ATP. The inhibitor's potency is determined by quantifying the reduction in substrate phosphorylation.
Methodology:
-
Prepare Reagents:
-
p38α kinase (recombinant, active)
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl2, 1 mM DTT)
-
Peptide substrate (e.g., Myelin Basic Protein or a specific peptide substrate)
-
ATP (at a concentration close to the Km for p38α)
-
Test compounds (serially diluted in DMSO)
-
-
Assay Procedure:
-
Add kinase buffer, p38α kinase, and the test compound to a 96-well plate.
-
Incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the kinase reaction by adding the peptide substrate and ATP.
-
Incubate for a specific duration (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Quantify the phosphorylated substrate using a suitable method, such as:
-
Radiometric assay: Using [γ-32P]ATP and measuring radioactivity incorporated into the substrate.
-
Luminescence-based assay: Using an ADP-Glo™ Kinase Assay (Promega) to measure ADP production.
-
Fluorescence-based assay: Using a phospho-specific antibody in an ELISA or HTRF® format.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow for a biochemical p38 kinase inhibition assay.
Cellular Assay: Inhibition of LPS-Induced TNF-α Production
This assay assesses the ability of a compound to inhibit p38 MAPK signaling in a cellular context, leading to a reduction in the production of the pro-inflammatory cytokine TNF-α.
Principle: Immune cells (e.g., peripheral blood mononuclear cells or a monocytic cell line) are stimulated with lipopolysaccharide (LPS) in the presence of the test compound. The amount of TNF-α released into the cell culture supernatant is then measured.
Methodology:
-
Cell Culture:
-
Culture human peripheral blood mononuclear cells (PBMCs) or a suitable monocytic cell line (e.g., THP-1) in appropriate media.
-
-
Compound Treatment:
-
Seed the cells in a 96-well plate.
-
Pre-treat the cells with serially diluted test compounds for a specific duration (e.g., 1 hour).
-
-
Stimulation:
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production.
-
Include a non-stimulated control and a vehicle (DMSO) control.
-
-
Incubation:
-
Incubate the plate for a defined period (e.g., 4-6 hours) at 37°C in a CO2 incubator.
-
-
Supernatant Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatant.
-
-
TNF-α Quantification:
-
Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of TNF-α production for each compound concentration relative to the LPS-stimulated vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Conclusion and Future Perspectives
Both pyridazinone and quinolizinone scaffolds have demonstrated potential as platforms for the development of p38 MAPK inhibitors. The available data, though not directly comparative, suggests that achieving high potency with the pyridazinone core may present challenges. Conversely, the documented efforts to optimize the quinolizinone series for improved selectivity and pharmacokinetic properties highlight a dedicated path towards developing clinically viable candidates from this class.
The historical challenges in translating the preclinical efficacy of p38 inhibitors into clinical success underscore the need for a nuanced approach. Future research should focus on:
-
Isoform Selectivity: A deeper understanding of the roles of different p38 isoforms (α, β, γ, and δ) and the development of isoform-selective inhibitors may lead to improved therapeutic windows.
-
Pharmacokinetic and Pharmacodynamic Optimization: Continued efforts to enhance the drug-like properties of these inhibitors will be crucial for their clinical translation.
By addressing these key areas, the scientific community can continue to harness the therapeutic potential of p38 MAPK inhibition for the treatment of a wide range of inflammatory diseases.
References
A Researcher's Guide to the Validation of 6-(1H-imidazol-1-yl)pyridazine-3-carboxylic Acid as a Novel Kinase Inhibitor Scaffold
This guide provides a comprehensive framework for the experimental validation of 6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid as a potential kinase inhibitor scaffold. For researchers in drug discovery, the identification of novel, tractable scaffolds is a critical starting point for developing selective and potent therapeutics.[1] Kinase inhibitors have become a cornerstone of modern medicine, particularly in oncology, and the exploration of new chemical matter is essential for overcoming challenges like acquired resistance and off-target toxicity.[2]
This document outlines a systematic, multi-phase approach to characterize the chosen scaffold, benchmark it against established alternatives, and interpret the resulting data. The methodologies described herein are designed to be self-validating, providing researchers with a robust pathway from initial biochemical screening to cell-based functional validation.
The Scaffold in Focus: this compound
The selection of a starting scaffold is a pivotal decision in drug discovery. The ideal scaffold should possess favorable physicochemical properties, be synthetically tractable, and contain key structural motifs capable of interacting with the target class. The this compound scaffold presents several features that merit investigation for kinase inhibition:
-
Heterocyclic Core: The pyridazine and imidazole rings are common moieties in known kinase inhibitors, often participating in crucial hydrogen bond interactions with the kinase hinge region.[3]
-
Hydrogen Bond Donors/Acceptors: The nitrogen atoms within the bicyclic system provide opportunities for precise interactions within the ATP-binding pocket.
-
Vectors for Optimization: The carboxylic acid group and positions on the imidazole ring offer clear synthetic handles for modification to improve potency, selectivity, and pharmacokinetic properties.
While this specific molecule has been identified as an intermediate in the synthesis of STING agonists, its potential as a kinase inhibitor remains underexplored, making it a novel candidate for investigation.[4] Our objective is to determine if this scaffold can be repurposed and validated for a new therapeutic target class.
Comparative Scaffolds for Benchmarking
To objectively evaluate the potential of our target scaffold, its performance must be benchmarked against well-characterized kinase inhibitor scaffolds. For this guide, we will compare it against two established cores:
| Scaffold Name | Representative Approved Drug | Core Structure | Key Features |
| Aminopyrimidine | Imatinib, Erlotinib | Pyrimidine with an aniline substituent | A highly validated scaffold known to form key hydrogen bonds with the kinase hinge. It is a privileged scaffold in kinase drug discovery.[5] |
| Imidazo[1,2-b]pyridazine | Ponatinib (structurally related) | Fused imidazopyridazine ring system | A rigid, bicyclic scaffold that can occupy the ATP binding site with high affinity. Derivatives have shown potent, selective kinase inhibition.[6][7] |
These comparators provide a robust baseline for potency and selectivity, representing both a highly successful "gold standard" (aminopyrimidine) and a more structurally related bicyclic system (imidazo[1,2-b]pyridazine).
Experimental Validation Workflow
The validation process is structured in a two-phase approach: initial biochemical characterization followed by validation in a more physiologically relevant cellular context. This tiered approach ensures that resources are focused on compounds that demonstrate promise in preliminary, high-throughput assays before advancing to more complex, lower-throughput models.[8]
Caption: High-level workflow for kinase inhibitor scaffold validation.
Phase 1: Biochemical Characterization
The primary goal of this phase is to determine the intrinsic inhibitory activity and selectivity of the scaffold against purified kinase enzymes.
Protocol 1: Broad Kinome Panel Screening
-
Rationale: A broad screen against a diverse panel of kinases is the most efficient method to identify initial hits and assess selectivity early in the process.[9] Radiometric assays remain a gold standard for their direct measurement of catalytic activity.[10]
-
Methodology:
-
Assay Plate Preparation: Prepare a panel of 200-400 recombinant human kinases in appropriate assay buffers.
-
Compound Addition: Add this compound and comparator scaffolds to the assay plates at a final concentration of 1 µM. Include DMSO as a negative control and a known broad-spectrum inhibitor (e.g., Staurosporine) as a positive control.
-
Reaction Initiation: Start the kinase reaction by adding a mixture of the specific peptide substrate and [γ-³³P]-ATP. The ATP concentration should be at or near the Km for each individual kinase to ensure assay sensitivity to competitive inhibitors.[10][11]
-
Incubation: Incubate the reaction plates at 30°C for a predetermined time (e.g., 60-120 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination & Detection: Stop the reaction and capture the phosphorylated substrate on a filter membrane.
-
Quantification: Wash the membranes to remove unincorporated [γ-³³P]-ATP and quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each kinase relative to the DMSO control.
-
Protocol 2: IC₅₀ Determination
-
Rationale: For kinases showing significant inhibition (>50%) in the primary screen, a dose-response experiment is performed to quantify the potency of the inhibitor. The half-maximal inhibitory concentration (IC₅₀) is a standard metric for this purpose.
-
Methodology:
-
Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the test compounds, typically starting from 10 µM.
-
Assay Performance: Perform the kinase activity assay as described in Protocol 1, using the range of inhibitor concentrations for each identified "hit" kinase.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Phase 2: Cellular Activity Validation
Biochemical activity does not always translate to cellular efficacy due to factors like cell permeability and competition with high intracellular ATP concentrations.[8] Therefore, cell-based assays are a critical validation step.[12]
Caption: Example signaling pathway for cellular assay design.
Protocol 3: Cellular Target Engagement Assay (NanoBRET™)
-
Rationale: Before measuring downstream effects, it is crucial to confirm that the compound can enter the cell and bind to its intended target. The NanoBRET™ assay provides a quantitative measure of target engagement in live cells.[13]
-
Methodology:
-
Cell Line Engineering: Transfect a suitable human cell line (e.g., HEK293) with a plasmid encoding the target kinase fused to a NanoLuc® luciferase.
-
Cell Plating: Plate the engineered cells in 96-well or 384-well assay plates.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound.
-
Tracer Addition: Add the NanoBRET™ fluorescent tracer, which is designed to bind to the ATP pocket of the kinase.
-
Detection: Measure both the donor (luciferase) and acceptor (tracer) emission signals.
-
Data Analysis: Calculate the BRET ratio. A decrease in the BRET signal indicates that the test compound is displacing the fluorescent tracer from the target kinase, confirming intracellular binding. Determine the EC₅₀ for target engagement.
-
Protocol 4: Downstream Phosphorylation Assay
-
Rationale: A functional confirmation of kinase inhibition involves measuring the phosphorylation status of a known downstream substrate.[14] This links target engagement to a direct modulation of the signaling pathway.
-
Methodology:
-
Cell Treatment: Treat a relevant cell line (expressing the target kinase) with serially diluted concentrations of the inhibitor for a defined period (e.g., 2 hours).
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the total protein concentration in each lysate to ensure equal loading.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific to the phosphorylated form of the target's substrate (e.g., p-ERK). Re-probe with an antibody for the total substrate as a loading control.
-
Detection & Analysis: Use a chemiluminescent or fluorescent secondary antibody to detect the protein bands. Quantify the band intensity and normalize the phospho-protein signal to the total protein signal. Plot the normalized signal against inhibitor concentration to determine the cellular IC₅₀ for pathway inhibition.
-
Data Summary and Interpretation
The data gathered should be compiled into clear, comparative tables to facilitate analysis.
Table 1: Hypothetical Biochemical Profiling Data
| Scaffold | Target Kinase | IC₅₀ (nM) | Selectivity Score (S₁₀)¹ |
| This compound | RAF Kinase | 85 | 0.08 |
| Aminopyrimidine Comparator | RAF Kinase | 50 | 0.15 |
| Imidazo[1,2-b]pyridazine Comparator | RAF Kinase | 25 | 0.05 |
| ¹Selectivity Score (S₁₀) is the fraction of kinases inhibited by >90% at 1 µM. A lower score indicates higher selectivity. |
Table 2: Hypothetical Cellular Validation Data
| Scaffold | Target Engagement EC₅₀ (nM) (NanoBRET™) | Pathway Inhibition IC₅₀ (nM) (p-ERK Western Blot) | Cell Proliferation IC₅₀ (nM) (Ba/F3 Assay) |
| This compound | 250 | 400 | 550 |
| Aminopyrimidine Comparator | 150 | 200 | 220 |
| Imidazo[1,2-b]pyridazine Comparator | 80 | 110 | 130 |
Interpretation:
In this hypothetical scenario, the novel scaffold demonstrates on-target activity, albeit with lower potency than the established comparators. The biochemical IC₅₀ of 85 nM is a promising starting point. The shift in potency between the biochemical and cellular assays (85 nM vs. 400 nM) is expected and provides a "biochemical-to-cellular" drop-off factor, which can be a key parameter for optimization. The selectivity score (S₁₀ = 0.08) suggests a reasonably selective profile compared to the imidazo[1,2-b]pyridazine but less so than the aminopyrimidine. This complete data set provides a clear, multi-parameter assessment of the scaffold's potential and directs future medicinal chemistry efforts toward improving cellular potency while maintaining or enhancing selectivity.
Conclusion
The validation of a novel kinase inhibitor scaffold is a rigorous, evidence-based process. This guide details a systematic workflow for characterizing this compound, a scaffold with intriguing but unproven potential in kinase inhibition. By employing a phased approach of biochemical screening, IC₅₀ determination, and subsequent cell-based validation of target engagement and function, researchers can build a comprehensive data package. The objective comparison of this data against established scaffolds provides the necessary context to make an informed decision on whether to advance the scaffold into a full-fledged lead optimization program. This structured methodology ensures scientific integrity and provides a clear path for the discovery of next-generation kinase inhibitors.
References
- 1. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scaffold-based design of kinase inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reactionbiology.com [reactionbiology.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 11. domainex.co.uk [domainex.co.uk]
- 12. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
The Pyridazinone Scaffold: A Privileged Core in Modern Drug Discovery - A Comparative Guide to 6-Substituted Derivatives
For researchers, medicinal chemists, and professionals in drug development, the quest for novel molecular scaffolds that offer a blend of synthetic accessibility, diverse biological activity, and favorable pharmacokinetic profiles is perpetual. Among the myriad of heterocyclic systems, the pyridazin-3(2H)-one nucleus has emerged as a "wonder nucleus," demonstrating a remarkable breadth of pharmacological activities. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 6-substituted pyridazinone derivatives, offering field-proven insights into their design and evaluation as potent therapeutic agents. We will explore their utility as cardiotonic, antihypertensive, and anticancer agents, benchmarked against established alternatives, and provide the experimental context necessary for informed drug discovery campaigns.
The Enduring Appeal of the Pyridazinone Core
The pyridazinone ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a versatile scaffold. Its chemical tractability allows for facile derivatization at multiple positions, enabling fine-tuning of its physicochemical and pharmacological properties. The presence of the lactam functionality and the ability to introduce diverse substituents at the 6-position are key to its broad biological activity, which spans from cardiovascular to oncological and anti-inflammatory applications.[1][2] This guide will focus on the critical role of the 6-substituent in dictating the therapeutic potential of this remarkable scaffold.
Cardiotonic Activity: A Challenge to Conventional Inotropes
The management of heart failure often involves the use of positive inotropic agents to enhance cardiac contractility. While traditional glycosides like digoxin have been mainstays, their narrow therapeutic index necessitates the search for safer alternatives. Pyridazinone derivatives have emerged as a promising class of non-glycosidic cardiotonic agents.
Mechanism of Action and the Bipyridine Benchmark
Many cardiotonic pyridazinones, much like the bipyridine agents amrinone and milrinone, exert their effects through the selective inhibition of phosphodiesterase III (PDE-III).[3] This enzyme is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). Its inhibition leads to increased intracellular cAMP levels, which in turn enhances calcium influx and promotes myocardial contractility.[4]
dot
Mechanism of action of cardiotonic pyridazinones.
Structure-Activity Relationship of 6-Substituted Pyridazinones as Cardiotonic Agents
The nature of the substituent at the 6-position of the pyridazinone ring is a critical determinant of cardiotonic activity. Early investigations revealed that a 6-phenyl group was a favorable starting point. Further exploration by introducing substituents on this phenyl ring led to the discovery of highly potent compounds. A key breakthrough was the introduction of a 4-(1H-imidazol-1-yl)phenyl group at the 6-position, which led to the development of compounds like CI-914 and its 5-methyl analog, CI-930.[3]
| Compound | 6-Substituent | 5-Substituent | Relative Potency (vs. Amrinone) | Reference |
| Amrinone | 5-amino-3-pyridyl | H | 1 | [5] |
| Milrinone | 5-cyano-2-methyl-3-pyridyl | H | >20 | [5] |
| CI-914 | 4-(1H-imidazol-1-yl)phenyl | H | More potent than Amrinone | [3] |
| CI-930 | 4-(1H-imidazol-1-yl)phenyl | CH₃ | More potent than Milrinone | [3] |
| Compound 25a | 1-methyl-2-phenyl-1H-imidazol-4-yl | H | Potent inotrope | [6] |
| Compound 28a | 1-methyl-2-phenyl-1H-imidazol-4-yl | H (unsaturated ring) | Potent inotrope | [6] |
Key SAR Insights:
-
Aromatic/Heteroaromatic 6-Substituent: An aryl or heteroaryl group at the 6-position is generally required for significant cardiotonic activity.
-
Imidazole Moiety: The presence of an imidazole ring on the 6-phenyl substituent, as seen in CI-914 and CI-930, dramatically enhances potency.[3]
-
Substitution at the 5-Position: Introduction of a small alkyl group, such as a methyl group at the 5-position of the pyridazinone ring, can further increase potency, as exemplified by the comparison between CI-914 and the more potent CI-930.[3]
-
Regioisomers: The point of attachment on the imidazole ring is crucial. For instance, 6-(1H-imidazol-4-yl) derivatives are potent, while the corresponding 6-(1H-imidazol-5-yl) regioisomers are significantly less active.[6]
Experimental Protocol: Langendorff Isolated Heart Perfusion
To assess the cardiotonic activity of novel 6-substituted pyridazinones, the Langendorff isolated heart perfusion model is a robust and widely accepted ex vivo method.[7] This preparation allows for the evaluation of cardiac contractile function in the absence of systemic neuronal and hormonal influences.
dot
References
- 1. The cardiotonic bipyridine AWD 122-60 inhibits adenosine triphosphate-sensitive potassium channels of mouse skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sarpublication.com [sarpublication.com]
- 3. Cardiotonic agents. 2. Synthesis and structure-activity relationships of 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones: a new class of positive inotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of bipyridine phosphodiesterase III inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bipyridine cardiotonics: the three-dimensional structures of amrinone and milrinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiotonic agents. 3. Synthesis and biological activity of novel 6-(substituted 1H-imidazol-4(5)-yl)-3(2H)-pyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative Analysis Suggests ACE Inhibitors Equivalent to ARBs in Patients Without Heart Failure | tctmd.com [tctmd.com]
A Researcher's Guide to Confirming the Binding Mode of Imidazopyridazine Ligands to the Tyk2 JH2 Domain
This guide provides an in-depth, experience-driven comparison of the essential experimental methodologies required to definitively confirm the binding mode of imidazopyridazine ligands to the pseudokinase (JH2) domain of Tyrosine Kinase 2 (Tyk2). As researchers and drug development professionals, our goal extends beyond simple affinity measurements; we seek a comprehensive, multi-faceted understanding of the protein-ligand interaction at the atomic, thermodynamic, and cellular levels. This guide eschews a rigid template in favor of a logical, narrative workflow that mirrors the scientific process of hit validation and lead optimization, explaining not just how to perform these experiments, but why each step is critical for building a robust, self-validating case for a specific binding mode.
The Scientific Imperative: Why Tyk2 JH2 and Allosteric Inhibition?
Tyrosine Kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family, which is instrumental in mediating signaling for crucial pro-inflammatory cytokines like IL-12, IL-23, and Type I interferons.[1][2] Consequently, Tyk2 is a high-value therapeutic target for a range of autoimmune and inflammatory diseases.[3]
A key architectural feature of JAKs is the presence of two tandem kinase domains: a catalytically active kinase domain (JH1) and a regulatory pseudokinase domain (JH2).[4][5] While the JH2 domain is catalytically inactive, it plays a critical autoinhibitory role by regulating the function of the JH1 domain.[6][7][8] Targeting the highly conserved ATP-binding site of the JH1 domain often leads to challenges in achieving selectivity across the JAK family.[9] The JH2 domain, however, presents a structurally distinct pocket, offering a unique opportunity for developing highly selective, allosteric inhibitors.[1][10]
Imidazo[1,2-b]pyridazine derivatives have emerged as a promising chemical scaffold for such inhibitors.[1][3][11][12] These ligands are designed to bind to the ATP-binding site of the JH2 domain, stabilizing an inactive conformation of Tyk2 and thereby preventing the receptor-mediated activation of the JH1 domain.[1][6][8] This guide outlines the critical experiments to confirm this proposed mechanism.
The Confirmation Workflow: An Integrated Approach
Caption: Integrated workflow for confirming ligand binding mode.
Phase 1: Does It Bind? Quantitative Biophysical Confirmation
Before investing in complex structural studies, the first critical question is: does our imidazopyridazine ligand bind directly to the Tyk2 JH2 domain, and with what affinity? Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are the workhorses for this initial validation.
A. Surface Plasmon Resonance (SPR)
Causality: SPR is chosen for its real-time, label-free detection of binding events, providing not only the binding affinity (KD) but also the kinetic parameters of association (kon) and dissociation (koff).[13][14] This kinetic profile is invaluable for lead optimization, as a longer residence time (slower koff) can often translate to more durable pharmacological effects.
Experimental Protocol: SPR Kinetic Analysis
-
Immobilization: Covalently immobilize recombinant human Tyk2 JH2 protein onto a sensor chip (e.g., a CM5 chip via amine coupling). The goal is to achieve an appropriate density to detect ligand binding without mass transport limitations.[15]
-
Analyte Preparation: Prepare a dilution series of the imidazopyridazine compound in a suitable running buffer (e.g., HBS-EP+ with 1-5% DMSO). Include a zero-concentration sample for double referencing.
-
Interaction Analysis: Inject the compound dilutions over the immobilized Tyk2 JH2 surface. Monitor the binding response (measured in Resonance Units, RU) in real-time. Follow with a dissociation phase where only running buffer flows over the chip.[14][16]
-
Regeneration: If necessary, inject a regeneration solution (e.g., a brief pulse of low pH glycine) to remove bound analyte and prepare the surface for the next injection.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to extract kon, koff, and calculate the equilibrium dissociation constant (KD).[17]
B. Isothermal Titration Calorimetry (ITC)
Causality: ITC provides a complete thermodynamic signature of the binding event in a single experiment.[18] It directly measures the heat released or absorbed as the ligand binds to the protein, yielding the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[19][20] This is critical for understanding the driving forces of the interaction (e.g., hydrogen bonding vs. hydrophobic effects) and for guiding subsequent medicinal chemistry efforts.[21]
Experimental Protocol: ITC Titration
-
Sample Preparation: Dialyze the purified Tyk2 JH2 protein extensively into the desired assay buffer. Dissolve the imidazopyridazine ligand in the final dialysis buffer to minimize buffer mismatch effects.
-
Loading: Load the Tyk2 JH2 protein (e.g., 10-20 µM) into the ITC sample cell and the ligand (e.g., 100-200 µM) into the injection syringe.
-
Titration: Perform a series of small, precisely controlled injections of the ligand into the protein solution at a constant temperature.
-
Heat Measurement: The instrument measures the minute heat changes that occur with each injection until the protein becomes saturated with the ligand.[22]
-
Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model to determine n, KD, and ΔH. Calculate ΔG and TΔS using the standard thermodynamic equation (ΔG = ΔH - TΔS).[19]
| Technique | Primary Output | Key Advantage | Considerations |
| SPR | Kinetics (kon, koff), Affinity (KD) | Real-time data, high sensitivity, reveals binding kinetics.[16] | Requires protein immobilization which could affect conformation. |
| ITC | Thermodynamics (ΔH, ΔS), Affinity (KD), Stoichiometry (n) | Label-free, in-solution measurement, provides full thermodynamic profile.[18] | Requires larger quantities of pure protein and ligand. |
Phase 2: How Does It Bind? The Atomic-Level Blueprint
With direct binding confirmed, we must now visualize the interaction. X-ray crystallography is the gold standard for determining the high-resolution, three-dimensional structure of a protein-ligand complex, providing definitive proof of the binding mode.[13]
Causality: A co-crystal structure is the most direct and unambiguous evidence. It reveals the precise orientation of the ligand in the binding pocket, identifies the specific amino acid residues involved in the interaction, and maps the network of hydrogen bonds, hydrophobic interactions, and water-mediated contacts that anchor the ligand.[9] This atomic-level detail is crucial for structure-based drug design and for validating that the ligand engages the intended target site.
Caption: Key interactions of an imidazopyridazine ligand in the Tyk2 JH2 pocket.[9]
Experimental Protocol: Tyk2 JH2 Co-crystallography
-
Protein Expression & Purification: Express high-purity, soluble, and monodisperse recombinant Tyk2 JH2 domain.
-
Complex Formation: Incubate the purified protein with a 3-5 fold molar excess of the imidazopyridazine ligand to ensure saturation of the binding site.
-
Crystallization Screening: Use high-throughput screening methods (e.g., sitting or hanging drop vapor diffusion) to test a wide range of precipitants, buffers, and additives to find conditions that yield diffraction-quality crystals of the protein-ligand complex.
-
Data Collection: Cryo-cool the best crystals and collect X-ray diffraction data at a synchrotron source.
-
Structure Solution & Refinement: Process the diffraction data and solve the structure using molecular replacement with a known Tyk2 JH2 structure (e.g., PDB ID: 4PO6) as a search model. Build the ligand into the resulting electron density map and refine the model to produce the final, high-resolution co-crystal structure.
Phase 3: Does It Bind in Solution and in Cells?
A crystal structure provides a static snapshot. It is essential to confirm that the interaction also occurs in the more dynamic environment of a solution and, most importantly, within the complex milieu of a living cell.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is a powerful technique for studying protein-ligand interactions in solution, providing a bridge between biophysical data and static crystal structures.[23][24] Specifically, 1H-15N Heteronuclear Single Quantum Coherence (HSQC) experiments can map the ligand binding site by monitoring chemical shift perturbations (CSPs) of the protein's backbone amides upon ligand titration. Residues in or near the binding pocket will show significant changes in their corresponding peaks in the HSQC spectrum, confirming the binding location in a non-crystalline state.[25]
Experimental Protocol: 1H-15N HSQC Titration
-
Protein Preparation: Prepare a uniformly 15N-labeled sample of Tyk2 JH2 protein.
-
Initial Spectrum: Acquire a baseline 1H-15N HSQC spectrum of the protein alone. Each peak in this spectrum corresponds to a specific backbone N-H group in the protein.
-
Ligand Titration: Add increasing amounts of the unlabeled imidazopyridazine ligand to the 15N-labeled protein sample, acquiring an HSQC spectrum at each titration point.
-
Data Analysis: Overlay the spectra. Identify the peaks that shift or broaden upon ligand addition. Map these perturbed residues onto the Tyk2 JH2 structure. A cluster of perturbed residues in the ATP-binding pocket confirms the binding site observed in the crystal structure.
B. Cellular Thermal Shift Assay (CETSA)
Causality: The ultimate validation is to confirm that the ligand engages its target within intact cells.[26] CETSA is a biophysical assay that directly measures target engagement in a cellular environment.[27][28] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[29] A positive thermal shift upon treatment with the imidazopyridazine ligand is strong evidence of target engagement in a physiologically relevant context.
Experimental Protocol: Isothermal Dose-Response CETSA
-
Cell Treatment: Treat cultured cells (e.g., a human cell line endogenously expressing Tyk2) with a range of concentrations of the imidazopyridazine compound. Include a vehicle control (e.g., DMSO).
-
Thermal Challenge: Heat the cell suspensions at a specific temperature that causes partial denaturation and aggregation of the target protein (determined via a preliminary melt-curve experiment).[30] A non-heated control is also included.
-
Cell Lysis & Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured protein fraction by centrifugation.
-
Protein Detection: Quantify the amount of soluble Tyk2 remaining in the supernatant of each sample using a specific detection method, such as Western blotting or an AlphaScreen® assay.[29]
-
Data Analysis: Plot the amount of soluble Tyk2 as a function of ligand concentration. A dose-dependent increase in soluble Tyk2 at the challenge temperature indicates ligand-induced stabilization and confirms cellular target engagement.
Comparative Data Synthesis
The power of this workflow lies in the convergence of data. A successful imidazopyridazine candidate will demonstrate not only potent binding in biophysical assays but also a clear structural basis for this affinity and confirmed engagement within the cellular machinery it is designed to modulate.
| Compound Example | Binding Affinity (Kd, JH2) | Cellular Potency (IC50) | Selectivity Profile | Reference |
| BMS-986165 (Deucravacitinib) | 0.02 nM | 1.0 nM (IFNα-stimulated STAT3) | >10,000-fold vs JH1 domains of JAK1/2/3 | [3],[6] |
| Compound 29 (Imidazo[1,2-b]pyridazine) | 4.4 nM | 78 nM (IFNα-stimulated reporter) | Highly selective over JH1 domains | [1] |
| Compound 6 (Imidazo[1,2-b]pyridazine) | 0.2 nM (IC50, FP assay) | 1 nM (pSTAT3) | >5000-fold vs JAK1/2/3 JH1 | [9] |
Note: Data are compiled from multiple sources and assay conditions may vary.
These data illustrate how highly potent and selective binding to the Tyk2 JH2 domain, confirmed through the methods described, translates into effective cellular inhibition of Tyk2-mediated signaling pathways. The high selectivity over other JAK family members underscores the therapeutic advantage of targeting the less-conserved pseudokinase domain.[6]
Conclusion
Confirming the binding mode of imidazopyridazine ligands to the Tyk2 JH2 domain is a multi-step, evidence-based process. It begins with quantitative biophysical assays (SPR, ITC) to establish direct binding and thermodynamic drivers. It is then visualized in atomic detail through X-ray crystallography, the cornerstone of structure-based design. Finally, the binding is validated in more physiological contexts using NMR for in-solution confirmation and CETSA for definitive proof of cellular target engagement. By following this integrated workflow, researchers can build a scientifically rigorous and self-validating case for their ligand's mechanism of action, paving the way for the development of next-generation selective Tyk2 inhibitors.
References
- 1. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Structural and Functional Characterization of the JH2 Pseudokinase Domain of JAK Family Tyrosine Kinase 2 (TYK2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and Functional Characterization of the JH2 Pseudokinase Domain of JAK Family Tyrosine Kinase 2 (TYK2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways [frontiersin.org]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Identification of Imidazo[1,2- b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. longdom.org [longdom.org]
- 14. affiniteinstruments.com [affiniteinstruments.com]
- 15. bioradiations.com [bioradiations.com]
- 16. books.rsc.org [books.rsc.org]
- 17. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 18. Revealing kinase inhibitor mechanisms: ITC leads the way | Malvern Panalytical [malvernpanalytical.com]
- 19. Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
- 21. Measurement of the formation of complexes in tyrosine kinase-mediated signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Exploring the Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 24. mdpi.com [mdpi.com]
- 25. mdpi.com [mdpi.com]
- 26. annualreviews.org [annualreviews.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 29. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
Comparative Guide to the Analgesic Activity of Pyridazinone Derivatives and Aspirin
This guide provides a comprehensive comparison of the analgesic properties of emerging pyridazinone derivatives against the benchmark non-steroidal anti-inflammatory drug (NSAID), aspirin. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanisms of action, comparative efficacy based on preclinical data, and the experimental methodologies used for their evaluation. Our focus is to synthesize technical data with field-proven insights, explaining the causality behind experimental choices and providing a clear, objective analysis.
Introduction: The Unmet Need in Pain Management
Despite a plethora of available analgesics, the management of pain remains a significant clinical challenge. Many current therapies, including the long-standing cornerstone aspirin, are limited by efficacy ceilings and significant side-effect profiles, particularly gastrointestinal toxicity.[1] This has fueled a continuous search for novel therapeutic agents with improved safety and efficacy. Pyridazin-3(2H)-ones, a class of nitrogen-containing heterocyclic compounds, have emerged as an attractive scaffold for designing new analgesic and anti-inflammatory drugs, with many derivatives showing promise in preclinical studies.[2][3] This guide aims to critically evaluate the analgesic performance of these derivatives in direct comparison to aspirin, grounded in published experimental evidence.
Aspirin: The Gold Standard and Its Mechanism
For over a century, aspirin (acetylsalicylic acid) has been a widely used medicine for its analgesic, anti-inflammatory, antipyretic, and antiplatelet effects.[4] Understanding its mechanism is crucial for contextualizing the performance of new chemical entities.
Mechanism of Action: Irreversible COX Inhibition
Aspirin's primary therapeutic effects are attributed to its ability to irreversibly inhibit cyclooxygenase (COX) enzymes, which are essential for the synthesis of prostaglandins and thromboxanes—key mediators of pain, inflammation, and platelet aggregation.[4][5][6]
There are two primary isoforms of the COX enzyme:
-
COX-1: A constitutive enzyme involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.[4]
-
COX-2: An inducible enzyme that is upregulated during inflammation and is largely responsible for producing the prostaglandins that mediate pain and inflammation.[4][7]
Aspirin acts by acetylating a serine residue (specifically Ser-530 in COX-1) within the active site of both COX-1 and COX-2, permanently deactivating the enzyme.[5][7][8] This non-selective, irreversible inhibition is distinct from most other NSAIDs, which are reversible inhibitors.[5] While effective, the inhibition of COX-1 is also responsible for aspirin's most common side effect: gastrointestinal irritation and ulceration.[4]
Caption: Aspirin's non-selective inhibition of COX-1 and COX-2 enzymes.
Pyridazinone Derivatives: A New Frontier in Analgesia
The pyridazinone scaffold has been the focus of extensive medicinal chemistry efforts, leading to the synthesis of numerous derivatives with potent biological activities.[3] Several compounds from this class have demonstrated significant analgesic and anti-inflammatory effects, often with a more favorable safety profile than traditional NSAIDs.[1]
Mechanism of Action: Targeting the Source of Pain
The analgesic activity of many pyridazinone derivatives is also rooted in the inhibition of prostaglandin synthesis. However, a key distinction for many newer derivatives is their selective inhibition of the COX-2 enzyme .[2][3][9] By preferentially targeting COX-2, which is primarily involved in inflammation, these compounds can produce potent analgesic effects while sparing the gastroprotective functions of COX-1, theoretically leading to a reduction in gastrointestinal side effects.[3]
Beyond COX-2 inhibition, some pyridazinone derivatives have been reported to inhibit other pathways involved in inflammation and pain, such as lipoxygenase (LOX), mitogen-activated protein kinases (MAPK), and phosphodiesterase-4 (PDE4), suggesting a multi-targeted approach to analgesia.[2][10]
Caption: Mechanism of a selective COX-2 inhibitor pyridazinone derivative.
Experimental Protocols for Assessing Analgesic Activity
To ensure a robust and objective comparison, standardized and validated preclinical models are essential. The choice of model is critical, as different tests are sensitive to different types of pain (e.g., visceral vs. thermal) and mechanisms of action (peripheral vs. central).
Caption: Generalized workflow for preclinical analgesic screening.
Protocol 1: Acetic Acid-Induced Writhing Test
This model is a classic method for evaluating peripherally acting analgesics by inducing visceral pain.[11][12] The intraperitoneal injection of acetic acid irritates the peritoneal cavity, leading to the release of endogenous mediators like prostaglandins, which in turn cause a quantifiable stretching and constricting behavior known as "writhing".[11][13]
Step-by-Step Methodology:
-
Animal Preparation: Use mice (e.g., Swiss albino, 20-30g) and acclimatize them to the laboratory environment.[11] Fast the animals overnight with free access to water.
-
Grouping and Dosing: Randomly divide animals into groups (n=5-6 per group): Vehicle control, positive control (e.g., Aspirin 100 mg/kg), and test groups (various doses of pyridazinone derivatives).[14] Administer substances orally (p.o.) or intraperitoneally (i.p.).
-
Waiting Period: Allow for drug absorption, typically 30-60 minutes after administration.[15]
-
Induction of Writhing: Administer 0.6-1% acetic acid solution intraperitoneally (typically 10 mL/kg body weight).[11]
-
Observation: Immediately after acetic acid injection, place each mouse in an individual observation chamber and, after a 5-minute latency period, count the number of writhes (characterized by abdominal constriction and stretching of hind limbs) over a set period (e.g., 10-15 minutes).[11][14][15]
-
Data Analysis: Calculate the percentage of analgesic activity (% inhibition) for each group using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100
Protocol 2: Hot Plate Test
This method assesses the response to thermal pain and is particularly sensitive to centrally acting analgesics.[16][17] It relies on a supraspinally integrated response.[17] The time it takes for an animal to react to the heat (e.g., by licking a paw or jumping) is measured as the response latency. An increase in this latency indicates an analgesic effect.[16]
Step-by-Step Methodology:
-
Apparatus: Use a commercial hot plate apparatus set to a constant temperature (e.g., 55 ± 1°C).[18]
-
Animal Selection: Screen mice by placing them on the hot plate and select those that show a baseline response latency within a specific range (e.g., 5-15 seconds) to ensure a uniform test population. A cut-off time (e.g., 30 seconds) must be established to prevent tissue damage.[18]
-
Grouping and Dosing: As described in Protocol 1, divide animals into control and test groups and administer the compounds.
-
Testing: At predetermined intervals after drug administration (e.g., 30, 60, 90 minutes), place each mouse individually on the hot plate within a transparent cylinder to confine it.[16]
-
Observation: Start a timer immediately and record the latency to the first sign of nociception, typically licking of the hind paw or jumping.[16]
-
Data Analysis: The increase in reaction time is calculated. The results can be expressed as the mean latency time or as the Maximum Possible Effect (% MPE).
Protocol 3: Tail-Flick Test
Similar to the hot plate test, this model uses a thermal stimulus (typically a radiant heat beam) applied to the animal's tail.[19][20] The response—a reflexive "flick" of the tail away from the heat—is a spinal reflex that can be modulated by supraspinal pathways, making it useful for evaluating centrally acting analgesics.[21][22]
Step-by-Step Methodology:
-
Apparatus: Use a tail-flick analgesiometer, which provides a focused beam of high-intensity light.[19]
-
Animal Handling: Gently restrain the mouse or rat, ensuring its tail is positioned correctly over the apparatus's light source.
-
Baseline Measurement: Measure the baseline tail-flick latency for each animal before drug administration. The intensity of the light should be calibrated to produce a baseline latency of 2-4 seconds. A cut-off time (e.g., 10-12 seconds) is mandatory to prevent tissue injury.
-
Grouping and Dosing: Administer compounds as previously described.
-
Testing: Measure the tail-flick latency at various time points after drug administration.
-
Data Analysis: An increase in the time taken to flick the tail indicates an analgesic effect. Data is often presented as the mean increase in latency compared to baseline.
Quantitative Data: Pyridazinone Derivatives vs. Aspirin
Numerous studies have demonstrated that various pyridazinone derivatives possess analgesic activity that is often comparable or superior to that of aspirin in preclinical models. A significant advantage reported for many of these compounds is the absence of ulcerogenic side effects at effective doses.[1][23][24]
| Compound/Derivative | Dose (mg/kg) | Analgesic Model | Analgesic Activity (% Inhibition) | Comparison to Aspirin | Reference |
| Aspirin | 100 | PBQ-Induced Writhing | 55.6% - 65.7% | Benchmark | [1][25] |
| Compound 8e (a 6-substituted-3(2H)-pyridazinone) | 100 | PBQ-Induced Writhing | 82.7% | More potent | [25] |
| Compound 7e (a 2,3,5-substituted pyridazinone) | 100 | PBQ-Induced Writhing | >80% | More potent | [1] |
| Compound 8a (a 6-substituted-3(2H)-pyridazinone) | 100 | PBQ-Induced Writhing | Not specified, but stated as "more active than ASA" | More potent | [23] |
| Antipyrine/pyridazinone hybrid (Compound 21) | Not specified | Not specified | Stated as "most potent" in the series | More potent | [26] |
| 6-substituted pyridazinone-2-acetyl-2-p-(substituted benzal)hydrazone derivatives | Not specified | Not specified | Stated as "more potent than aspirin" | More potent | [27] |
| Compounds 2f, 3c, 3d (Pyridazinones with ethenyl spacer) | Not specified | Carrageenan-induced paw edema | Superior to celecoxib and indomethacin | Potent anti-inflammatory (indirectly suggesting analgesia) | [9] |
Note: PBQ (p-benzoquinone)-induced writhing is a chemically induced visceral pain model mechanistically similar to the acetic acid-induced writhing test.[1][23][25]
The data consistently show that specific substitutions on the pyridazinone ring can lead to compounds with significantly higher analgesic potency than aspirin in models of visceral pain.[1][23][25] Furthermore, several of the most active compounds were found to be non-ulcerogenic at their effective doses, directly addressing the primary limitation of aspirin.[1][23][24][25]
Conclusion and Future Directions
The experimental evidence strongly supports the pyridazinone scaffold as a highly promising starting point for the development of novel analgesic agents.
Key Findings:
-
Superior Efficacy: Many pyridazinone derivatives exhibit analgesic activity that is comparable or, more often, superior to aspirin in validated preclinical models of pain.[1][23][25][27]
-
Improved Safety Profile: A crucial advantage of this class is the potential for a significantly improved gastrointestinal safety profile. Several potent analgesic pyridazinone derivatives have been shown to be devoid of gastric ulcerogenic effects at therapeutic doses.[1][3][23][24]
-
Mechanism of Action: The primary mechanism often involves the inhibition of COX enzymes, with many modern derivatives engineered for COX-2 selectivity.[3][9] This selectivity is the biochemical basis for the enhanced gastric safety.
For drug development professionals, the pyridazinone nucleus represents a validated and attractive lead structure. Future research should focus on optimizing structure-activity relationships to further enhance potency and selectivity, conducting comprehensive pharmacokinetic and toxicology studies, and ultimately advancing the most promising candidates into clinical trials. The potential to develop a new class of safer and more effective analgesics based on this scaffold is substantial.
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Bridging the Gap: A Comparative Guide to Computational and Experimental Data for Pyridazinone Derivatives in Drug Discovery
For researchers, medicinal chemists, and drug development professionals, the journey from a promising chemical scaffold to a clinically effective drug is fraught with challenges. The pyridazinone core, a six-membered heterocyclic pharmacophore, stands out for its remarkable versatility, with derivatives showing a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular effects.[1][2][3] The critical challenge lies in efficiently identifying and optimizing the most potent and selective derivatives. This guide provides an in-depth comparison of computational and experimental approaches in the study of pyridazinone derivatives, offering a narrative grounded in field-proven insights to navigate this complex interplay. We will explore not just the methodologies but the causality behind our choices, demonstrating how a synergistic approach is the cornerstone of modern, efficient drug discovery.
The Modern Drug Discovery Paradigm: An Integrated Workflow
The contemporary drug discovery process is not a linear path but a cyclical and integrated workflow. Computational methods provide a powerful engine for hypothesis generation, allowing for the rapid, cost-effective screening of vast chemical spaces. However, these in silico predictions are hypotheses that must be rigorously tested and validated through experimental work. The data from these experiments, in turn, feeds back into the computational models, refining them for greater predictive accuracy. This iterative cycle is paramount to success.
Caption: Integrated drug discovery workflow for pyridazinone derivatives.
Part 1: The Computational Forefront – Predicting Potential
Computational chemistry allows us to model, predict, and prioritize before committing significant resources to synthesis and testing. For pyridazinone derivatives, three key computational tools are routinely employed.
Molecular Docking: Visualizing the Interaction
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein.[4] It's our first glimpse into the potential mechanism of action. The primary goal is to identify the most stable binding pose and estimate the binding affinity, typically represented as a docking score (e.g., in kcal/mol). A more negative score suggests a more favorable interaction.[4]
Causality in Practice: For a series of pyridazinone derivatives designed as COX-2 inhibitors, docking studies are not merely about finding the best score. We use them to understand why a derivative might be selective. For instance, docking can reveal if a specific substitution on the pyridazinone ring can access the larger, secondary pocket of the COX-2 active site, an interaction that is sterically hindered in the narrower COX-1 active site. This provides a structural hypothesis for selectivity that can then be tested experimentally.[5][6] Studies have successfully used tools like AutoDock Vina to rationalize the binding modes of active pyridazinone derivatives in targets like phosphodiesterase 4 (PDE4) and VEGFR-2.[7][8][9]
Caption: A simplified molecular docking workflow.
QSAR: Quantifying the Structure-Activity Relationship
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical features of a series of compounds with their biological activity.[10] By analyzing a set of pyridazinone derivatives with known activities, a 3D-QSAR model can identify which steric and electronic fields around the molecule are favorable or unfavorable for activity.[11]
Causality in Practice: If a QSAR model for anti-inflammatory pyridazinones consistently shows that a bulky, electronegative group at the C6 position enhances activity, this provides a clear, data-driven directive for the synthesis of the next generation of compounds.[11][12] This moves drug design from serendipity to a rational, predictive science. These models have proven reliable in predicting the bioactivities of pyridazinone derivatives targeting FGFR1, with predicted pIC50 values comparing favorably with experimental results.[11]
ADMET Profiling: Predicting Drug-Likeness
A compound with superb potency is useless if it cannot be absorbed by the body, is rapidly metabolized, or is toxic. Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiling predicts these pharmacokinetic and safety properties.[13] Tools like SwissADME and pre-ADME can calculate properties based on Lipinski's Rule of Five, predict blood-brain barrier (BBB) penetration, and flag potential toxicity issues.[8][14]
Causality in Practice: A highly potent pyridazinone derivative is computationally designed. However, in silico ADMET profiling predicts poor oral bioavailability and potential hepatotoxicity.[14] This early warning prevents the investment of time and resources in synthesizing a compound that is likely to fail in later stages. Instead, chemists can modify the structure to improve its ADMET profile while attempting to retain its potency, a process guided by both docking and QSAR models.
Part 2: The Experimental Bedrock – Establishing Ground Truth
Computational predictions remain theoretical until validated by empirical evidence. Experimental work is where hypotheses are confirmed or refuted, providing the essential data that defines a compound's true potential.
Chemical Synthesis and Structural Elucidation
The first step is the synthesis of the prioritized compounds.[1] Once synthesized and purified, the definitive structure must be confirmed. While various spectroscopic methods are used, X-ray crystallography is the gold standard. It provides an unambiguous 3D structure of the molecule, confirming the exact conformation and stereochemistry.[15][16] When a derivative can be co-crystallized with its target protein, it provides the ultimate validation of a molecular docking prediction, showing the precise atomic interactions of the binding mode.[17][18]
In Vitro Biological Assays: Measuring Activity and Potency
In vitro assays are the primary tools for quantifying the biological effect of a synthesized pyridazinone derivative. These controlled experiments are designed to measure a specific biological endpoint, such as enzyme inhibition or cellular response.
Key Experimental Protocols:
-
Enzyme Inhibition Assay (Example: COX-2 Inhibition): This assay directly measures the ability of a compound to inhibit its target enzyme. The output is typically an IC50 value—the concentration of the compound required to inhibit 50% of the enzyme's activity.[19] A lower IC50 value indicates higher potency.
-
Cell-Based Viability/Cytotoxicity Assay (Example: MTT Assay): This assay assesses the effect of a compound on the viability of cells. For anticancer pyridazinones, it's used to determine the concentration that kills cancer cells.[19] For other therapeutic areas, it's crucial for ensuring the compound is not generally cytotoxic at its effective concentration.
-
Anti-inflammatory Cellular Assay (Example: LPS-induced Cytokine Production): To test anti-inflammatory pyridazinones, macrophage cell lines (like RAW264.7) are stimulated with lipopolysaccharide (LPS) to produce pro-inflammatory mediators (e.g., NO, TNF-α, IL-6). The assay measures the ability of the test compound to reduce the production of these mediators.[5][6]
In Vivo Evaluation: Assessing Efficacy and Safety in a Biological System
Compounds that show promising in vitro activity and a clean safety profile are advanced to in vivo testing in animal models. For example, the anti-inflammatory activity of a COX-2-inhibiting pyridazinone can be evaluated using the carrageenan-induced rat paw edema model, a standard test for acute inflammation.[5] These studies provide critical data on the compound's efficacy, pharmacokinetics, and safety in a whole living organism.
Part 3: The Synthesis of Data – Comparison and Correlation
The core of this guide lies in comparing the predictive power of computational models against the ground truth of experimental data. The correlation is often strong but rarely perfect. Understanding the nuances is key.
Data Summary: Computational vs. Experimental
| Pyridazinone Derivative | Target | Computational Metric | Experimental Metric | Reference |
| Derivative 5a | COX-2 | Docking Score: -9.8 kcal/mol | IC50: 0.77 µM | [5][20] |
| Derivative 5f | COX-2 | Docking Score: -9.5 kcal/mol | IC50: 1.89 µM | [5][20] |
| Celecoxib (Reference) | COX-2 | Docking Score: -10.5 kcal/mol | IC50: 0.35 µM | [5][20] |
| Derivative 4ba | PDE4B | Docking validated | IC50: 251 nM | [7] |
| Roflumilast (Reference) | PDE4B | Docking validated | 75% inhibition @ 20 µM | [7] |
| Derivative 22 | CB₂ Receptor | Docking validated | Kᵢ: 1.6 nM | [21] |
Analysis of Correlation:
As seen in the table, there is often a good qualitative correlation: compounds with better docking scores tend to have lower (more potent) IC50 values. For instance, derivative 5a shows a better docking score and a more potent IC50 than 5f .[5][20] However, a direct, linear correlation between docking score and biological activity is not always observed.[22]
Why Discrepancies Occur:
-
Simplification in Models: Computational models are a simplification of a highly complex and dynamic biological system. Docking often uses a rigid protein structure, ignoring the flexibility and conformational changes that occur in reality.[22]
-
Scoring Function Limitations: The mathematical functions used to estimate binding affinity are not perfect and may not fully capture all contributing factors, such as solvation effects.[13][22]
-
Beyond Binding Affinity: Experimental IC50 values can be influenced by factors other than just binding affinity, such as compound solubility, cell membrane permeability, and assay-specific conditions, which are not accounted for in a simple docking calculation.[23][24][25]
Despite these limitations, computational methods are exceptionally valuable. Molecular docking successfully predicted strong binding affinities for pyridazinone derivatives that were later confirmed by in vitro and in vivo anti-inflammatory experiments.[5] Similarly, QSAR models have been effectively used to guide the design of new pyridazinone-based FGFR1 inhibitors.[11]
Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, detailed methodologies are essential.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay
Objective: To determine the IC50 values and selectivity of pyridazinone derivatives for COX-1 and COX-2 enzymes.
Methodology: A colorimetric inhibitor screening assay is a common and reliable method.[19]
-
Preparation: Prepare stock solutions of the test pyridazinone derivatives and reference inhibitors (e.g., celecoxib) in DMSO.
-
Assay Plate Setup: In a 96-well plate, add the appropriate buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Compound Addition: Add serial dilutions of the test compounds or reference inhibitors to the respective wells. Include a control well with DMSO only.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 2-5 minutes).[19]
-
Detection: Stop the reaction and measure the absorbance at a specific wavelength (e.g., 590 nm) using a microplate reader. The signal is proportional to peroxidase activity, a downstream effect of COX activity.[19]
-
Calculation: Calculate the percentage of inhibition for each concentration relative to the control. Plot the inhibition percentage against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: MTT Cell Viability Assay
Objective: To assess the effect of pyridazinone derivatives on the viability and metabolic activity of cells.
Methodology: The MTT assay is a colorimetric assay that measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial enzymes in living cells.[19]
-
Cell Seeding: Seed cells (e.g., RAW264.7 macrophages or a cancer cell line like MCF-7) into a 96-well plate at a predetermined density.
-
Incubation: Allow the cells to attach and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the pyridazinone derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of purple formazan crystals by viable cells.[19]
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solubilized formazan at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Express the results as a percentage of viability compared to untreated control cells.
Conclusion
The development of novel pyridazinone derivatives is a testament to the power of integrating computational and experimental sciences. Computational tools like molecular docking, QSAR, and ADMET prediction are indispensable for navigating the vast chemical space, allowing for the rational design and prioritization of candidates. They provide crucial insights and hypotheses at a fraction of the cost and time of traditional methods. However, these in silico results are not an end in themselves. Rigorous experimental validation through synthesis, structural analysis, and robust in vitro and in vivo assays is the only way to confirm these predictions and determine the true therapeutic potential of a compound. The most successful drug discovery programs are those that foster a seamless feedback loop between computational and experimental teams, using each to inform and strengthen the other. By embracing this synergistic paradigm, we can accelerate the journey of promising pyridazinone scaffolds from the computer screen to the clinic.
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A Comparative Guide to the Cross-Reactivity Profile of Pyridazine-Based Kinase Inhibitors
Introduction: The Pyridazine Scaffold in Kinase Inhibition and the Imperative of Selectivity
Protein kinases, as central regulators of a vast array of cellular signaling pathways, have emerged as one of the most critical classes of drug targets, particularly in oncology and immunology.[1][2] The development of small molecule kinase inhibitors has revolutionized the treatment of various diseases. Among the diverse heterocyclic scaffolds utilized in kinase inhibitor design, the pyridazine core has proven to be a privileged structure. Its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it a potent anchor for inhibitor binding.[3]
However, the high degree of structural conservation within the ATP-binding site across the human kinome presents a significant challenge: achieving inhibitor selectivity. Off-target inhibition can lead to unforeseen side effects and toxicities, or in some cases, unexpected therapeutic benefits through polypharmacology.[4][5] Therefore, a thorough understanding of the cross-reactivity profile of a kinase inhibitor is paramount for its successful clinical development and application. This guide provides a comparative analysis of the cross-reactivity profiles of representative pyridazine-based kinase inhibitors, supported by experimental data and methodologies for their assessment.
Methodologies for Assessing Kinase Inhibitor Cross-Reactivity
A comprehensive evaluation of a kinase inhibitor's selectivity requires profiling against a large panel of kinases, ideally representing the entire human kinome. Several robust platforms are available for this purpose.
Experimental Protocol: Large-Panel Kinase Profiling (e.g., KinomeScan™)
This protocol provides a generalized workflow for assessing inhibitor selectivity using a competition binding assay format.
Principle: The test compound is incubated with a panel of human kinases, each tagged with a proprietary ligand. The amount of kinase captured by an immobilized ligand is measured in the presence and absence of the test compound. A reduction in the amount of captured kinase indicates that the test compound is binding to the kinase and displacing the immobilized ligand.
Step-by-Step Methodology:
-
Compound Preparation: The pyridazine-based inhibitor is solubilized in an appropriate solvent (typically DMSO) to create a high-concentration stock solution. A series of dilutions are then prepared to determine the inhibitor's potency and selectivity at various concentrations.
-
Assay Plate Preparation: Kinases from a comprehensive panel are arrayed in multi-well plates. Each well contains a specific kinase and an immobilized ligand that binds to the active site of that kinase.
-
Inhibitor Incubation: The test compound dilutions are added to the assay plates and incubated with the kinases for a predefined period to allow for binding equilibrium to be reached.
-
Detection: A detection system, often based on quantitative PCR (qPCR) of DNA tags conjugated to each kinase or other proprietary methods, is used to measure the amount of kinase bound to the immobilized ligand in each well.
-
Data Analysis: The results are typically expressed as the percentage of kinase remaining bound to the immobilized ligand at a given inhibitor concentration. A lower percentage indicates stronger binding of the inhibitor to the kinase. This data can be used to generate a kinome-wide selectivity profile and to calculate dissociation constants (Kd) for specific interactions.
Workflow Diagram:
Caption: Workflow for Kinase Inhibitor Selectivity Profiling.
Comparative Cross-Reactivity Profiles of Pyridazine-Based Kinase Inhibitors
The selectivity of pyridazine-based inhibitors is highly dependent on the substitutions on the pyridazine core. These substitutions explore different sub-pockets within the ATP-binding site, leading to distinct cross-reactivity profiles. Below is a comparison of representative pyridazine-based inhibitors.
| Inhibitor | Primary Target(s) | Screening Concentration | Number of Off-Targets (>50% Inhibition) | Key Off-Targets | Reference |
| Compound 23 (ALK5 Inhibitor) | ALK5 | 1 µM | 13 (out of 57 kinases) | Not specified in detail | [6] |
| Imidazo[1,2-b]pyridazine (GSK-3β Inhibitor) | GSK-3β | Not specified | Not specified in detail | Not specified in detail | [7] |
| Pyrazolo[3,4-c]pyridazine (CDK inhibitor) | CDK1/cyclin B | Not specified | Selective for the CDK family | Other CDKs | [8] |
Note: Publicly available, directly comparable kinome-wide scan data for a broad set of pyridazine-based inhibitors is often limited. The table above is illustrative and highlights the kind of data generated.
Structure-Activity Relationship (SAR) and Selectivity
The substitutions around the pyridazine core are crucial in determining the inhibitor's selectivity. For instance, in the development of ALK5 inhibitors, modifications to the phenyl group and its bioisosteric replacements were explored to optimize selectivity by interacting with the selectivity pocket of the kinase.[6] Similarly, for a series of pyrido[2,3-d]pyrimidine inhibitors, replacing a dichlorophenyl group with a dimethoxyphenyl group dramatically increased selectivity for FGFR over other kinases like PDGFr, EGFr, and c-src.[9] This highlights that even small changes in the chemical structure can have a profound impact on the cross-reactivity profile.
Case Study: A Pyridazine-Based ALK5 Inhibitor and its Signaling Pathway
Activin-like kinase 5 (ALK5), a transforming growth factor-β (TGF-β) type I receptor, is a key player in cellular processes like growth, differentiation, and immune response.[6] Dysregulation of the TGF-β/ALK5 signaling pathway is implicated in fibrosis and cancer. Pyridazine-based inhibitors of ALK5 have been developed as potential therapeutics.
TGF-β/ALK5 Signaling Pathway:
Caption: Simplified TGF-β/ALK5 Signaling Pathway and the Point of Inhibition.
Conclusion and Future Perspectives
The pyridazine scaffold remains a valuable starting point for the design of potent kinase inhibitors. However, achieving a desirable selectivity profile is a complex challenge that requires extensive experimental validation. The cross-reactivity of these inhibitors is not inherently a negative attribute; a well-characterized polypharmacology can be advantageous for treating complex diseases. Future efforts in this field will likely focus on the rational design of pyridazine-based inhibitors with tailored selectivity profiles, aided by computational modeling and a deeper understanding of the structural biology of kinase-inhibitor interactions. The systematic application of kinome-wide profiling will continue to be an indispensable tool in the development of safer and more effective pyridazine-based kinase inhibitors.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Structure-Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2- b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-inflammatory Properties of Novel Pyridazinones and NSAIDs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory therapeutics, the quest for agents with improved efficacy and safety profiles is perpetual. While Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) have long been the cornerstone of treatment, their use is often tempered by significant side effects. This has spurred the exploration of novel chemical scaffolds, among which pyridazinone derivatives have emerged as a promising class of compounds. This guide provides an in-depth, objective comparison of the anti-inflammatory properties of these novel pyridazinones against traditional and COX-2 selective NSAIDs, supported by experimental data and detailed methodologies.
The Inflammatory Cascade: A Tale of Two Pathways
Inflammation is a complex biological response to harmful stimuli. A key pathway in this process is the conversion of arachidonic acid into prostaglandins, mediated by the cyclooxygenase (COX) enzymes.[1] There are two primary isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions like maintaining the gastrointestinal lining, and COX-2, which is inducible and its expression is significantly upregulated at sites of inflammation.[2][3]
Traditional NSAIDs, such as ibuprofen and naproxen, exert their anti-inflammatory effects by non-selectively inhibiting both COX-1 and COX-2.[4] While inhibition of COX-2 is responsible for the desired therapeutic effects of reducing pain and inflammation, the concurrent inhibition of COX-1 can lead to undesirable side effects, most notably gastrointestinal ulceration.[2][5] This understanding led to the development of COX-2 selective inhibitors (coxibs), like celecoxib, which were designed to minimize gastrointestinal toxicity.[6]
Novel pyridazinone derivatives represent a diverse chemical space with a range of anti-inflammatory mechanisms. While some have been identified as potent and selective COX-2 inhibitors, others exhibit anti-inflammatory activity through distinct pathways, including the inhibition of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), or by modulating other signaling pathways such as nuclear factor-kappa B (NF-κB).[7][8][9][10] This multi-faceted approach offers the potential for both potent anti-inflammatory effects and a more favorable safety profile.
Signaling Pathway: COX Inhibition by NSAIDs and Pyridazinones
References
- 1. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. sarpublication.com [sarpublication.com]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Antinociceptive Effect of Imidazo[1,2-b]pyridazine Derivatives In Vivo
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the preclinical validation of novel imidazo[1,2-b]pyridazine derivatives for analgesic efficacy. We will move beyond rote protocol recitation to an in-depth analysis of in vivo model selection, experimental design, and data interpretation, grounded in the principles of scientific integrity and translational relevance.
The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-inflammatory, kinase inhibition, and anticancer effects.[1][2] Recent investigations have highlighted their potential as novel analgesic agents, possibly acting through mechanisms distinct from traditional opioids and non-steroidal anti-inflammatory drugs (NSAIDs).[3][4] Validating this antinociceptive potential requires a robust, multi-modal in vivo testing strategy to delineate the compound's efficacy, mechanism of action, and potential therapeutic niche.
Pillar 1: Strategic Selection of In Vivo Nociception Models
The choice of an animal model for pain is the most critical decision in the validation workflow. No single model can recapitulate the complexity of human pain. Therefore, a battery of tests is essential to characterize the analgesic profile of a novel compound. The selection should be hypothesis-driven, based on the putative mechanism of the imidazo[1,2-b]pyridazine derivative .
| Pain Model | Type of Pain Modeled | Primary Mechanism Assessed | Strengths | Limitations |
| Hot Plate Test | Acute Thermal Pain | Supraspinal (Centrally Mediated) | Simple, rapid; good for screening centrally acting analgesics like opioids.[5][6] | Low sensitivity to peripherally acting drugs; potential for motor impairment to confound results.[5] |
| Tail-Flick Test | Acute Thermal Pain | Spinal Reflex | Measures a true spinal reflex, minimizing cognitive/motor confounds; excellent for opioid screening.[7][8] | Less sensitive to analgesics that act primarily on supraspinal sites.[7] |
| Acetic Acid Writhing | Visceral Inflammatory Pain | Peripheral & Visceral | Highly sensitive to peripherally acting analgesics (e.g., NSAIDs); simple and high-throughput.[9][10] | Non-specific; can be affected by motor relaxants or other non-analgesic compounds.[11] |
| Formalin Test | Tonic Chemical Pain | Biphasic: Neurogenic & Inflammatory | Differentiates between acute neurogenic pain (Phase 1) and inflammatory pain (Phase 2), providing mechanistic insight.[12][13] | More labor-intensive due to the longer observation period and biphasic scoring.[13] |
Our strategy will employ a tiered approach, beginning with models of acute thermal pain to detect central activity, followed by a visceral inflammatory model to assess peripheral effects. This allows for a comprehensive characterization of our hypothetical imidazo[1,2-b]pyridazine derivative, which we will call "IMZ-A" .
Experimental Workflow: A Multi-Model Approach
The following diagram illustrates the logical flow for testing a novel compound like IMZ-A. This ensures a systematic evaluation from broad screening to more nuanced mechanistic investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 3: exploration of effective compounds in arthritis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intra-periaqueductal grey microinjections of an imidazo[1,2-b]pyridazine derivative, DM2, affects rostral ventromedial medulla cell activity and shows antinociceptive effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of imidazo[1,2-b]pyridazines as IKKβ inhibitors. Part 2: improvement of potency in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. In-Vivo Models for Management of Pain [scirp.org]
- 7. researchgate.net [researchgate.net]
- 8. Tail flick test - Wikipedia [en.wikipedia.org]
- 9. rjptsimlab.com [rjptsimlab.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 12. criver.com [criver.com]
- 13. nuchemsciences.com [nuchemsciences.com]
Safety Operating Guide
A Researcher's Guide to the Responsible Disposal of 6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid
In the vanguard of drug discovery and chemical synthesis, the responsible management of novel compounds is as critical as their creation. 6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid, a heterocyclic compound rich in nitrogen, represents a class of molecules pivotal to modern research. Its unique structure, however, necessitates a disposal protocol grounded in chemical principles to ensure laboratory safety and environmental protection. This guide provides an in-depth, procedural framework for researchers, moving beyond a simple checklist to explain the causality behind each critical step.
Chemical Profile: Understanding the "Why" of Safe Disposal
Before any disposal protocol is enacted, a foundational understanding of the molecule's structure is essential. The hazards and appropriate disposal pathways for this compound are dictated by its three primary chemical moieties:
-
Carboxylic Acid (-COOH): This group confers acidic properties. As such, the compound is corrosive and will react with bases. This dictates the need for segregation from incompatible chemicals, particularly bases, cyanides, and sulfides, to prevent exothermic or toxic reactions.[1] Acids should never be stored in steel containers.[1]
-
Imidazole and Pyridazine Rings: These nitrogen-containing heterocyclic systems are thermally stable.[2][3] However, under high-temperature incineration, they can decompose to form nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and potentially hydrogen cyanide (HCN).[2][4][5] This is the primary reason that controlled, high-temperature incineration by a licensed facility is the only acceptable disposal method.
-
Aromatic System: The overall aromatic nature of the compound contributes to its stability, making degradation by simple laboratory methods challenging and inadvisable.
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Given the compound's acidic nature and potential for irritation, as extrapolated from similar chemical structures, the following PPE is mandatory when handling the substance for disposal:
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Protects against dust particles and potential splashes, which can cause serious eye irritation. |
| Hand Protection | Chemical-impermeable nitrile gloves | Prevents skin contact and irritation. Contaminated gloves must be disposed of as hazardous waste.[6] |
| Body Protection | Standard laboratory coat | Protects skin and clothing from contamination. |
| Respiratory | Not typically required for small solids | When handling in a well-ventilated fume hood, respiratory protection is not usually necessary. If dust is generated, a NIOSH-approved respirator is required. |
Step-by-Step Disposal Protocol
The disposal of this compound must always be treated as hazardous chemical waste.[8][9] It must never be disposed of down the drain or in the regular trash.[10]
Protocol 1: Disposal of Solid Waste & Unused Product
-
Waste Segregation: Designate a specific hazardous waste container for "Acidic Organic Solids" or "Nitrogen-Containing Waste." This is crucial to prevent dangerous reactions.[11] Never mix with incompatible waste streams like bases or oxidizing agents.[1][12]
-
Container Selection: Use a sturdy, leak-proof container made of a material compatible with acids, such as high-density polyethylene (HDPE).[8] The container must have a secure, tight-fitting lid.[12]
-
Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
Waste Transfer: In a chemical fume hood, carefully transfer the solid waste into the labeled container. Use a funnel or powder scoop to minimize dust generation.
-
Storage: Keep the container sealed at all times, except when adding waste.[1][8][9] Store it in a designated "Satellite Accumulation Area" (SAA) within the lab, away from heat and incompatible materials.[1]
-
Pickup: Once the container is full, or within the time limits specified by your institution (often 6-12 months), arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[8][12][13]
Protocol 2: Disposal of Contaminated Materials
-
Collection: Place any items lightly contaminated with the compound (e.g., weighing papers, gloves, absorbent pads from a small spill cleanup) into a clear plastic bag lining a designated solid waste pail.[12]
-
Labeling: Label the container or bag clearly as "Hazardous Waste" with the chemical name.
-
Disposal: This container should be sealed and disposed of through your institution's hazardous waste program alongside the pure chemical waste.
Emergency Procedures: Spill Management
Accidents happen. A swift, correct response is critical.
-
Alert & Secure: Alert colleagues in the immediate area. If the spill is significant, evacuate and contact your EHS officer.
-
Contain: For a small, manageable spill of the solid, prevent it from spreading.
-
Neutralize & Absorb: Gently cover the spill with a neutralizer for acids, such as sodium bicarbonate or a commercial spill absorbent for acids. This is preferable to using a simple absorbent, as it mitigates the acid hazard.
-
Collect: Carefully sweep the neutralized mixture into a designated hazardous waste container. Avoid creating dust.
-
Decontaminate: Wipe the spill area with soap and water. All cleaning materials (wipes, pads, gloves) must be disposed of as hazardous waste.[9]
Disposal Decision Workflow
The following diagram outlines the logical steps for the safe handling and disposal of this compound waste in a research setting.
Caption: Decision workflow for disposal of this compound.
By adhering to this structured and chemically-informed protocol, researchers can uphold the highest standards of safety and environmental responsibility, ensuring that the pursuit of scientific advancement does not come at the cost of a safe working environment.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.fr [fishersci.fr]
- 6. acrospharma.co.kr [acrospharma.co.kr]
- 7. fishersci.com [fishersci.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. vumc.org [vumc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. documents.uow.edu.au [documents.uow.edu.au]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. epa.gov [epa.gov]
Navigating the Handling of 6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid: A Guide to Personal Protective Equipment and Safety Protocols
For researchers, scientists, and drug development professionals, the proper handling of novel chemical entities is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) and procedural steps for the safe handling and disposal of 6-(1H-imidazol-1-yl)pyridazine-3-carboxylic acid. By understanding the rationale behind these recommendations, laboratory personnel can foster a culture of safety and confidence when working with this and similar heterocyclic compounds.
Understanding the Compound: Hazard Analysis
This compound is a heterocyclic compound containing both a pyridazine and an imidazole ring system, as well as a carboxylic acid functional group. While specific toxicological data for this exact molecule is not extensively published, a review of its structural motifs and available safety data sheets (SDS) for the compound and its analogs allows for a comprehensive hazard assessment.
According to the safety data sheet provided by AK Scientific, Inc., this compound is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. These hazards are typical for many powdered organic compounds, particularly those with acidic and heterocyclic functionalities. The imidazole moiety, while generally of low acute toxicity, can be implicated in cellular toxicity by impairing redox balance and mitochondrial membrane potential in some derivatives[2]. Similarly, pyridazine derivatives are known to be biologically active, underscoring the need for prudent handling[3][4][5].
Given these potential hazards, a multi-layered approach to personal protection is essential, focusing on preventing contact with skin and eyes, and minimizing the inhalation of airborne particles.
Core Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the minimum PPE requirements for handling this compound in both solid (powder) and solution forms.
| Hazard Category | Hazard Statement | Recommended Personal Protective Equipment (PPE) |
| Skin Contact | H315: Causes skin irritation[1] | Lab Coat: A chemical-resistant lab coat must be worn and fully buttoned. Gloves: Chemical-resistant gloves are mandatory. Nitrile or butyl rubber gloves are recommended for their broad resistance to organic acids and heterocyclic compounds.[6][7][8] Gloves should be inspected for defects before each use and changed immediately if contaminated. Footwear: Fully enclosed shoes, preferably made of a chemical-resistant material, are required.[9] |
| Eye Contact | H319: Causes serious eye irritation[1] | Safety Glasses/Goggles: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles must be worn.[9] Face Shield: When there is a significant risk of splashing or dust generation (e.g., during bulk transfers), a face shield should be worn in addition to safety glasses or goggles. |
| Inhalation | H335: May cause respiratory irritation[1] | Ventilation: All handling of the solid compound should be performed in a well-ventilated area, ideally within a certified chemical fume hood, to minimize dust inhalation.[4] Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below acceptable limits, a NIOSH-approved particulate respirator (e.g., an N95, R95, or P95 filtering facepiece respirator) is required.[2][10][11][12][13] |
Operational Plans: Step-by-Step Safety Protocols
Adherence to standardized procedures for donning, doffing, and handling is critical to prevent cross-contamination and exposure.
Pre-Handling Preparations
-
Risk Assessment: Before any new procedure, conduct a thorough risk assessment to identify potential hazards, such as the potential for dust generation or splashing.[14][15]
-
Gather Materials: Ensure all necessary PPE, handling equipment (spatulas, weigh boats), and waste containers are readily available.
-
Fume Hood Verification: Confirm that the chemical fume hood is functioning correctly (check the airflow monitor).
Donning PPE: A Sequential Approach
The following sequence is designed to minimize the risk of contamination during the donning process.
Handling the Compound
-
Weighing and Transfer: When weighing the powdered compound, do so within the confines of a chemical fume hood on a weigh paper or boat to contain any dust. Use a spatula for transfers and avoid actions that could create airborne particles, such as pouring from a height.
-
Preparing Solutions: When dissolving the compound, add the solid to the solvent slowly to avoid splashing. If the dissolution is exothermic, use an ice bath to control the temperature.
Doffing PPE: Preventing Cross-Contamination
The removal of PPE is a critical step where cross-contamination can occur. The following sequence should be followed diligently.
Disposal Plan: Managing Chemical Waste
Proper disposal of chemical waste is a legal and ethical responsibility to protect the environment.[16]
Waste Segregation and Collection
-
Solid Waste: All disposable materials contaminated with this compound, such as gloves, weigh boats, and paper towels, must be collected in a designated and clearly labeled hazardous waste container.[5]
-
Liquid Waste: Unused solutions containing the compound should be collected in a separate, labeled hazardous waste container. The container should be compatible with the solvent used. Do not mix with other waste streams unless compatibility has been confirmed.[17][18]
-
Empty Containers: "Empty" containers that held the compound must be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous liquid waste.[17] After rinsing, the container can be disposed of as non-hazardous waste, with the label defaced.
Disposal Procedures
All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow their specific guidelines for waste pickup and disposal. Never pour chemical waste down the drain unless explicitly permitted by your institution's EHS for specific, neutralized, and dilute solutions.
By adhering to these detailed safety and handling protocols, researchers can confidently and safely work with this compound, ensuring a secure laboratory environment and the integrity of their scientific endeavors.
References
- 1. medpr.imp.lodz.pl [medpr.imp.lodz.pl]
- 2. students.umw.edu [students.umw.edu]
- 3. Donning and Doffing PPE: Proper Wearing, Removal, and Disposal [cdc.gov]
- 4. labcompare.com [labcompare.com]
- 5. canterbury.ac.nz [canterbury.ac.nz]
- 6. Best Nitrile Chemical Resistant Gloves for Labs, Factories, and More: Your Ultimate Guide [intcoglove.com]
- 7. glovesnstuff.com [glovesnstuff.com]
- 8. How to Select the Right Chemical Resistant Gloves — MSC Industrial Supply [mscdirect.com]
- 9. epfl.ch [epfl.ch]
- 10. NIOSH Guide to the Selection & Use of Particulate Respirators | NIOSH | CDC [cdc.gov]
- 11. scribd.com [scribd.com]
- 12. stacks.cdc.gov [stacks.cdc.gov]
- 13. eTool : Respiratory Protection - Respirator Selection - Air-purifying vs. Atmosphere-supplying Respirators - Selection Criteria for Particulate Filters | Occupational Safety and Health Administration [osha.gov]
- 14. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]
- 15. researchgate.net [researchgate.net]
- 16. rtong.people.ust.hk [rtong.people.ust.hk]
- 17. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 18. vumc.org [vumc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
